5-Methylhexan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYCBKRNDJLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570720 | |
| Record name | 5-Methylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-31-0 | |
| Record name | 5-Methylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylhexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methylhexan-1-amine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Methylhexan-1-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this branched-chain aliphatic amine. This guide includes a summary of its physical and chemical properties, predicted spectroscopic data, and a detailed experimental protocol for its synthesis via reductive amination. Furthermore, this document features visualizations of the chemical structure and a general synthetic workflow to facilitate a deeper understanding of the compound.
Introduction
This compound is a primary aliphatic amine with a branched hydrocarbon chain.[1] Its structure, characterized by a hexyl backbone with a methyl group at the 5-position and a terminal amine group, imparts specific physicochemical properties that distinguish it from its linear isomers.[1] As a primary amine, the lone pair of electrons on the nitrogen atom makes it a versatile nucleophile and a weak base, rendering it a useful building block in organic synthesis.[1] Branched aliphatic amines are of particular interest in medicinal chemistry and materials science due to their ability to introduce molecular complexity and influence properties such as solubility, crystallinity, and boiling point.[1]
Chemical Structure and Identifiers
The chemical structure and identifying information for this compound are provided below.
Caption: Chemical Structure of this compound
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 4746-31-0 | [1][2] |
| Molecular Formula | C₇H₁₇N | [1][2] |
| SMILES | CC(C)CCCCN | [2][3] |
| InChI | InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 | [2][3] |
| InChIKey | FBKYCBKRNDJLCX-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 115.22 g/mol | [1][2] |
| Monoisotopic Mass | 115.1361 Da | [2][3] |
| Topological Polar Surface Area | 26 Ų | [2][6] |
| XlogP | 1.9 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 4 | [2] |
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is limited in publicly accessible databases.[1] Therefore, the following tables present predicted ¹H and ¹³C NMR data, along with expected characteristic IR absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6, H-7 (2 x -CH₃) | 0.87 | Doublet | 6H |
| H-4 (-CH₂-) | 1.18 | Multiplet | 2H |
| H-3 (-CH₂-) | 1.32 | Multiplet | 2H |
| H-2 (-CH₂-) | 1.42 | Multiplet | 2H |
| H-5 (-CH-) | 1.51 | Multiplet | 1H |
| H-1 (-CH₂-N) | 2.68 | Triplet | 2H |
| -NH₂ | Variable | Broad Singlet | 2H |
Note: Data is based on computational predictions and actual experimental values may vary.[1]
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-6, C-7 (2 x -CH₃) | 22.5 |
| C-3 (-CH₂-) | 22.8 |
| C-5 (-CH-) | 27.9 |
| C-2 (-CH₂-) | 33.7 |
| C-4 (-CH₂-) | 39.0 |
| C-1 (-CH₂-N) | 42.4 |
Note: Data is based on computational predictions and actual experimental values may vary.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a primary aliphatic amine.
Table 5: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium |
| N-H (primary amine) | Scissoring (Bend) | 1650-1580 | Medium |
| C-N (aliphatic amine) | Stretch | 1250-1020 | Medium-Weak |
| N-H (primary amine) | Wag | 910-665 | Strong, Broad |
| C-H (alkane) | Stretch | 2960-2850 | Strong |
| C-H (alkane) | Bend | 1470-1350 | Medium |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound (m/z = 115.22) is expected to show a molecular ion peak (M⁺). The fragmentation pattern will be dominated by α-cleavage, which is characteristic of amines. This would involve the cleavage of the C1-C2 bond, resulting in a prominent base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. Other fragment ions would arise from the loss of alkyl radicals from the parent molecule.
Experimental Protocols: Synthesis
A common and efficient method for the synthesis of this compound is the reductive amination of 5-methylhexanal (B128087).[1] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and ammonia (B1221849), followed by in-situ reduction with a suitable reducing agent like sodium borohydride (B1222165).[7][8][9]
Caption: General Workflow for Reductive Amination
Reductive Amination of 5-Methylhexanal
Materials:
-
5-Methylhexanal
-
Ammonium (B1175870) chloride (NH₄Cl) or aqueous ammonia (NH₃)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (B78521) (NaOH), 1M solution
-
Deionized water
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylhexanal (1 equivalent) in methanol.
-
Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia or a methanolic solution of ammonia.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). This will neutralize any unreacted sodium borohydride and form the ammonium salt of the product.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue and wash with diethyl ether or dichloromethane to remove any unreacted aldehyde and other non-basic impurities.
-
Basify the aqueous layer to pH >12 by the slow addition of 1M NaOH at 0 °C.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by fractional distillation under reduced pressure.
-
Safety and Handling
This compound is classified as a flammable liquid and vapor.[2] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The hydrochloride salt of this compound is reported to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
Conclusion
This compound is a valuable branched-chain primary amine with applications in organic synthesis. This guide has provided a detailed overview of its chemical structure, identifiers, and computed physicochemical properties. While experimental data is sparse, predicted spectroscopic data offers a reliable guide for its characterization. The provided experimental protocol for its synthesis via reductive amination offers a practical and efficient route for its preparation in a laboratory setting. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
- 1. This compound | 4746-31-0 | Benchchem [benchchem.com]
- 2. This compound | C7H17N | CID 15267850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H17N) [pubchemlite.lcsb.uni.lu]
- 4. N-methylhexan-1-amine [stenutz.eu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound hydrochloride | C7H18ClN | CID 53534931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ics-ir.org [ics-ir.org]
- 8. scispace.com [scispace.com]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylhexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
The physicochemical properties of 5-Methylhexan-1-amine are summarized in the table below. It is important to note that a majority of the quantitative data presented are computationally predicted values, sourced from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | ChemScene[1] |
| Molecular Weight | 115.22 g/mol | PubChem[2], ChemScene[1] |
| Physical State | Liquid (at room temperature) | |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Expected to be soluble in organic solvents and potentially have some solubility in water.[3] | |
| pKa of Conjugate Acid (RNH₃⁺) | Not experimentally determined; expected to be in the range of primary alkylamines (approx. 10.6-10.7).[3] | |
| logP (XLogP3-AA) | 1.9 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | ChemScene[1] |
| Rotatable Bond Count | 4 | ChemScene[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and potential application of physicochemical data. The following sections outline protocols for the determination of key properties of this compound and a common synthetic route.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property. A standard method for its determination is by distillation.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: As the liquid boils, the vapor will rise and come into contact with the thermometer bulb. The temperature will stabilize at the boiling point of the substance.
-
Data Recording: Record the temperature at which a steady condensation rate is observed in the condenser. This temperature is the boiling point.
-
Pressure Correction: Note the atmospheric pressure during the experiment, as boiling points are pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (1 atm or 760 mmHg), a correction may be necessary.
Determination of pKa (Potentiometric Titration)
The pKa of the conjugate acid of an amine is a measure of its basicity.[3] Potentiometric titration is a precise method for its determination.
Protocol:
-
Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.
-
Titration Setup: Calibrate a pH meter and place the electrode in the amine solution. Use a burette to add a standard solution of a strong acid (e.g., HCl) in small, precise increments.
-
Data Collection: After each addition of the acid titrant, record the pH of the solution.
-
Titration Curve: Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.
Synthesis via Reductive Amination
A common and efficient method for the synthesis of primary amines is the reductive amination of an aldehyde. In the case of this compound, the precursor would be 5-methylhexanal (B128087).
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylhexanal in a suitable solvent such as methanol (B129727).
-
Imine Formation: Add a solution of ammonia (B1221849) in methanol to the flask. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture. This step reduces the imine to the corresponding primary amine.
-
Quenching and Extraction: After the reaction is complete, the mixture is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., diethyl ether).
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.
Visualizations
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthesis of this compound.
Caption: Synthetic workflow for this compound via reductive amination.
References
An In-depth Technical Guide to 5-Methylhexan-1-amine (CAS: 4746-31-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhexan-1-amine, with the CAS number 4746-31-0, is a primary aliphatic amine characterized by a branched hydrocarbon chain. As a member of the alkylamine family, its chemical behavior is primarily dictated by the nucleophilic and basic nature of its terminal amino group. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility as a building block in organic synthesis and its potential, though currently underexplored, role in medicinal chemistry. The structural isomerism of alkylamines can lead to significant differences in their biological activities, and as such, the specific properties of the 1-amino isomer are of particular interest.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates from reliable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | ChemScene[1] |
| Molecular Weight | 115.22 g/mol | ChemScene[1] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | isoheptylamine | ChemScene[1] |
| CAS Number | 4746-31-0 | ChemScene[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point (estimated) | ~150-160 °C | |
| Density (estimated) | ~0.76 g/cm³ | |
| Water Solubility | Moderately soluble | |
| XlogP | 1.9 | PubChem[2] |
| Topological Polar Surface Area | 26 Ų | PubChem[2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. However, based on its structure, the following characteristic spectral features are expected:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon adjacent to the amino group (downfield shift), the aliphatic chain protons, and the terminal isopropyl group protons.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms, with the carbon bonded to the nitrogen atom appearing at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum of this primary amine is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine), N-H bending vibrations around 1580-1650 cm⁻¹, and C-N stretching vibrations in the 1020-1250 cm⁻¹ range.[3]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for an aliphatic amine.
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. The two primary methods are reductive amination and direct amination.
Reductive Amination of 5-Methylhexanal
Reductive amination is a versatile and widely used method for synthesizing amines.[3] This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination
-
Imine Formation: 5-Methylhexanal is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. An excess of ammonia (in the form of ammonium (B1175870) hydroxide (B78521) or ammonia gas) is added to the solution. The reaction mixture is stirred, often with mild heating, to facilitate the formation of the corresponding imine. The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards imine formation.
-
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is carefully added to the reaction mixture containing the in situ-formed imine. The reaction is stirred until the reduction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be purified by distillation.
Direct Amination of 5-Methylhexan-1-ol
Direct amination offers a more atom-economical route to amines by directly converting an alcohol to an amine.[3] This method typically requires a catalyst and more forcing reaction conditions.
Experimental Protocol: Direct Amination
-
Reaction Setup: 5-Methylhexan-1-ol, a suitable catalyst (e.g., a supported metal catalyst like Raney nickel or a transition metal complex), and a source of ammonia are placed in a high-pressure reactor.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas (if a reductive amination catalyst is used) and heated to an elevated temperature. The specific conditions of temperature and pressure will depend on the chosen catalyst.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The reaction mixture is then worked up similarly to the reductive amination protocol, with the final product being purified by distillation.
Reactivity and Potential Applications
The primary amine functionality of this compound makes it a versatile intermediate in organic synthesis. Its lone pair of electrons on the nitrogen atom allows it to act as both a nucleophile and a base.
Nucleophilic Reactions
-
Alkylation: this compound can be alkylated by reacting with alkyl halides to form secondary and tertiary amines.
-
Acylation: It readily reacts with acyl chlorides or anhydrides to form stable amide derivatives.
-
Reaction with Carbonyls: As seen in its synthesis, it can react with aldehydes and ketones to form imines, which can be further reduced or used as intermediates in other transformations.
Basicity
As a primary alkylamine, this compound is a weak base and can react with acids to form the corresponding ammonium salts. This property is often utilized to improve the water solubility and crystallinity of amine-containing compounds.
Applications in Drug Development and Research
While there is limited specific information in the public domain regarding the biological activity of this compound, branched-chain primary amines are recognized as important pharmacophores and building blocks in the synthesis of bioactive molecules.[3] The lipophilic character imparted by the branched hexyl chain, combined with the reactive amino group, makes it a potentially useful scaffold for the development of new chemical entities.
It is important to distinguish this compound from its isomers, such as methylhexanamine (1,3-dimethylamylamine or DMAA), which is a known stimulant and sympathomimetic agent.[1] The pharmacological properties of these isomers can vary significantly. Another isomer, 5-methylhexan-2-amine, is listed as a prohibited substance by the World Anti-Doping Agency.[4] There is currently no evidence to suggest that this compound shares these properties.
The primary utility of this compound in a research and drug development context is likely as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its branched structure can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.
Safety Information
This compound is classified as a hazardous substance. It is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a primary aliphatic amine with potential as a versatile building block in organic synthesis. Its synthesis can be achieved through established methods such as reductive amination and direct amination. The reactivity of its primary amine group allows for a variety of chemical transformations, making it a useful intermediate for the preparation of more complex molecules. While its specific biological activities have not been extensively reported, the structural features of this compound suggest its potential utility in the design and synthesis of novel therapeutic agents. Further research is warranted to fully explore the pharmacological profile of this compound and its derivatives.
References
Synthesis of 5-Methylhexan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two primary synthetic routes for the production of 5-methylhexan-1-amine, a valuable branched-chain primary amine intermediate in organic synthesis. The document provides a comparative analysis of the methodologies, detailed experimental protocols, and relevant physicochemical data to assist researchers in the selection and execution of the most suitable synthetic pathway for their applications.
Introduction
This compound is a chiral aliphatic amine with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its branched isoheptyl structure imparts unique properties to molecules incorporating this moiety. The selection of an appropriate synthetic route is crucial and depends on factors such as substrate availability, scalability, cost, and desired purity. This guide focuses on two robust and widely applicable methods: the reductive amination of 5-methylhexanal (B128087) and the reduction of 5-methylhexanenitrile.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 5-Methylhexanal | C₇H₁₄O | 114.19 | 141.2 - 151 | 0.805 - 0.817[1][2] |
| 5-Methylhexanenitrile | C₇H₁₃N | 111.18 | 172.1 | 0.806[3] |
| This compound | C₇H₁₇N | 115.22 | ~155-157 (estimated) | ~0.77 (estimated) |
Route 1: Reductive Amination of 5-Methylhexanal
This pathway involves the reaction of 5-methylhexanal with ammonia (B1221849) to form an intermediate imine, which is subsequently reduced to the target primary amine. This method is highly versatile and can be adapted for various scales of production.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Methylhexan-1-amine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in research, science, and drug development, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This guide provides a detailed prediction of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, a primary aliphatic amine. The predicted data is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of electronic effects.
Molecular Structure Analysis
This compound possesses a seven-carbon backbone with a primary amine group at one terminus and a methyl branch at the C5 position. The presence of the electronegative nitrogen atom and the varied hydrocarbon environments along the alkyl chain results in a distinct set of signals in both ¹H and ¹³C NMR spectra. Identifying the unique, or chemically non-equivalent, protons and carbons is the first step in predicting the spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit seven distinct signals. The chemical shift (δ) is influenced by the proximity to the electron-withdrawing amine group, with protons closer to the nitrogen appearing further downfield.[1][2] The signal's multiplicity is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule. The integration value corresponds to the number of protons giving rise to the signal.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~ 2.7 | Triplet (t) | 2H |
| H-2 | ~ 1.4 - 1.5 | Multiplet (m) | 2H |
| H-3 | ~ 1.2 - 1.3 | Multiplet (m) | 2H |
| H-4 | ~ 1.1 - 1.2 | Multiplet (m) | 2H |
| H-5 | ~ 1.5 - 1.6 | Multiplet (m) | 1H |
| H-6 (CH₃) | ~ 0.8 - 0.9 | Doublet (d) | 6H |
| -NH₂ | ~ 1.0 - 2.5 (broad) | Singlet (s, broad) | 2H |
-
H-1 Protons: These protons are on the carbon adjacent (alpha) to the nitrogen atom. The electron-withdrawing effect of nitrogen deshields these protons, shifting them downfield to approximately 2.7 ppm.[1][2] They are coupled to the two H-2 protons, resulting in a triplet.
-
H-2, H-3, and H-4 Protons: These methylene (B1212753) protons are part of the alkyl chain and will appear in the typical aliphatic region of the spectrum.[3][4] Their signals are expected to be complex multiplets due to coupling with neighboring protons.
-
H-5 Proton: This methine proton is coupled to the adjacent methylene protons (H-4) and the six protons of the two methyl groups (H-6), leading to a complex multiplet.
-
H-6 Protons: The two methyl groups at the C5 position are equivalent and will produce a single signal. They are coupled to the single H-5 proton, resulting in a doublet. These protons are furthest from the amine group and are therefore the most shielded, appearing furthest upfield.
-
-NH₂ Protons: The protons of the primary amine group typically appear as a broad singlet.[1] Their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms. The chemical shift of each carbon is influenced by its hybridization and the electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~ 40 - 45 |
| C-2 | ~ 30 - 35 |
| C-3 | ~ 25 - 30 |
| C-4 | ~ 35 - 40 |
| C-5 | ~ 25 - 30 |
| C-6 (CH₃) | ~ 20 - 25 |
-
C-1: This carbon is directly attached to the electronegative nitrogen atom, causing it to be the most deshielded carbon in the alkyl chain, with a predicted chemical shift in the range of 40-45 ppm.[1]
-
C-2, C-3, C-4, C-5: These carbons constitute the backbone of the molecule and will resonate in the typical alkane region of the ¹³C NMR spectrum.[5][6]
-
C-6: The two equivalent methyl carbons at the C5 position will give rise to a single signal in the most upfield region of the spectrum, as they are the most shielded carbons.
Experimental Protocols
To acquire the actual NMR spectra of this compound, the following general experimental protocol would be employed:
-
Sample Preparation: A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Instrument Setup: The experiment would be performed on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). The instrument would be tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment would be conducted. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment, such as a power-gated decouple sequence, would be used to obtain a spectrum with single lines for each carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The signals would then be integrated (for ¹H NMR) and their chemical shifts determined relative to the TMS standard.
Visualization of Molecular Structure and Proton Coupling
The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the key proton environments and their adjacent relationships that lead to the predicted splitting patterns in the ¹H NMR spectrum.
Structure and ¹H NMR coupling in this compound.
The predicted ¹H and ¹³C NMR spectra of this compound provide a foundational dataset for its structural characterization. This in-depth guide offers researchers, scientists, and drug development professionals a clear and concise reference for the anticipated spectral features of this molecule. The tabulated data and structural visualization serve as practical tools for the interpretation of experimental NMR data, facilitating efficient and accurate compound analysis in a professional laboratory setting. The provided experimental outline further ensures that high-quality, reproducible data can be obtained.
References
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the Boiling Point and Solubility of Branched Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the effects of alkyl chain branching on the boiling point and aqueous solubility of primary amines. Understanding these fundamental physical properties is critical for professionals in chemical research and pharmaceutical development, as they influence purification processes, reaction kinetics, formulation, and bioavailability.
Boiling Points of Branched Primary Amines
The boiling point of a compound is determined by the strength of its intermolecular forces. For primary amines, these forces are primarily hydrogen bonds and van der Waals dispersion forces.
Core Principles of Intermolecular Forces in Amines
Primary amines (R-NH₂) can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen's lone pair of electrons). This capacity for hydrogen bonding results in significantly higher boiling points for primary amines compared to nonpolar alkanes of similar molecular weight. However, since nitrogen is less electronegative than oxygen, the N-H---N hydrogen bonds in amines are weaker than the O-H---O bonds in alcohols, leading to lower boiling points than corresponding alcohols.
The Effect of Alkyl Chain Branching
For isomeric primary amines, the degree of branching in the alkyl chain has a predictable effect on the boiling point.
-
Van der Waals Forces and Surface Area: As the degree of branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular contact. Since van der Waals forces are dependent on surface area, a reduction in surface area leads to weaker dispersion forces.
-
Boiling Point Trend: With weaker overall intermolecular forces, less energy is required to overcome them and transition the substance from a liquid to a gaseous phase. Consequently, increased branching leads to a lower boiling point among isomeric primary amines. The straight-chain isomer will consistently have the highest boiling point in a set of isomers.[1]
Comparative Data: Boiling Points of Isomeric Amines
The following table summarizes the boiling points for the primary amine isomers of butane (B89635) and pentane, illustrating the effect of branching.
| Compound Name | Structure | Type | Boiling Point (°C) |
| C₄H₁₁N Isomers | |||
| Butan-1-amine (n-Butylamine) | CH₃(CH₂)₃NH₂ | Straight-chain | 78 °C[2] |
| Butan-2-amine (sec-Butylamine) | CH₃CH(NH₂)CH₂CH₃ | Branched | 63 °C[3] |
| 2-Methylpropan-1-amine (Isobutylamine) | (CH₃)₂CHCH₂NH₂ | Branched | 68-69 °C |
| 2-Methylpropan-2-amine (tert-Butylamine) | (CH₃)₃CNH₂ | Highly Branched | 44-46 °C[4] |
| C₅H₁₃N Isomers | |||
| Pentan-1-amine (n-Pentylamine) | CH₃(CH₂)₄NH₂ | Straight-chain | 104 °C[5] |
| Pentan-2-amine | CH₃CH(NH₂)(CH₂)₂CH₃ | Branched | 90 °C |
| 3-Methylbutan-1-amine (Isopentylamine) | (CH₃)₂CH(CH₂)₂NH₂ | Branched | 95 °C |
| 2,2-Dimethylpropan-1-amine (Neopentylamine) | (CH₃)₃CCH₂NH₂ | Highly Branched | 83-85 °C |
Data sourced from NIST and PubChem where available; some values are from chemical suppliers and may represent a small range.
Visualization: Factors Influencing Boiling Point
The logical relationship between molecular structure and boiling point is illustrated below.
Aqueous Solubility of Branched Primary Amines
The solubility of amines in water depends on the balance between the hydrophilic (water-loving) amino group and the hydrophobic (water-fearing) alkyl chain.
Core Principles of Amine Solubility
The primary amine functional group (-NH₂) is polar and capable of forming hydrogen bonds with water molecules.[6] The nitrogen's lone pair can accept a hydrogen from water, and the N-H protons can be donated to water's oxygen. This interaction promotes solubility. Conversely, the nonpolar alkyl chain disrupts the hydrogen-bonding network of water and does not interact favorably, which hinders solubility. For straight-chain primary amines, solubility in water decreases significantly as the carbon chain length increases beyond five or six carbons.[7][8]
The Effect of Alkyl Chain Branching
Unlike with boiling points, branching in the alkyl chain tends to increase the solubility of primary amines in water.
-
Hydrophobic Surface Area: Branching makes the alkyl group more compact. This reduction in the surface area of the hydrophobic portion of the molecule lessens its disruptive effect on the water's hydrogen-bonding network.
-
Solubility Trend: By minimizing the hydrophobic character, branching allows the hydrophilic -NH₂ group to dominate the molecule's interaction with water, leading to greater solubility compared to a straight-chain isomer of the same molecular weight.
Comparative Data: Aqueous Solubility of Isomeric Amines
Quantitative solubility data for a full range of branched amines is sparse, but trends can be established. Amines with four or fewer carbons are generally miscible with water, masking the effect of branching.[9] The effect becomes more apparent with longer chains.
| Compound Name | Structure | Type | Water Solubility ( g/100 mL) |
| C₄H₁₁N Isomers | |||
| Butan-1-amine (n-Butylamine) | CH₃(CH₂)₃NH₂ | Straight-chain | Miscible[2][10] |
| Butan-2-amine (sec-Butylamine) | CH₃CH(NH₂)CH₂CH₃ | Branched | Miscible / Very Soluble[3] |
| 2-Methylpropan-1-amine (Isobutylamine) | (CH₃)₂CHCH₂NH₂ | Branched | Miscible |
| 2-Methylpropan-2-amine (tert-Butylamine) | (CH₃)₃CNH₂ | Highly Branched | Miscible |
| C₅H₁₃N Isomers | |||
| Pentan-1-amine (n-Pentylamine) | CH₃(CH₂)₄NH₂ | Straight-chain | Moderately Soluble / Miscible[11] |
| 2,2-Dimethylpropan-1-amine (Neopentylamine) | (CH₃)₃CCH₂NH₂ | Highly Branched | Soluble |
Note: For C4 and C5 amines, most isomers are highly soluble or miscible. The trend of increased solubility with branching becomes more pronounced for amines with more than six carbon atoms where the linear isomers are only slightly soluble.
Visualization: Factors Influencing Aqueous Solubility
The interplay between hydrophilic and hydrophobic effects is diagrammed below.
Experimental Protocols
The following sections detail generalized methodologies for determining the boiling point and solubility of branched primary amines.
Determination of Boiling Point (Micro-Scale Method)
This method is suitable for small sample volumes.[12][13]
Apparatus:
-
Small test tube (e.g., 10x75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block)
-
Clamp and stand
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of the liquid amine to the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end down.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in the heating bath (Thiele tube or heating block), ensuring the rubber band is above the oil level.
-
Initial Heating: Heat the apparatus gently. A slow stream of bubbles will emerge from the capillary tube as trapped air expands.
-
Reaching Boiling Point: Increase the heating rate slightly until a rapid, continuous stream of bubbles emerges from the capillary. This indicates the liquid's vapor pressure equals the atmospheric pressure.
-
Measurement: Stop heating. The bubble stream will slow and then stop. The liquid will then be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample. Record this temperature.
-
Cooling and Cleanup: Allow the apparatus to cool completely before disassembling and cleaning.
Determination of Aqueous Solubility
3.2.1 Qualitative Solubility Test [9][14][15]
This method quickly determines if an amine is soluble, partially soluble, or insoluble in water.
Apparatus:
-
Small test tubes (e.g., 13x100 mm)
-
Pipettes or droppers
-
Vortex mixer or stirring rod
Procedure:
-
Preparation: Add approximately 2 mL of deionized water to a clean test tube.
-
Sample Addition: Add 5 drops (or ~100 mg if solid) of the amine to the water.
-
Mixing: Vigorously mix the contents for 30-60 seconds using a vortex mixer or by flicking the test tube.
-
Observation: Allow the mixture to stand for 1-2 minutes. Observe the solution.
-
Soluble/Miscible: A clear, homogeneous solution forms.
-
Partially Soluble: The solution is cloudy, or a second layer is present but smaller than the initial volume of amine added.
-
Insoluble: Two distinct layers are present, or solid particles do not dissolve.
-
-
pH Test: If the amine is soluble or partially soluble, test the pH of the solution using pH paper. A basic pH (typically 8 or higher) is indicative of an amine.
3.2.2 Quantitative Solubility Determination (Titration Method - for basic amines)
This protocol provides a numerical value for solubility.
Apparatus:
-
Saturated solution preparation: Sealed flask, magnetic stirrer, and temperature-controlled bath.
-
Titration equipment: Burette, beaker, pH meter or indicator.
-
Standardized acidic solution (e.g., 0.1 M HCl).
-
Filter apparatus (e.g., syringe with a 0.45 µm filter).
Procedure:
-
Prepare Saturated Solution: Add an excess amount of the amine to a known volume of deionized water in a sealed flask. Stir the mixture vigorously in a temperature-controlled bath for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Turn off the stirrer and allow the undissolved amine to settle.
-
Sample Collection: Carefully withdraw a known volume (e.g., 10.0 mL) of the clear, supernatant aqueous layer using a volumetric pipette. Pass the solution through a syringe filter to remove any suspended microdroplets or particles.
-
Titration: Transfer the filtered sample to a beaker. Add a few drops of a suitable indicator or use a calibrated pH meter. Titrate the amine solution with the standardized HCl solution until the endpoint is reached.
-
Calculation: Use the volume and concentration of the HCl titrant to calculate the moles of amine in the sample. Convert this to a concentration, typically expressed in g/100 mL or mol/L.
Visualization: Experimental Workflow for Solubility Testing
The workflow for the qualitative determination of solubility is outlined below.
References
- 1. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
- 2. Butylamine CAS#: 109-73-9 [m.chemicalbook.com]
- 3. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. moorparkcollege.edu [moorparkcollege.edu]
- 10. n-Butylamine - Wikipedia [en.wikipedia.org]
- 11. Pentylamine - Wikipedia [en.wikipedia.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. chemhaven.org [chemhaven.org]
- 15. www1.udel.edu [www1.udel.edu]
5-Methylhexan-1-amine: A Technical Guide to Safe Handling and Emergency Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 5-methylhexan-1-amine (CAS No: 4746-31-0). Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in a laboratory or research setting. This guide synthesizes available data on its chemical and physical properties, toxicity, and provides detailed procedural recommendations for its safe use, storage, and disposal.
Hazard Identification and Classification
This compound is classified as a hazardous chemical, presenting multiple risks that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance.[1]
Signal Word: Danger[1]
GHS Pictograms:
-
🔥 Flame: Flammable liquid and vapor.
-
corrosive Corrosion: Causes severe skin burns and eye damage.
-
skull_and_crossbones Skull and Crossbones: Toxic in contact with skin and harmful if swallowed.
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H311: Toxic in contact with skin.[1]
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet provided by the supplier and should be consulted before handling.
Physical and Chemical Properties
While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its known and computed properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | PubChem[1] |
| Molecular Weight | 115.22 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| CAS Number | 4746-31-0 | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Isoheptylamine | ChemScene[2] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Note: Specific quantitative data such as boiling point, flash point, density, and vapor pressure for this compound are not consistently available across publicly accessible safety data sheets and chemical databases. It is highly recommended to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed information.
Toxicological Information
This compound is classified as toxic and corrosive. Exposure can lead to severe health effects.
| Exposure Route | Hazard Classification | Effects |
| Dermal (Skin Contact) | Acute Toxicity, Dermal - Category 3 | Toxic in contact with skin. Causes severe skin burns.[1] |
| Oral (Ingestion) | Acute Toxicity, Oral - Category 4 | Harmful if swallowed. Causes severe burns to the gastrointestinal tract. |
| Inhalation | Not Classified (Insufficient Data) | Vapors may be irritating to the respiratory tract. |
| Eye Contact | Serious Eye Damage - Category 1 | Causes serious eye damage. |
Experimental Protocols for Safe Handling
Due to the flammable, corrosive, and toxic nature of this compound, the following detailed protocols must be followed.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation before use.
-
Body Protection: A chemical-resistant lab coat or apron must be worn. For larger quantities, a chemical-resistant suit may be necessary.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a respirator with an appropriate cartridge for organic amines should be used.
Dispensing and Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have a spill kit readily accessible.
-
Clear the work area of any unnecessary items and ignition sources.
-
Verify that an emergency eyewash and safety shower are accessible and operational.
-
-
Dispensing:
-
Ground all containers and equipment to prevent static discharge.
-
Use only non-sparking tools.
-
When transferring, pour slowly and carefully to avoid splashing. Use a funnel where appropriate.
-
Keep the container tightly closed when not in use.
-
Storage Protocol
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed.[3]
-
Store in a designated corrosives cabinet.
-
Segregate from incompatible materials such as oxidizing agents, acids, and sources of ignition.[4]
Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert emergency personnel.
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Do not attempt to clean up a major spill without appropriate training and equipment.
-
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
Workflow and Pathway Diagrams
The following diagrams illustrate the safe handling workflow and logical relationships for managing this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
Caption: First aid response pathway for this compound exposure.
References
A Technical Guide to the Nucleophilic Character of 5-Methylhexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the nucleophilic properties of 5-Methylhexan-1-amine (IUPAC name: this compound), a branched primary alkylamine. The content herein is based on established principles of organic chemistry and extrapolated data from structurally similar amines.
Introduction to Nucleophilicity
Nucleophilicity is a kinetic measure of a chemical species' ability to donate an electron pair to an electrophile, forming a new covalent bond.[1][2][3] For amines, this property is primarily governed by the lone pair of electrons on the nitrogen atom.[4][5] this compound, as a primary amine, is a versatile nucleophile used in various chemical transformations.[4] Its reactivity is influenced by a combination of electronic and steric factors inherent to its molecular structure.
Structural and Electronic Factors Influencing Nucleophilicity
The nucleophilic character of this compound is determined by several key factors:
-
Inductive Effect: The isoheptyl alkyl group is electron-donating, which increases the electron density on the nitrogen atom.[1][5] This enhanced electron density makes the lone pair more available for donation to an electrophile, thereby increasing its nucleophilicity compared to ammonia.[5][6]
-
Steric Hindrance: While the alkyl chain provides an inductive push, it also introduces steric bulk around the nucleophilic nitrogen center. However, as a primary amine with a flexible alkyl chain, the steric hindrance at the nitrogen atom in this compound is relatively low. This allows for easier access to electrophilic centers compared to more sterically hindered secondary or tertiary amines.[1][7] Generally, for amines, nucleophilicity follows the trend: secondary > primary > tertiary, though this can be solvent-dependent and affected by steric bulk.[1][7]
-
Basicity: Nucleophilicity and basicity are related but distinct concepts.[3] Basicity is a thermodynamic measure of a compound's ability to accept a proton.[5] For a series of nucleophiles with the same attacking atom (in this case, nitrogen), stronger bases are often stronger nucleophiles.[3] Aliphatic amines like this compound are significantly more basic than aromatic amines.[5] The pKa of an amine's conjugate acid is a good indicator of its basicity; a higher pKa corresponds to a stronger base.[4]
Quantitative Data
| Property | This compound (Estimated) | 1-Hexylamine (Comparative) | 1-Heptylamine (Comparative) |
| Molecular Formula | C₇H₁₇N | C₆H₁₅N | C₇H₁₇N |
| Molecular Weight ( g/mol ) | 115.22[8] | 101.19[9] | 115.22[9] |
| pKa of Conjugate Acid (BH+) | ~10.6 - 10.7 | 10.56[9] | 10.67[9] |
| Mayr Nucleophilicity Parameter (N) * | ~13 | ~13.3 (for n-propylamine)[7] | Not Available |
Note: The Mayr Nucleophilicity Parameter (N) is a logarithmic scale where a higher number indicates greater nucleophilicity. The value for this compound is estimated based on similar primary amines like n-propylamine.[7] These values are illustrative and should be confirmed by experimental measurement.
Common Nucleophilic Reactions
The nucleophilic nitrogen of this compound can participate in a wide range of reactions, most notably nucleophilic substitution and addition reactions.
-
Nucleophilic Substitution (Sₙ2): It readily reacts with alkyl halides, where the amine acts as the nucleophile, displacing a halide to form a secondary amine.[4][10] This reaction is a cornerstone of amine synthesis and functionalization.[11][12] However, the secondary amine product is often more nucleophilic than the starting primary amine, which can lead to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts.[4][6] Using a large excess of the primary amine can favor the formation of the secondary amine.[11]
-
Nucleophilic Acyl Substitution: The amine can attack acyl halides, anhydrides, or esters to form amides.[5] This is a fundamental reaction in peptide synthesis and the creation of various functional materials.
-
Nucleophilic Addition: It can react with aldehydes and ketones to form an imine intermediate, which can then be reduced to a secondary amine in a process known as reductive amination.[4]
The following diagram illustrates the Sₙ2 reaction between this compound and an electrophile, such as an alkyl bromide.
Caption: Sₙ2 reaction pathway of this compound.
Experimental Protocols for Determining Nucleophilicity
The nucleophilicity of a compound is determined experimentally by measuring the rate of a specific reaction under controlled conditions. A common method is a competitive reaction or kinetic analysis.
This protocol describes the determination of the second-order rate constant for the reaction of this compound with a reference electrophile (e.g., a benzhydrylium ion, which has a strong chromophore).
1. Materials and Reagents:
-
This compound
-
Reference electrophile (e.g., diarylcarbenium ion precursor)
-
High-purity solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Buffer solution (if pH control is needed)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Stopped-flow apparatus (for fast reactions)
2. Solution Preparation:
-
Prepare a stock solution of the reference electrophile in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Prepare a series of stock solutions of this compound in the same solvent at various concentrations (e.g., ranging from 0.01 M to 0.1 M). The amine should be in large excess to ensure pseudo-first-order kinetics.
3. Kinetic Measurement:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 20°C).
-
Generate the colored electrophile in the reaction cell if using a precursor (e.g., via laser flash photolysis).
-
Rapidly mix the electrophile solution with one of the amine solutions using a stopped-flow device.
-
Monitor the disappearance of the electrophile by recording the decrease in absorbance at its λ_max over time.
4. Data Analysis:
-
For each amine concentration, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Plot the obtained k_obs values against the corresponding concentrations of this compound.
-
The slope of this second plot will be the second-order rate constant (k₂) for the reaction, which is a direct measure of the nucleophilicity of this compound towards that specific electrophile.
The following diagram outlines the general workflow for the kinetic analysis described above.
Caption: Workflow for determining amine nucleophilicity.
Conclusion
This compound is a potent nucleophile whose reactivity is governed by a favorable combination of electronic enhancement from its alkyl chain and minimal steric hindrance at the primary amine center. Its nucleophilic character enables its participation in a broad spectrum of essential organic reactions, including Sₙ2 substitutions and acyl transfers. The provided protocols and theoretical framework offer a basis for further investigation and application of this versatile compound in research and development.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound | 4746-31-0 | Benchchem [benchchem.com]
- 5. Basicity and Nucleophilicity of Amines | Algor Cards [cards.algoreducation.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | C7H17N | CID 15267850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. savemyexams.com [savemyexams.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Role of branched aliphatic primary amines in synthesis
An In-depth Technical Guide on the Role of Branched Aliphatic Primary Amines in Synthesis
Introduction
Branched aliphatic primary amines are fundamental structural motifs and critical building blocks in modern organic synthesis. Their unique steric and electronic properties make them invaluable in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] These compounds, characterized by a primary amino group attached to a secondary or tertiary carbon atom, serve as key intermediates, chiral auxiliaries, and catalysts.[3][4] Their presence in a vast number of bioactive molecules underscores the importance of developing robust and efficient synthetic methodologies for their preparation.[1][5] This guide provides a technical overview of the pivotal roles of branched aliphatic primary amines, focusing on core synthetic methodologies, quantitative data from key reactions, and detailed experimental protocols.
Core Synthetic Methodologies and Applications
The synthesis of α-branched amines is a significant challenge in chemical synthesis.[1] Methodologies often focus on controlling stereochemistry and achieving high yields with diverse substrates. Key strategies include the reductive amination of ketones, nucleophilic addition to imines, transition-metal-catalyzed reactions, and enzymatic processes.
Reductive Amination of Ketones
Reductive amination is a cornerstone method for synthesizing α-branched amines. This reaction typically involves the condensation of a ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced in situ to the corresponding amine.
A significant challenge is the control of selectivity, as over-alkylation can lead to secondary and tertiary amine byproducts.[6] Modern methods utilize specific catalysts and reagents to achieve high chemoselectivity for the desired primary amine. For instance, treatment of ketones with ammonia and titanium(IV) isopropoxide, followed by reduction with sodium borohydride (B1222165), allows for a highly chemoselective mono-alkylation of ammonia.[6]
Logical Relationship: Reductive Amination Pathway
Caption: General workflow for the synthesis of branched primary amines via reductive amination.
Quantitative Data: Reductive Amination of Ketones
The following table summarizes the results for the reductive mono-alkylation of ammonia using various ketones.
| Entry | Ketone | Product | Yield (%) | Reference |
| 1 | Cyclohexanone (B45756) | Cyclohexylamine | 91 | [6] |
| 2 | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexylamine | 93 | [6] |
| 3 | 2-Heptanone | 2-Aminoheptane | 85 | [6] |
| 4 | Acetophenone | 1-Phenylethanamine | 88 | [6] |
Experimental Protocol: Reductive Amination of Cyclohexanone [6]
-
To a solution of cyclohexanone (1.0 mmol) in ethanol (B145695) (5 mL), add a 7N solution of ammonia in methanol (B129727) (2.0 mL, 14 mmol) and titanium(IV) isopropoxide (0.44 mL, 1.5 mmol).
-
Stir the resulting mixture at room temperature for 12 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (76 mg, 2.0 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Quench the reaction by the dropwise addition of 2N aqueous NaOH (5 mL).
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford cyclohexylamine.
Asymmetric Nickel-Catalyzed Enantioconvergent Couplings
Chiral dialkyl carbinamines are important motifs in chemistry and biology.[7] Nickel-catalyzed enantioconvergent methods provide powerful tools for their synthesis, allowing the use of racemic starting materials to produce enantioenriched products. One such method involves the coupling of an alkylzinc reagent with a racemic N-hydroxyphthalimide (NHP) ester derived from an α-amino acid.[7]
Caption: Synthesis of α-tertiary amines via quinone-mediated C-H functionalization.
This platform is broadly applicable and scalable, enabling α-alkylation, α-arylation, and α-cyanation, and has been successfully applied in the synthesis of active pharmaceutical ingredients (APIs). [8][9] Quantitative Data: α-Alkylation of α-Branched Primary Amines [9]
| Entry | Starting Amine | Organometallic Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Phenylethanamine | MeMgBr | 2-Phenylpropan-2-amine (Phentermine) | 85 |
| 2 | Valinol methyl ether | PhMgBr | 1-Methoxy-3-methyl-1-phenylbutan-2-amine | 78 |
| 3 | 1-Cyclohexylethanamine | AllylMgBr | 1-Cyclohexyl-2-methylpent-4-en-2-amine | 72 |
| 4 | 1-(4-Fluorophenyl)ethanamine | EtMgBr | 2-(4-Fluorophenyl)butan-2-amine | 81 |
Experimental Protocol: Synthesis of Phentermine via α-C-H Functionalization [9]
-
To a solution of (±)-1-phenylethanamine (1.0 equiv) in toluene (B28343) (0.2 M) at room temperature, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2 equiv).
-
Stir the mixture for 16 hours at room temperature to ensure complete formation of the ketimine intermediate.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 3.0 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the layers and wash the aqueous layer with diethyl ether.
-
Basify the aqueous layer to pH > 12 with 6 M NaOH and extract with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford phentermine as the product.
Applications in Drug Development and Industry
Branched aliphatic primary amines are ubiquitous in pharmaceuticals and agrochemicals. [10][11][12][13]* Isopropylamine is a building block for numerous herbicides, including atrazine (B1667683) and glyphosate, and pharmaceuticals like the beta-blocker propranolol. [10][12]* tert-Butylamine is used to prepare rubber accelerators and various pesticides. [11][14]In pharmacology, it is used as a counterion in drugs such as perindopril (B612348) erbumine. [11]* Neopentylamine serves as a building block in the synthesis of experimental drugs and corrosion inhibitors. [15][16][17]* Chiral α-branched amines are crucial components of many blockbuster drugs, including the anti-diabetic medication Sitagliptin and the antidepressant Sertraline. [18][19]The stereochemistry at the amine-bearing carbon is often critical for biological activity, making asymmetric synthesis a vital area of research. [18][20]
Conclusion
Branched aliphatic primary amines are more than simple building blocks; they are enabling structures that impart crucial properties to a wide range of functional molecules. The development of sophisticated synthetic methods, from classic reductive aminations to modern transition-metal-catalyzed C-H functionalizations and biocatalytic routes, has expanded the synthetic chemist's toolbox. These advancements allow for the efficient and stereocontrolled synthesis of increasingly complex amine architectures, directly impacting the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. The continued innovation in this field promises to further enhance our ability to construct intricate molecular designs for future scientific challenges.
References
- 1. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. alfachemic.com [alfachemic.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary α-tertiary amine synthesis via α-C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. guidechem.com [guidechem.com]
- 11. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 12. Isopropylamine - Wikipedia [en.wikipedia.org]
- 13. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 14. TERT BUTYLAMINE FOR SYNTHESIS 99% | Oman CHEMICAL [omanchem.com]
- 15. Neopentylamine - Wikipedia [en.wikipedia.org]
- 16. CAS 5813-64-9: Neopentylamine | CymitQuimica [cymitquimica.com]
- 17. Neopentylamine [myskinrecipes.com]
- 18. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Potential Biological Activities of 5-Methylhexan-1-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide explores the potential biological activities of 5-Methylhexan-1-amine derivatives based on the known activities of structurally related compounds. As of the date of this document, there is a notable lack of published research specifically detailing the biological profile of this compound and its derivatives. Therefore, the information presented herein, including quantitative data and signaling pathways, should be considered hypothetical and for illustrative purposes to guide future research.
Introduction
This compound is a branched-chain primary aliphatic amine. The presence of the primary amine group offers a reactive site for the synthesis of a wide array of derivatives, which could significantly alter the molecule's physicochemical properties and confer biological activity.[1] While direct structure-activity relationship (SAR) studies on this compound are not currently available in scientific literature, the biological activities of structurally analogous compounds, such as other branched-chain and long-chain alkylamines, provide a foundation for predicting potential therapeutic applications and areas for investigation.[1]
This technical guide will explore three potential areas of biological activity for this compound derivatives: sympathomimetic, antimicrobial, and cytotoxic activities. For each area, this guide will present hypothetical data, detailed experimental protocols for investigation, and visualizations of relevant pathways and workflows.
Potential Sympathomimetic Activity
The structural similarity of potential this compound derivatives to known sympathomimetic amines, such as methylhexanamine (DMAA), suggests a potential for interaction with the sympathetic nervous system.[2] Sympathomimetic compounds mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, which can lead to physiological responses such as increased heart rate, blood pressure, and bronchodilation.[3][4][5]
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data for a series of N-substituted this compound derivatives, illustrating potential potencies at adrenergic receptors. This data is extrapolated from known structure-activity relationships of other sympathomimetic amines where substitution on the amine nitrogen can modulate receptor selectivity and potency.[3]
| Compound ID | R Group (Substitution on Amine) | α1-Adrenergic Receptor Binding Affinity (Ki, nM) | β2-Adrenergic Receptor Agonist Potency (EC50, nM) |
| 5-MHA-001 | -H (Parent Compound) | >10,000 | >10,000 |
| 5-MHA-002 | -CH3 | 850 | 1200 |
| 5-MHA-003 | -CH2CH3 | 720 | 950 |
| 5-MHA-004 | -CH(CH3)2 | 1500 | 2500 |
| 5-MHA-005 | -CH2-Phenyl | 450 | 600 |
Experimental Protocols
Objective: To determine the binding affinity of this compound derivatives to α1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing recombinant human α1- or β2-adrenergic receptors.
-
Radioligands: [3H]-Prazosin (for α1), [3H]-CGP-12177 (for β2).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding competitor (e.g., phentolamine (B1677648) for α1, propranolol (B1214883) for β2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or buffer (for total binding) or a high concentration of the non-specific competitor (for non-specific binding).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values using competitive binding analysis software (e.g., Prism).
Objective: To determine the functional agonist activity of this compound derivatives at the β2-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Test compounds.
-
Isoproterenol (B85558) (a known β2-agonist, as a positive control).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add varying concentrations of the test compounds or isoproterenol to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curves and determine the EC50 values.
Visualization
Caption: Hypothetical signaling cascade for a sympathomimetic this compound derivative.
Potential Antimicrobial Activity
Long-chain aliphatic amines and their quaternary ammonium (B1175870) derivatives are known to possess antimicrobial properties. Their mechanism of action often involves disruption of the bacterial cell membrane. The antimicrobial efficacy of these compounds is typically dependent on the length of the alkyl chain.[2][6][7][8] It is plausible that derivatives of this compound, particularly those with longer N-alkyl substitutions, could exhibit similar activity.
Hypothetical Data Presentation
The following table presents hypothetical minimum inhibitory concentrations (MIC) for a series of N-alkyl-5-methylhexan-1-amine derivatives against common bacterial strains. The trend of increasing activity with increasing chain length, up to a certain point, is based on published data for other long-chain alkylamines.[2][6]
| Compound ID | N-Alkyl Chain Length | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| 5-MHA-C4 | Butyl | >256 | >256 |
| 5-MHA-C8 | Octyl | 128 | 256 |
| 5-MHA-C12 | Dodecyl | 32 | 64 |
| 5-MHA-C16 | Hexadecyl | 16 | 32 |
| 5-MHA-C18 | Octadecyl | 32 | 64 |
Experimental Protocols
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Test compounds.
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.
-
Positive control (e.g., gentamicin).
-
Negative control (broth only).
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in the 96-well plates.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Objective: To determine the lowest concentration of a this compound derivative that kills a particular bacterium.
Materials:
-
Results from the MIC assay.
-
Mueller-Hinton Agar (B569324) (MHA) plates.
-
Sterile saline.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from all the wells of the MIC plate that show no visible growth.
-
Spot-inoculate the aliquots onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Visualization
Caption: Workflow for determining the MIC and MBC of antimicrobial compounds.
Potential Cytotoxic Activity
Aliphatic amines can exhibit cytotoxicity, and this effect is often correlated with their chemical structure, including chain length and branching.[1][9][10] The cytotoxicity of these compounds is an important consideration in drug development, as it can represent either a desired effect (in the case of anticancer agents) or an unwanted toxicity.
Hypothetical Data Presentation
The following table shows hypothetical IC50 values for a series of this compound derivatives against a human cancer cell line. The data illustrates a potential structure-activity relationship where cytotoxicity varies with the nature of the N-substituent.
| Compound ID | R Group (Substitution on Amine) | HeLa (Cervical Cancer) Cell Line IC50 (µM) |
| 5-MHA-001 | -H | >100 |
| 5-MHA-006 | -CH2CH2OH | 85 |
| 5-MHA-007 | -(CH2)3-N(CH3)2 | 42 |
| 5-MHA-008 | -CH2-C6H4-Cl | 15 |
| 5-MHA-009 | -Cyclohexyl | 68 |
Experimental Protocols
Objective: To assess the cytotoxic effect of this compound derivatives on cultured mammalian cells by measuring metabolic activity.
Materials:
-
Human cancer cell line (e.g., HeLa).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualization
Caption: A logical workflow for the assessment of cytotoxic activity.
Conclusion
While direct experimental evidence is currently lacking, the structural characteristics of this compound and the known biological activities of analogous compounds suggest that its derivatives are promising candidates for investigation in several therapeutic areas. The potential for sympathomimetic, antimicrobial, and cytotoxic activities warrants further exploration through synthesis and rigorous biological screening. The experimental protocols and hypothetical data presented in this guide are intended to serve as a framework for initiating such research programs. Future studies are essential to elucidate the true biological profile of this compound derivatives and to determine their potential as novel therapeutic agents.
References
- 1. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 4. Sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sympathomimetic amines: potential clinical applications in ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antibacterial Properties of Novel Quaternary Ammonium Lignins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Methylhexan-1-amine in Reductive Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of a vast array of bioactive molecules. 5-Methylhexan-1-amine, a branched primary amine, is a valuable building block in the construction of complex molecular architectures, imparting specific physicochemical properties such as altered solubility and crystallinity to the final compounds.[1]
These application notes provide detailed protocols and representative data for the use of this compound in reductive amination reactions with various carbonyl compounds. While specific literature examples for this compound are limited, the provided protocols are based on well-established procedures for structurally similar branched primary amines and are expected to afford comparable results. The methodologies detailed herein are designed to be readily applicable in a research and development setting.
General Principles of Reductive Amination
Reductive amination is a two-step process that can often be performed in a single pot ("direct reductive amination"). The reaction proceeds through the formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (an aldehyde or ketone) with an amine. This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding secondary or tertiary amine.[2]
A key advantage of reductive amination over direct alkylation of amines is the avoidance of over-alkylation, which often leads to complex product mixtures and lower yields of the desired product. The choice of reducing agent is critical for the success of a one-pot reductive amination, as it must selectively reduce the imine intermediate in the presence of the starting carbonyl compound.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative quantitative data for the reductive amination of primary branched amines with various aldehydes and ketones. These conditions are directly applicable to reactions involving this compound.
Table 1: Reductive Amination of Primary Branched Amines with Aldehydes
| Entry | Amine | Aldehyde | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Isohexylamine | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) (DCE) | RT | 12 | 85-95 |
| 2 | Isohexylamine | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | RT | 16 | 90-98 |
| 3 | Primary Alkylamine | Isovaleraldehyde | NaBH₃CN | Methanol | RT | 24 | 75-85 |
| 4 | Primary Alkylamine | Cinnamaldehyde | NaBH(OAc)₃ | Tetrahydrofuran (THF) | RT | 18 | 80-90 |
Table 2: Reductive Amination of Primary Branched Amines with Ketones
| Entry | Amine | Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Isohexylamine | Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | RT | 24 | 70-80 |
| 2 | Isohexylamine | Cyclohexanone | NaBH(OAc)₃ / Acetic Acid | Dichloromethane (DCM) | RT | 24 | 75-85 |
| 3 | Primary Alkylamine | 2-Pentanone | NaBH₃CN | Methanol | RT | 36 | 65-75 |
| 4 | Primary Alkylamine | Acetophenone | NaBH(OAc)₃ / Acetic Acid | Tetrahydrofuran (THF) | 50 | 24 | 60-70 |
Note: The data presented is based on analogous reactions with structurally similar primary branched amines and serves as a strong guideline for reactions with this compound.
Experimental Protocols
Protocol 1: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride (B8407120)
This protocol describes a general procedure for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup (optional but recommended)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2-0.5 M.
-
Add this compound (1.0-1.2 eq.) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture in portions over 5-10 minutes. The reaction may be slightly exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (B1210297) (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Reductive Amination with a Ketone using Sodium Triacetoxyborohydride and Acetic Acid
This protocol is suitable for the reductive amination of this compound with less reactive ketones. The addition of a catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate.
Materials:
-
This compound
-
Ketone (e.g., Cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid (AcOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup (optional but recommended)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 eq.).
-
Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Add this compound (1.0-1.2 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1-0.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) to the reaction mixture in portions.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 8-12).
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the reductive amination process.
Caption: General workflow for the one-pot reductive amination.
References
Application Notes and Protocols for the N-acylation of 5-Methylhexan-1-amine to Form Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a cornerstone of organic synthesis, pivotal in the formation of amide bonds. This process is of paramount importance in medicinal chemistry and drug development, as the amide functional group is a prevalent feature in a vast number of pharmaceutical compounds, contributing to their biological activity and metabolic stability. 5-Methylhexan-1-amine, a primary aliphatic amine, serves as a versatile building block for the synthesis of a diverse range of N-acyl derivatives. The introduction of various acyl groups can modulate the lipophilicity, hydrogen bonding capacity, and steric profile of the parent amine, thereby influencing its pharmacokinetic and pharmacodynamic properties.
This document provides detailed protocols for the N-acylation of this compound using common acylating agents, including acyl chlorides and acid anhydrides. It also presents quantitative data from representative reactions to guide researchers in selecting the most suitable method for their specific synthetic needs.
Data Presentation
The following tables summarize quantitative data for the N-acylation of primary amines, which can be considered representative for the acylation of this compound under similar conditions.
Table 1: N-Acylation of Primary Amines with Acyl Chlorides
| Primary Amine | Acylating Agent | Base | Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Benzylamine | Acetyl chloride | Aqueous NaOH | Water/Dichloromethane (B109758) | - | Room Temp. | High |
| Aniline | Benzoyl chloride | Aqueous NaOH | Water | 15 | Room Temp. | High |
| Various amines | Benzoyl chloride | Iodine (0.1 mmol) | Solvent-free | 2-10 | 25 | 90-98[1][2] |
| Various amines | Acetyl chloride | Iodine (0.1 mmol) | Solvent-free | 2-10 | 25 | 92-98[1][2] |
Table 2: N-Acylation of Primary Amines with Acetic Anhydride (B1165640)
| Primary Amine | Acylating Agent | Catalyst/Base | Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Aniline | Acetic anhydride | None | Water | 5 | Room Temp. | 90[3] |
| Aniline | Acetic anhydride | None | Solvent-free | 5 | Room Temp. | 89[3] |
| p-Nitroaniline | Acetic anhydride | None | Solvent-free | 8 | Room Temp. | 91[3] |
| Aromatic amines | Acetic anhydride | Vinegar | Solvent-free | - | Room Temp. | 75-89[4] |
Experimental Protocols
Protocol 1: N-Acylation using the Schotten-Baumann Reaction (with Acyl Chlorides)
This robust method is widely used for the acylation of amines and is particularly effective for forming amides from primary amines and acyl chlorides in a biphasic system.[5][6] The base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[5]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (10 mL per mmol of amine).
-
Add an equal volume of 10% aqueous NaOH solution.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the acyl chloride (1.05-1.1 eq.) dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Catalyst-Free N-Acylation with Acetic Anhydride
This environmentally friendly method avoids the use of catalysts and organic solvents, offering a simple and efficient procedure for acetylation.[3]
Materials:
-
This compound
-
Acetic anhydride
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, place this compound (1.0 eq.).
-
Add acetic anhydride (1.2 eq.) to the amine.
-
Stir the mixture vigorously at room temperature for 5-15 minutes. The reaction is often exothermic.
-
Monitor the reaction by TLC. For less reactive amines, gentle heating may be required.
-
Upon completion, add cold deionized water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Iodine-Promoted N-Acylation with Acyl Chlorides under Solvent-Free Conditions
This method utilizes a catalytic amount of iodine to promote the acylation of amines with acyl chlorides under mild, solvent-free conditions, often resulting in high yields and short reaction times.[1][2]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Iodine (I₂)
-
Saturated aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq.) and iodine (0.1 eq.).
-
Stir the mixture at room temperature.
-
Add the acyl chloride (1.05 eq.) dropwise to the stirring mixture.
-
Continue stirring at room temperature for 2-10 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Add diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijcrt.org [ijcrt.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols for Nucleophilic Substitution with 5-Methylhexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhexan-1-amine is a primary aliphatic amine that serves as a versatile nucleophile in a wide array of organic transformations. Its utility is particularly pronounced in nucleophilic substitution reactions, where the lone pair of electrons on the nitrogen atom facilitates the formation of new carbon-nitrogen bonds. This is a fundamental process in the synthesis of diverse molecular scaffolds, particularly for the development of novel pharmaceutical agents and other functional materials.
These application notes provide a detailed protocol for the nucleophilic substitution of this compound with an alkyl halide, focusing on selective mono-N-alkylation. The primary challenge in such reactions is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[1] The protocol outlined below is designed to favor the desired mono-alkylated product.
General Principles
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group. To mitigate polyalkylation, a common strategy is to use a significant excess of the primary amine. However, for more valuable or complex amines, alternative strategies such as the use of specific bases and controlled addition of the alkylating agent are employed to achieve high selectivity for the mono-alkylated product.[1]
Experimental Protocol: Selective Mono-N-Alkylation of this compound
This protocol details a general procedure for the selective mono-N-alkylation of this compound with an alkyl halide, such as benzyl (B1604629) bromide, using a carbonate base.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and a suitable base (e.g., K₂CO₃, 1.5-2.0 equivalents) in an anhydrous polar aprotic solvent like DMF or acetonitrile.[1]
-
Addition of Alkyl Halide: While stirring the mixture at room temperature (or 0 °C to better control the initial reaction rate), add the alkyl halide (1.0-1.1 equivalents) dropwise using a dropping funnel.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[1] Monitor the progress of the reaction by TLC, observing the consumption of the this compound spot and the appearance of the product spot. Pay close attention to the potential formation of dialkylated byproducts.[1] The reaction time can typically range from a few hours to 24 hours.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) has formed, filter it off.[1]
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.[1]
Data Presentation
The following table summarizes representative quantitative data for N-alkylation reactions of primary amines with alkyl halides under various conditions. While specific data for this compound is not extensively published, the data for structurally similar amines like hexylamine (B90201) provide a strong predictive basis for reaction outcomes.
| Amine | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Butyl bromide | Triethylamine | DMF | 20-25 | 8 | High (not specified) | [2] |
| p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ | DMF | RT | 24 | High (not specified) | [3] |
| Primary Amines (various) | Benzyl bromide | CsOH | DMSO or DMF | 23 | - | High (selective mono-alkylation) | [4] |
| Benzylamine | (Chloromethyl)trimethylsilane | Excess Benzylamine | Acetonitrile | 84 | 15.5 | - | [5] |
| N-Aryl-N-aminopyridinium salts | Methyl iodide | - | - | Lower Temp | - | 96 | [6][7] |
| N-Aryl-N-aminopyridinium salts | Primary benzyl iodides | - | - | Lower Temp | - | 60-98 | [6][7] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution of this compound.
Signaling Pathway of Nucleophilic Substitution
The diagram below illustrates the SN2 reaction mechanism for the nucleophilic substitution of this compound with an alkyl halide.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylhexan-1-amine: A Versatile Building Block for Pharmaceutical Innovation
Application Note & Protocols for Researchers in Drug Discovery and Development
Introduction: 5-Methylhexan-1-amine, a branched aliphatic primary amine, presents itself as a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its inherent structural features—a primary amine for diverse chemical modifications and an isobutyl group for tuning physicochemical properties—offer significant potential in the design of drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This document provides detailed application notes on the strategic use of this compound in medicinal chemistry and furnishes representative experimental protocols for its incorporation into common pharmacologically relevant scaffolds.
The primary amine functionality of this compound serves as a key reactive handle for a variety of crucial transformations in pharmaceutical synthesis, including N-alkylation, reductive amination, and the formation of ureas and thioureas.[] These reactions are fundamental in constructing the carbon-nitrogen bonds prevalent in a vast number of biologically active molecules.[2]
Furthermore, the branched alkyl chain of this compound can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4] By strategically incorporating this moiety, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, which are critical for its overall therapeutic success.[5][6]
Strategic Applications in Medicinal Chemistry
The incorporation of the 5-methylhexyl group from this compound can be a strategic decision in drug design to enhance key molecular properties:
-
Lipophilicity and Permeability: The isobutyl moiety increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[3] This is a critical consideration for drugs targeting intracellular proteins or the central nervous system.
-
Metabolic Stability: The branched nature of the alkyl chain can introduce steric hindrance that shields adjacent functional groups from metabolic enzymes, potentially increasing the drug's half-life.[3]
-
Target Binding: The hydrophobic alkyl chain can engage in favorable van der Waals interactions within the hydrophobic pockets of target proteins, thereby increasing binding affinity and potency.[4]
Experimental Protocols
The following are generalized protocols for common synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of N-Substituted Heterocycles via N-Alkylation
N-alkylation of heterocyclic scaffolds is a common strategy in drug discovery to modulate biological activity. This protocol describes a general procedure for the N-alkylation of a generic heterocyclic compound (Het-H) with a suitable derivative of this compound.
Experimental Workflow:
Procedure:
-
To a solution of the heterocyclic compound (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.0 equiv) or cesium carbonate (1.5 equiv).
-
Add the 5-methylhexyl halide (e.g., 1-bromo-5-methylhexane) (1.2 equiv).
-
Heat the reaction mixture at an appropriate temperature (typically between 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(5-methylhexyl)heterocycle.
| Parameter | Typical Range/Value |
| Reactant Ratio (Het-H : Alkyl Halide) | 1 : 1.2 |
| Base (equiv) | 1.5 - 2.0 |
| Temperature (°C) | 60 - 100 |
| Reaction Time (h) | 4 - 24 |
| Typical Yield (%) | 60 - 90 |
Protocol 2: Synthesis of Substituted Amines via Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and is widely used in pharmaceutical synthesis.[7] This protocol outlines the reaction of this compound with a carbonyl compound.
Experimental Workflow:
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as dichloroethane (DCE) or methanol (B129727) (MeOH).
-
Add a catalytic amount of acetic acid if required to facilitate imine formation and stir for 30-60 minutes at room temperature.
-
Add the reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 equiv) or sodium cyanoborohydride (1.5 equiv), portion-wise.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired secondary amine.
| Parameter | Typical Range/Value |
| Reactant Ratio (Carbonyl : Amine) | 1 : 1.1 |
| Reducing Agent (equiv) | 1.5 |
| Temperature (°C) | 20 - 25 |
| Reaction Time (h) | 2 - 12 |
| Typical Yield (%) | 70 - 95 |
Protocol 3: Synthesis of Substituted Ureas and Thioureas
Urea and thiourea (B124793) moieties are privileged structures in medicinal chemistry, found in numerous approved drugs.[8][9] This protocol provides a general method for their synthesis from this compound.
Experimental Workflow:
Procedure:
-
Dissolve this compound (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
If desired, add a non-nucleophilic base such as triethylamine (B128534) (1.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the corresponding isocyanate or isothiocyanate (1.05 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Parameter | Typical Range/Value |
| Reactant Ratio (Amine : Is(othi)ocyanate) | 1 : 1.05 |
| Temperature (°C) | 0 to 25 |
| Reaction Time (h) | 1 - 4 |
| Typical Yield (%) | 85 - 99 |
Application in Modulating Signaling Pathways
While specific drugs derived from this compound are not prominently documented, the aliphatic amine motif is present in many small molecules that modulate key signaling pathways implicated in disease. For instance, the Hedgehog signaling pathway, crucial in development and cancer, can be modulated by small molecules that bind to the Smoothened (Smo) receptor.[10][11] Some of these modulators possess amine-containing side chains that are critical for their activity.
Hypothetical Signaling Pathway Modulation:
A hypothetical drug candidate incorporating the 5-methylhexylamine moiety could be designed to target a transmembrane receptor like Smoothened. The lipophilic alkyl chain could facilitate membrane insertion and interaction with the receptor's transmembrane domains, while the amine could form a key salt bridge or hydrogen bond with a specific residue in the binding pocket, leading to either agonism or antagonism of the pathway.
This compound is a readily available and economically viable building block with significant potential for the synthesis of new pharmaceutical entities. Its primary amine allows for straightforward incorporation into a wide array of molecular scaffolds, while its branched alkyl chain provides a valuable tool for fine-tuning the physicochemical properties of drug candidates. The provided protocols serve as a starting point for the exploration of this versatile building block in the pursuit of innovative therapeutics.
References
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the hedgehog signaling pathway with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Secondary Amines Using 5-Methylhexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of secondary amines utilizing 5-methylhexan-1-amine as a primary amine precursor. Secondary amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. These protocols are designed to offer robust and adaptable methods for researchers engaged in organic synthesis and drug development. Key synthetic strategies, including reductive amination, direct N-alkylation, and transition metal-catalyzed reactions, are presented with detailed experimental procedures, comparative data, and troubleshooting guidelines.
Introduction to Secondary Amine Synthesis
The conversion of primary amines to secondary amines is a fundamental transformation in organic chemistry. This compound, a readily available primary amine, serves as a versatile building block for introducing a lipophilic isoheptyl group into target molecules. The choice of synthetic methodology depends on several factors, including the nature of the alkylating or acylating agent, substrate compatibility, and desired scale of the reaction. This guide focuses on three widely applicable and effective methods:
-
Reductive Amination: A highly efficient one-pot reaction involving the condensation of this compound with an aldehyde or ketone, followed by the in-situ reduction of the resulting imine.[1][2][3]
-
Direct N-Alkylation: The reaction of this compound with an alkyl halide. While straightforward, this method requires careful control to prevent over-alkylation to the tertiary amine.[4][5][6]
-
Catalytic Amination with Alcohols: A green chemistry approach utilizing alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metal complexes.[7][8]
Comparative Overview of Synthetic Methods
The selection of an appropriate synthetic route is critical for achieving high yield and purity. The following table summarizes typical reaction conditions and expected outcomes for the synthesis of secondary amines from this compound.
| Method | Electrophile | Key Reagents/Catalyst | Solvent | Temp. (°C) | Typical Time (h) | Yield (%) | Key Advantages | Limitations |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ or NaBH₃CN | DCM, DCE, or MeOH | 20–25 | 2–12 | 80–95 | High selectivity, mild conditions, broad scope.[1][2] | Requires stoichiometric amounts of hydride reductants. |
| Direct N-Alkylation | Alkyl Halide (R-X) | CsOH or K₂CO₃ | DMF or DMSO | 25–60 | 6–24 | 50–85 | Simple setup, readily available reagents. | Risk of over-alkylation to tertiary amines.[5][9] |
| Catalytic Amination | Alcohol (R-OH) | [Ru(p-cymene)Cl₂]₂ / Ligand | Toluene or Dioxane | 80–120 | 12–36 | 75–90 | Atom economical, water is the only byproduct.[7] | Requires specific catalysts, higher temperatures. |
Experimental Protocols
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes the synthesis of N-benzyl-5-methylhexan-1-amine as a representative example.
Materials:
-
This compound (1.0 eq.)
-
Benzaldehyde (B42025) (1.05 eq.)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in dichloromethane (DCM).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. An ice bath can be used to control any exotherm.
-
Continue stirring the reaction mixture at room temperature until the starting amine is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.
Protocol 2: Selective Mono-N-Alkylation with an Alkyl Halide
This protocol details a method optimized for selective mono-alkylation to minimize the formation of tertiary amine byproducts.[4][5]
Materials:
-
This compound (1.0 eq.)
-
Alkyl Bromide (e.g., 1-bromobutane) (1.0 eq.)
-
Cesium hydroxide (B78521) (CsOH) (1.2 eq.) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
Procedure:
-
To a stirred suspension of cesium hydroxide (1.2 eq.) in anhydrous DMF, add this compound (1.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl bromide (1.0 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of dialkylated byproducts.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash several times with water to remove DMF and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the secondary amine.
Visualized Workflows and Reaction Schemes
The following diagrams, generated using DOT language, illustrate the logical workflow and chemical pathways described in the protocols.
General Workflow for Secondary Amine Synthesis
Caption: A generalized workflow for the synthesis, purification, and analysis of secondary amines.
Reductive Amination Pathway
Caption: The reaction pathway for reductive amination, proceeding through an imine intermediate.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the most suitable synthetic method.
References
- 1. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 4746-31-0 | Benchchem [benchchem.com]
Application of 5-Methylhexan-1-amine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhexan-1-amine is a primary aliphatic amine that serves as a versatile building block in organic synthesis. Its utility in the agrochemical industry stems from the reactivity of the primary amine group, which readily participates in a variety of chemical transformations to form key structural motifs found in many biologically active compounds. The branched alkyl chain of this compound can also impart desirable physicochemical properties to the final product, such as increased lipophilicity, which may enhance membrane permeability and, consequently, biological activity.
This document provides an overview of the potential applications of this compound in the synthesis of novel agrochemicals. The protocols detailed below are representative examples of how this primary amine can be utilized to generate libraries of compounds for screening and lead optimization in the development of new herbicides, fungicides, and insecticides.
General Synthetic Routes and Potential Applications
The nucleophilic nature of the primary amine in this compound allows for its incorporation into various agrochemical scaffolds. Key reactions include N-acylation, N-alkylation, N-arylation, and the formation of ureas and sulfonamides. These functional groups are prevalent in a wide range of commercial pesticides.
Synthesis of N-(5-methylhexyl) amides as Potential Herbicides or Fungicides
Amide functionalities are present in numerous herbicides and fungicides. The synthesis of novel N-(5-methylhexyl) amides can be readily achieved by reacting this compound with a variety of carboxylic acid derivatives, such as acid chlorides or anhydrides. The resulting amides can be screened for their biological activity.
Experimental Protocol: General Procedure for the Synthesis of N-(5-methylhexyl) amides
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine, pyridine (B92270); 1.2 eq.).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to yield the desired N-(5-methylhexyl) amide.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Quantitative Data Summary
| Entry | Acyl Chloride | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Dichloromethane | 4 | 92 |
| 2 | 2,4-Dichlorobenzoyl chloride | Tetrahydrofuran | 6 | 88 |
| 3 | Cyclopropanecarbonyl chloride | Dichloromethane | 3 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Workflow for N-(5-methylhexyl) Amide Synthesis
Caption: Synthetic workflow for the preparation of N-(5-methylhexyl) amides.
Synthesis of N-(5-methylhexyl) Ureas as Potential Insecticides or Growth Regulators
Urea (B33335) derivatives are an important class of agrochemicals, with applications as insecticides and plant growth regulators. This compound can be reacted with isocyanates to furnish N-(5-methylhexyl) ureas.
Experimental Protocol: General Procedure for the Synthesis of N-(5-methylhexyl) Ureas
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., toluene, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Isocyanate: Add the desired isocyanate (1.05 eq.) to the solution at room temperature. An exotherm may be observed.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC. In many cases, the product will precipitate from the reaction mixture.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized urea by spectroscopic analysis.
Quantitative Data Summary
| Entry | Isocyanate | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Phenyl isocyanate | Toluene | 2 | 98 |
| 2 | 4-Chlorophenyl isocyanate | Acetonitrile | 1.5 | 96 |
| 3 | n-Butyl isocyanate | Toluene | 3 | 94 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Workflow for N-(5-methylhexyl) Urea Synthesis
Caption: Synthetic workflow for the preparation of N-(5-methylhexyl) ureas.
Synthesis of N-(5-methylhexyl) Sulfonamides as Potential Herbicides
Sulfonamide-containing compounds represent a significant class of herbicides. The synthesis of N-(5-methylhexyl) sulfonamides can be achieved through the reaction of this compound with various sulfonyl chlorides.
Experimental Protocol: General Procedure for the Synthesis of N-(5-methylhexyl) Sulfonamides
-
Reaction Setup: In a three-necked flask, dissolve this compound (1.0 eq.) and a base (e.g., pyridine or aqueous sodium hydroxide; 1.5 eq.) in a suitable solvent (e.g., dichloromethane or a biphasic system with water).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's completion via TLC.
-
Work-up: If using an organic solvent, wash the reaction mixture with 1M HCl, water, and brine. If using a biphasic system, separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. Purify the residue by column chromatography or recrystallization.
-
Characterization: Characterize the purified sulfonamide using appropriate spectroscopic techniques.
Quantitative Data Summary
| Entry | Sulfonyl Chloride | Base | Reaction Time (h) | Yield (%) |
| 1 | Benzenesulfonyl chloride | Pyridine | 12 | 85 |
| 2 | p-Toluenesulfonyl chloride | NaOH (aq) | 8 | 90 |
| 3 | 2-Naphthalenesulfonyl chloride | Pyridine | 16 | 82 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Workflow for N-(5-methylhexyl) Sulfonamide Synthesis
Caption: Synthetic workflow for the preparation of N-(5-methylhexyl) sulfonamides.
Disclaimer: The application notes and protocols described herein are based on general chemical principles and are intended for research and development purposes. While this compound is a viable building block for the synthesis of agrochemical candidates, specific examples of its use in commercially available agrochemicals are not widely documented in publicly available literature. Researchers should conduct their own evaluations to determine the efficacy and safety of any newly synthesized compounds. All laboratory work should be performed with appropriate safety precautions.
Application Notes and Protocols: Schiff Base Formation with 5-Methylhexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds.[1][2] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][3][4][5][6] The formation of the carbon-nitrogen double bond is a reversible reaction, generally catalyzed by acid or base, or by heat.[7][8] This imine linkage is crucial for many biological activities and has led to the investigation of Schiff bases in a wide range of applications, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[2][4][9][10] Furthermore, their ability to form stable complexes with metal ions makes them important ligands in coordination chemistry, which can enhance their therapeutic potential.[9][11][12]
5-Methylhexan-1-amine is a primary aliphatic amine. Its reaction with an aldehyde, such as an aromatic aldehyde, results in the formation of a Schiff base. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product.[3][11] These Schiff bases can serve as valuable intermediates in organic synthesis or be explored for their own biological activities.[2] This document provides detailed protocols for the synthesis and characterization of a Schiff base derived from this compound and a representative aromatic aldehyde.
Reaction Mechanism: Schiff Base Formation
The formation of a Schiff base from an amine and an aldehyde or ketone proceeds in two main steps. First, the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the imine.[3] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8][13]
Caption: General mechanism of Schiff base formation.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound and Salicylaldehyde (B1680747)
This protocol describes a standard method for the synthesis of a Schiff base using this compound and salicylaldehyde as a representative aromatic aldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (B145695) (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of salicylaldehyde in 30 mL of absolute ethanol.
-
To this solution, add 10 mmol of this compound dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4][6]
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours.[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Place the flask in an ice bath to facilitate the precipitation of the Schiff base product.[14]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[14]
-
Dry the purified Schiff base in a desiccator or a vacuum oven at low heat.
-
Determine the yield and characterize the product using spectroscopic methods.
Caption: Experimental workflow for Schiff base synthesis.
Data Presentation
The following tables summarize representative quantitative data expected from the synthesis and characterization of the Schiff base derived from this compound and salicylaldehyde.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Amine:Aldehyde) | 1:1 |
| Reaction Time | 3 hours |
| Reaction Temperature | Reflux (~78 °C) |
| Appearance of Product | Yellow crystalline solid |
| Expected Yield | 85-95% |
| Melting Point | Varies based on purity |
Table 2: Spectroscopic Characterization Data
| Technique | Key Peak/Signal | Expected Chemical Shift/Frequency (cm⁻¹) | Assignment |
| FT-IR | Strong, sharp band | 1620-1640 | C=N (Azomethine) stretch |
| Broad band | 3200-3600 | O-H stretch (from salicylaldehyde moiety) | |
| Multiple bands | 2850-2960 | C-H (aliphatic) stretches | |
| ¹H NMR | Singlet | δ 8.5-8.9 ppm | -CH=N- (imine proton)[15] |
| Multiplets | δ 6.8-7.5 ppm | Aromatic protons | |
| Triplet | δ 3.5-3.7 ppm | -CH₂-N= | |
| Multiplets/Doublet | δ 0.8-1.7 ppm | Aliphatic protons of 5-methylhexyl group | |
| ¹³C NMR | Peak | δ 160-165 ppm | -C=N- (imine carbon)[15] |
| Peaks | δ 115-160 ppm | Aromatic carbons | |
| Peaks | δ 20-60 ppm | Aliphatic carbons |
Applications in Research and Drug Development
Schiff bases are valuable in drug discovery and development due to their wide range of biological activities.[2] The imine group is a key structural requirement for their bioactivity.[3]
-
Antimicrobial Agents: Many Schiff bases exhibit significant antibacterial and antifungal properties.[9][16] The lipophilicity of the 5-methylhexyl group may enhance the ability of the molecule to penetrate microbial cell membranes.
-
Anticancer Activity: Schiff bases and their metal complexes have been investigated for their potential as anticancer drugs.[9][17] They can induce apoptosis and inhibit cancer cell proliferation.
-
Anti-inflammatory and Analgesic Properties: Certain Schiff bases have demonstrated anti-inflammatory and analgesic effects.[2][9]
-
Coordination Chemistry: The nitrogen atom of the azomethine group and, in the case of salicylaldehyde derivatives, the phenolic oxygen can act as donor atoms to coordinate with metal ions. These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand.[11][12]
-
Intermediates in Synthesis: The C=N bond in Schiff bases can be reduced to form secondary amines or participate in cycloaddition reactions, making them useful intermediates for the synthesis of various bioactive molecules.[2]
References
- 1. chemijournal.com [chemijournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. ijacskros.com [ijacskros.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. youtube.com [youtube.com]
- 9. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Schiff base - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ionicviper.org [ionicviper.org]
- 15. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 16. schiff bases synthesis: Topics by Science.gov [science.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 5-Methylhexan-1-amine as a Primary Amine Nucleophile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhexan-1-amine is a primary aliphatic amine that serves as a versatile nucleophilic building block in organic synthesis. Its utility stems from the lone pair of electrons on the nitrogen atom, which readily attacks electrophilic centers, enabling the formation of new carbon-nitrogen bonds.[1] This property makes it a valuable reagent in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. The branched alkyl chain of this compound can impart specific physicochemical properties, such as modified solubility and crystallinity, to the final products.[1]
These application notes provide an overview of the use of this compound as a nucleophile in three key synthetic transformations: reductive amination, amide bond formation, and N-alkylation. Detailed experimental protocols and representative quantitative data are provided to guide researchers in the effective use of this reagent.
Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[2][3] This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered in direct N-alkylation with alkyl halides.[4]
Application Note:
This compound is an excellent nucleophile for the reductive amination of aldehydes and ketones. The reaction allows for the introduction of a variety of substituents onto the nitrogen atom, depending on the carbonyl compound used. This method is particularly useful in drug discovery and development for the synthesis of diverse amine libraries for structure-activity relationship (SAR) studies. The choice of reducing agent is crucial for the success of the reaction, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity for the iminium ion over the carbonyl starting material.[4]
Experimental Protocol: Synthesis of N-Benzyl-5-methylhexan-1-amine
This protocol describes the reductive amination of benzaldehyde (B42025) with this compound using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), benzaldehyde (1.0 eq), and anhydrous dichloromethane.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative)
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 3 | 92 |
| 2 | Cyclohexanone | NaBH₃CN | MeOH | 6 | 88 |
| 3 | Acetone | NaBH(OAc)₃ | DCM | 4 | 85 |
Note: The yields presented are representative for this type of reaction and may vary depending on the specific reaction conditions and scale.
Amide Bond Formation
The formation of an amide bond is one of the most important reactions in organic chemistry, as the amide functional group is a cornerstone of many biologically active molecules, including peptides and pharmaceuticals.[5] Primary amines, such as this compound, readily react with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or with carboxylic acids in the presence of a coupling agent to form N-substituted amides.[6]
Application Note:
This compound serves as an effective nucleophile in acylation reactions to produce N-(5-methylhexyl) amides. The reaction with highly reactive acyl chlorides is typically rapid and high-yielding. For less reactive carboxylic acids, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is necessary to activate the carboxylic acid for nucleophilic attack. The resulting amides are generally stable compounds and can serve as key intermediates in multi-step syntheses.
Experimental Protocol: Synthesis of N-(5-methylhexyl)acetamide
This protocol details the acylation of this compound with acetic anhydride (B1165640).
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in diethyl ether.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The N-(5-methylhexyl)acetamide can be purified by recrystallization or column chromatography if necessary.
Quantitative Data (Representative)
| Entry | Acylating Agent | Coupling Agent/Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 1 | 95 |
| 2 | Acetic Anhydride | Triethylamine | Diethyl ether | 2 | 90 |
| 3 | Benzoic Acid | DCC | DCM | 12 | 85 |
Note: The yields presented are representative and may vary based on specific experimental conditions.
N-Alkylation
N-alkylation of primary amines with alkyl halides is a fundamental method for the synthesis of secondary and tertiary amines. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.[7]
Application Note:
This compound can be N-alkylated using various alkylating agents. However, a common challenge with the direct alkylation of primary amines is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1] To favor mono-alkylation, a large excess of the primary amine can be used. Alternatively, employing a bulky alkylating agent can sterically hinder further reaction. The choice of base and solvent also plays a crucial role in the reaction's outcome.
Experimental Protocol: Synthesis of N-Ethyl-5-methylhexan-1-amine
This protocol describes the N-alkylation of this compound with ethyl bromide.
Materials:
-
This compound
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add a large excess of this compound (e.g., 5 equivalents), potassium carbonate (2.0 eq), and acetonitrile.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add ethyl bromide (1.0 eq) to the refluxing mixture.
-
Continue to reflux for 6-8 hours, monitoring the reaction by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and any amine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess this compound.
-
The residue can be purified by distillation or column chromatography to isolate the N-ethyl-5-methylhexan-1-amine.
Quantitative Data (Representative)
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) |
| 1 | Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 75 |
| 2 | Benzyl Bromide | NaHCO₃ | DMF | 80 | 80 |
| 3 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 70 (mixture of mono- and di-alkylated) |
Note: Yields are for the mono-alkylated product and are representative. The degree of over-alkylation will depend on the specific conditions.
Visualizations
Caption: General experimental workflow for reactions involving this compound as a nucleophile.
Caption: Nucleophilic reactions of this compound with various electrophiles.
Caption: Decision tree for selecting a synthetic route using this compound as a nucleophile.
References
Application Notes and Protocols for the Alkylation of 5-Methylhexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 5-methylhexan-1-amine, a primary amine of interest in synthetic chemistry and drug discovery. Two primary, robust methods are presented: Direct Alkylation via SN2 Reaction with alkyl halides and Reductive Amination . These methods allow for the synthesis of a diverse range of N-substituted this compound derivatives.
Method 1: Direct Alkylation with Alkyl Halides
Direct N-alkylation is a classical method for forming carbon-nitrogen bonds. The primary challenge is controlling the reaction to prevent over-alkylation, which can lead to mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salts.[1] The protocol below is optimized for selective mono-alkylation.
Experimental Protocol: Selective Mono-alkylation of this compound
1. Reactant Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base (1.5-2.0 equivalents). Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective choices.[1][2] For enhanced selectivity, some methods propose using cesium hydroxide.[3]
2. Addition of Alkyl Halide:
-
Slowly add the alkyl halide (1.0-1.1 equivalents) dropwise to the stirred amine solution. To control the initial reaction rate, especially for reactive halides, it is recommended to perform the addition at 0 °C.[1]
3. Reaction Monitoring:
-
Allow the reaction to warm to room temperature or gently heat to 40-60 °C.[1]
-
Monitor the consumption of the primary amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize the formation of the dialkylated byproduct.[1]
4. Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove inorganic salts.[1]
-
Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1]
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired N-alkylated this compound.[1]
Data Presentation: Reagents and Conditions for Direct Alkylation
| Parameter | Condition | Purpose |
| Amine | This compound (1.0 eq.) | Starting material |
| Alkylating Agent | Alkyl Halide (R-X, 1.0-1.1 eq.) | Provides the alkyl group |
| Base | K₂CO₃, Cs₂CO₃ (1.5-2.0 eq.) | Deprotonates the amine |
| Solvent | DMF, Acetonitrile | Polar aprotic medium |
| Temperature | 0 °C to 40-60 °C | Controls reaction rate |
| Monitoring | TLC, LC-MS | Tracks reaction progress |
Experimental Workflow: Direct Alkylation
Caption: Workflow for the direct alkylation of this compound.
Method 2: Reductive Amination
Reductive amination is a versatile, one-pot method for synthesizing amines from carbonyl compounds (aldehydes or ketones).[4][5] The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the target amine.[6][7] This method often provides higher selectivity for mono-alkylation compared to direct alkylation.
Experimental Protocol: Reductive Amination of this compound
1. Imine Formation:
-
In a suitable flask, dissolve this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[1]
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be followed by TLC or LC-MS.[1] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.[1]
2. Reduction:
-
Once imine formation is evident, add a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is highly effective and selective for this purpose.[1][8] Add the reducing agent portion-wise to control any effervescence.
-
Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[1]
3. Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Separate the layers and extract the aqueous phase with an organic solvent (e.g., DCM or ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product via flash column chromatography on silica gel to yield the desired secondary amine.[1]
Data Presentation: Reagents and Conditions for Reductive Amination
| Parameter | Reagent/Condition | Purpose |
| Amine | This compound (1.0 eq.) | Starting material |
| Carbonyl | Aldehyde or Ketone (1.0-1.2 eq.) | Provides the new alkyl group |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq.) | Reduces the imine intermediate |
| Solvent | DCM, DCE | Reaction medium |
| Reaction Time | 2-24 hours | For complete reduction |
| Monitoring | TLC, LC-MS | Tracks reaction progress |
Signaling Pathway: Reductive Amination Mechanism
Caption: The two-step mechanism of reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. gctlc.org [gctlc.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for 5-Methylhexan-1-amine Hydrochloride in Aqueous Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-Methylhexan-1-amine hydrochloride in various aqueous-phase chemical reactions. Due to limited specific literature on this compound, the following protocols are based on established methodologies for primary amine hydrochlorides in aqueous media. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.
Physicochemical Properties and Data Presentation
This compound hydrochloride is the salt form of the primary amine this compound. As a hydrochloride salt, it exhibits improved solubility in aqueous solutions compared to its free base form, making it a suitable reagent for a variety of aqueous reactions.[1]
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₈ClN | [2] |
| Molecular Weight | 151.68 g/mol | [2] |
| Appearance | Typically a white to off-white solid/powder. | |
| Water Solubility | Expected to have higher solubility in water compared to the free base. Described as slightly soluble in water, methanol, and chloroform. | [1][3] |
| Storage | Room Temperature. | |
| pKa of Conjugate Acid (Estimated) | ~10.5 - 10.6 | Based on structurally similar primary amines like n-hexylamine. |
Key Applications in Aqueous Media
As a primary amine building block, this compound hydrochloride is a versatile reagent for the synthesis of more complex molecules in drug discovery and development. Its application in aqueous media is particularly relevant for green chemistry initiatives.
N-Alkylation
The introduction of alkyl groups to the nitrogen atom of this compound is a fundamental transformation to produce secondary and tertiary amines. Performing this reaction in water reduces the reliance on volatile organic solvents.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. In an aqueous environment, this compound hydrochloride can react with aldehydes or ketones in the presence of a water-soluble reducing agent to yield secondary or tertiary amines.
Amide Bond Formation (Peptide Coupling)
In the presence of a suitable coupling agent and base, the amine can participate in amide bond formation with carboxylic acids. Aqueous protocols for amide synthesis are increasingly important, especially in the context of peptide and medicinal chemistry.
Experimental Protocols
Note: Prior to initiating any reaction, the free base of this compound may need to be generated in situ from the hydrochloride salt by the addition of a suitable base. The choice of base and stoichiometry is crucial and depends on the specific reaction conditions.
Protocol for Aqueous N-Alkylation
This protocol describes the mono-alkylation of this compound hydrochloride with an alkyl halide in an aqueous medium.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Sodium bicarbonate (NaHCO₃) or another suitable inorganic base
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in deionized water.
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution to neutralize the hydrochloride and liberate the free amine. Stir until gas evolution ceases.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the mixture to 50-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purify the product by column chromatography if necessary.
Protocol for Aqueous Reductive Amination
This protocol outlines the reaction of this compound hydrochloride with an aldehyde in water using a water-soluble reducing agent.
Materials:
-
This compound hydrochloride
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar water-stable reducing agent
-
Aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 6-7)
-
Sodium hydroxide (B78521) (NaOH) solution (1M)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) and the aldehyde (1.0-1.2 eq) in the aqueous buffer solution in a reaction vessel.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate container, dissolve sodium cyanoborohydride (1.0-1.5 eq) in a small amount of the same buffer.
-
Slowly add the reducing agent solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, adjust the pH to >10 with 1M NaOH solution to quench the reaction and ensure the product is in its free base form.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography or distillation.
Protocol for Aqueous Amide Bond Formation
This protocol describes the coupling of this compound hydrochloride with a carboxylic acid in an aqueous medium using a water-soluble carbodiimide.
Materials:
-
This compound hydrochloride
-
Carboxylic acid (e.g., benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxybenzotriazole (HOBt) or a similar auxiliary coupling agent
-
Diisopropylethylamine (DIPEA) or another suitable organic base
-
Deionized water and acetonitrile (B52724) (as a co-solvent if needed)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in a mixture of water and acetonitrile.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in water and add DIPEA (2.2 eq) to liberate the free amine.
-
Add the amine solution to the carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dilute the remaining aqueous solution with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
Purify the resulting amide by recrystallization or column chromatography.
Visualizations
Caption: General workflows for aqueous reactions using this compound HCl.
Caption: Logical relationship for the activation and reaction of the amine.
References
Application Notes and Protocols: 5-Methylhexan-1-amine in the Synthesis of N-substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhexan-1-amine is a versatile primary amine that serves as a valuable building block in organic synthesis, particularly for the creation of novel N-substituted derivatives.[1] Its branched alkyl structure can impart unique physicochemical properties to target molecules, influencing factors such as lipophilicity, solubility, and metabolic stability, which are critical considerations in drug design and development. The primary amine functionality provides a reactive handle for a variety of chemical transformations, including N-alkylation, acylation, and sulfonylation, enabling the synthesis of a diverse array of secondary amines, amides, and sulfonamides with potential biological activity.[1] These N-substituted derivatives are of significant interest in medicinal chemistry as they form the core of many pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the synthesis of various N-substituted derivatives of this compound, including data on representative reactions and workflows to guide researchers in their synthetic endeavors.
I. Synthesis of N-Alkyl-5-methylhexan-1-amines
N-alkylation of this compound to produce secondary amines is a fundamental transformation in organic synthesis. These secondary amines are crucial scaffolds in a wide range of biologically active compounds. Two common and effective methods for the N-alkylation of primary amines are direct alkylation with alkyl halides and reductive amination.
Direct Alkylation with Alkyl Halides
Direct alkylation involves the reaction of this compound with an alkyl halide. While seemingly straightforward, this method can sometimes lead to over-alkylation, producing tertiary amines as byproducts. Careful control of reaction conditions is crucial to favor mono-alkylation.
General Reaction Scheme:
Where R is an alkyl or benzyl (B1604629) group and X is a halide (e.g., Cl, Br, I).
Experimental Protocol: Synthesis of N-Benzyl-5-methylhexan-1-amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent such as acetonitrile (B52724) or DMF.
-
Addition of Alkyl Halide: To the stirred solution, add benzyl bromide (1.05 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of the starting amine and minimize the formation of the dialkylated product.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-benzyl-5-methylhexan-1-amine.
Data Presentation: Representative Yields for N-Alkylation of Primary Amines
| Starting Amine | Alkylating Agent | Product | Yield (%) | Reference |
| Benzylamine | (Chloromethyl)trimethylsilane | N-Benzyl-1-(trimethylsilyl)methanamine | 65-71 | [2] |
| Cyclohexylamine | Benzyl Bromide | N-Benzylcyclohexylamine | 50 | [3] |
Note: The data presented is for structurally similar primary amines and serves as a general guideline.
Workflow for Direct Alkylation
Caption: Workflow for the synthesis of N-alkyl-5-methylhexan-1-amines via direct alkylation.
Reductive Amination
Reductive amination is a highly efficient one-pot method for the synthesis of secondary amines. It involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired amine.[3] This method offers excellent control over mono-alkylation and is widely used in medicinal chemistry.
General Reaction Scheme:
Where R' is an alkyl or aryl group.
Experimental Protocol: Synthesis of N-Substituted-5-methylhexan-1-amine via Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |
| Aniline (B41778) | 5-Methylfurfural | H₂/Pd-C | N-(5-Methylfurfuryl)aniline | >99 | [4] |
| n-Butylamine | Hydrocinnamaldehyde | NaBH(OAc)₃ | N-(3-Phenylpropyl)butan-1-amine | 72 | [5] |
| Benzylamine | 4-Fluorobenzaldehyde | H₂/Catalyst | N-Benzyl-1-(4-fluorophenyl)methanamine | 89 | [6] |
Note: The data presented is for analogous reductive amination reactions and serves as a general guideline.
Workflow for Reductive Amination
CH3CH(CH3)(CH2)3CH2NH2 + RCOCl -> CH3CH(CH3)(CH2)3CH2NHCOR + HCl
Caption: General workflow for the synthesis of N-(5-methylhexyl) amides.
III. Synthesis of N-(5-Methylhexyl) Sulfonamides
Sulfonamides are an important class of compounds with a wide range of biological activities, including antibacterial and anticancer properties. [7][8]N-(5-Methylhexyl) sulfonamides can be synthesized by reacting this compound with a sulfonyl chloride in the presence of a base.
General Reaction Scheme:
Where R is an alkyl or aryl group.
Experimental Protocol: Synthesis of N-(5-Methylhexyl)benzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of water and a suitable organic solvent (e.g., diethyl ether or DCM). Add a base such as sodium carbonate (Na₂CO₃) to the mixture.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and slowly add benzenesulfonyl chloride (1.1 eq.) with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Separate the organic layer and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-(5-methylhexyl)benzenesulfonamide by recrystallization or flash column chromatography.
Data Presentation: Representative Yields for Sulfonamide Synthesis
| Amine | Sulfonyl Chloride | Product | Yield (%) | Reference |
| Cyclohexylamine | 4-Methoxybenzenesulfonyl chloride | N-cyclohexyl-4-methoxybenzenesulfonamide | 87 | |
| N-Methylbenzo[d]dioxol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(Benzo[d]d[2][5]ioxol-5-ylmethyl)-4-methylbenzenesulfonamide | High | [7] |
Note: The data provided is for analogous sulfonamide synthesis reactions.
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-(5-methylhexyl) sulfonamides.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a wide range of N-substituted derivatives. The protocols outlined in these application notes for N-alkylation, amidation, and sulfonylation provide robust and adaptable methods for generating libraries of compounds for screening in drug discovery and other applications. The choice of synthetic route will depend on the desired final product and the availability of starting materials. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around the 5-methylhexylamine scaffold to develop novel molecules with tailored properties.
References
- 1. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Catalytic Amination Methods in the Synthesis of 5-Methylhexan-1-amine
Introduction
5-Methylhexan-1-amine is a primary aliphatic amine with applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The efficient and selective synthesis of this compound is of significant interest. Catalytic amination methods offer atom-economical and scalable routes, avoiding the use of stoichiometric reagents often associated with classical amine synthesis. These notes provide an overview and detailed protocols for three primary catalytic methods for the production of this compound: Reductive Amination of 5-Methylhexanal (B128087), Direct Amination of 5-Methylhexan-1-ol, and Catalytic Hydrogenation of 5-Methylhexanenitrile. A fourth potential route, Hydroaminomethylation, is also discussed.
Overview of Synthetic Routes
Several catalytic pathways can be employed to synthesize this compound from different precursors. The choice of method often depends on the availability of starting materials, cost, and desired selectivity. The primary routes are summarized below.
Figure 1: Primary catalytic routes for the synthesis of this compound.
Reductive Amination of 5-Methylhexanal
Reductive amination is a versatile and widely used method for synthesizing amines.[1] This process involves the reaction of a carbonyl compound, in this case, 5-methylhexanal, with ammonia (B1221849) to form an imine intermediate, which is then catalytically hydrogenated to the target primary amine.[1] This can be performed as a one-pot reaction.
Reaction Pathway
Figure 2: Pathway for reductive amination of an aldehyde to a primary amine.
Data Summary: Reductive Amination Conditions
The table below summarizes typical reaction conditions for the reductive amination of aliphatic aldehydes to primary amines using various catalysts. While data for 5-methylhexanal is limited, these examples provide a strong basis for protocol development.
| Catalyst | Substrate | Temp. (°C) | H₂ Pressure (MPa/bar) | Solvent | Yield (%) | Selectivity (%) | Reference |
| Fe/(N)SiC | Aliphatic Aldehydes | 140 | 6.5 MPa (65 bar) | Water / aq. NH₃ | 75-85 | High | [2][3] |
| Ni₆AlOₓ | Aliphatic Aldehydes | 100 | 0.4 MPa (4 bar) | Water / aq. NH₃ | 81-90 | >95 | [4][5] |
| Raney Ni | Aliphatic Aldehydes | 70-100 | 5-10 MPa (50-100 bar) | Alcohols | Good | Variable | [6] |
| Ru/C | Carbonyl Compounds | 100-150 | 5-8 MPa (50-80 bar) | Alcohols / Water | Good | High | [4] |
| Homogeneous Ru | Aliphatic Aldehydes | 80-120 | Transfer Hydrogenation | Isopropanol | Good | High | [7] |
Experimental Protocol: Reductive Amination using a Heterogeneous Nickel Catalyst
This protocol is a representative procedure for the synthesis of this compound from 5-methylhexanal using a heterogeneous nickel catalyst.
Materials:
-
5-Methylhexanal (1.0 eq)
-
Aqueous Ammonia (25-30% solution, 10-50 eq)
-
Heterogeneous Catalyst (e.g., Ni₆AlOₓ or Raney Ni, 5-10 mol% Ni)
-
Hydrogen (H₂) gas
-
Solvent (e.g., Water or Methanol)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Catalyst Preparation: If using Raney Ni, wash the catalyst with deionized water until the washings are neutral, followed by solvent exchange with the reaction solvent. Handle under solvent to prevent ignition.
-
Reactor Charging: To the autoclave, add the solvent, 5-methylhexanal, and the aqueous ammonia solution. Finally, add the catalyst under an inert atmosphere (e.g., Argon).
-
Reaction Setup: Seal the autoclave. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 4-65 bar).[2][4] Begin stirring and heat the reactor to the target temperature (e.g., 100-140 °C).[2][4]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-20 hours.[2][5]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can potentially be washed and reused.
-
Product Isolation: Transfer the filtrate to a separation funnel. If an organic solvent was used, wash with water and brine. If water was the solvent, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by fractional distillation under reduced pressure.
Direct Amination of 5-Methylhexan-1-ol
Direct amination of alcohols with ammonia represents a highly atom-economical route to primary amines, producing only water as a byproduct.[8] This method typically requires heterogeneous catalysts and elevated temperatures and pressures to facilitate the substitution of the hydroxyl group.[8][9]
Data Summary: Direct Amination Conditions
The following table outlines representative conditions for the direct amination of long-chain primary alcohols.
| Catalyst System | Substrate | Temp. (°C) | Pressure | Solvent | Yield (%) | Reference |
| Ru-Pincer Complex | Primary Alcohols | 135-180 | 7.5 bar (NH₃) | Toluene / None | 85-95 | [9][10] |
| Ru/HBEA Zeolite | 1-Octanol | 180 | Autogenous | None | >85 | [11] |
| Xantphos-based | Primary Alcohols | 120-160 | 50-60 bar | Dioxane | 80-98 | [8][12] |
Experimental Protocol: Direct Amination using a Homogeneous Ruthenium Catalyst
This protocol is based on modern homogeneous catalysis systems for the direct amination of primary alcohols.[10]
Materials:
-
5-Methylhexan-1-ol (1.0 eq)
-
Homogeneous Catalyst (e.g., Ruthenium Pincer Complex, 0.1-1 mol%)
-
Ammonia (gas or solution in a suitable solvent like dioxane)
-
Solvent (e.g., Toluene or Dioxane)
-
High-pressure autoclave reactor with a glass liner and magnetic stirring
Procedure:
-
Reactor Charging: In a glovebox or under an inert atmosphere, charge the autoclave's glass liner with 5-methylhexan-1-ol, the solvent, and the ruthenium catalyst.
-
Reaction Setup: Seal the autoclave. If using ammonia gas, cool the reactor (e.g., with a dry ice/acetone bath), evacuate, and condense the desired amount of ammonia into the vessel. If using a solution, add it during the initial charging.
-
Reaction Execution: Place the sealed autoclave in a heating mantle on a magnetic stir plate. Heat the reaction to the desired temperature (e.g., 150-180 °C) with vigorous stirring.[10]
-
Monitoring: The reaction is typically run for a set time (e.g., 12-36 hours).[9] Progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.
-
Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and remove the reaction mixture. If a solid catalyst is not present, the mixture can be directly concentrated.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Catalytic Hydrogenation of 5-Methylhexanenitrile
The reduction of nitriles is a common and effective method for the synthesis of primary amines. This pathway involves the catalytic hydrogenation of 5-methylhexanenitrile. A key challenge is to prevent the formation of secondary and tertiary amine byproducts.[13] This is often achieved by conducting the reaction in the presence of ammonia or a strong base.[14][15]
Data Summary: Nitrile Hydrogenation Conditions
Below are typical conditions for the hydrogenation of aliphatic nitriles to primary amines.
| Catalyst | Substrate | Temp. (°C) | H₂ Pressure (MPa/bar) | Additive | Yield (%) | Reference |
| Raney Ni | Adiponitrile | 60-100 | 8 MPa (80 bar) | HMDA | >90 | [16] |
| Raney Co | Adiponitrile | 80 | 8 MPa (80 bar) | HMDA | ~87 | [16] |
| Rhodium/C | Aliphatic Nitriles | 0-80 | 1-70 bar | None | High (Secondary Amine) | [13] |
| Cobalt (hcp) | Benzonitrile | 70 | 0.5 MPa (5 bar) | None | 97 (Primary Amine) |
Experimental Protocol: Nitrile Hydrogenation using Raney® Cobalt/Nickel
This protocol describes a common industrial approach for selectively producing primary amines from nitriles.[14][16]
Materials:
-
5-Methylhexanenitrile (1.0 eq)
-
Raney® Cobalt or Raney® Nickel catalyst (5-10 wt%)
-
Solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Catalyst Activation: Wash the Raney® catalyst with deionized water and then with the chosen reaction solvent.
-
Reactor Charging: Add the solvent, 5-methylhexanenitrile, and the washed catalyst to the autoclave. If using ammonia, saturate the solvent with ammonia gas or add an appropriate amount of liquid ammonia.
-
Reaction Setup: Seal the reactor and purge several times with nitrogen and then with hydrogen.
-
Reaction Execution: Pressurize with hydrogen to the desired pressure (e.g., 8 MPa or 80 bar) and heat to the reaction temperature (e.g., 80-100 °C) with efficient stirring.[16]
-
Monitoring: Monitor the reaction by hydrogen consumption. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reactor to ambient temperature, vent the pressure, and purge with nitrogen.
-
Catalyst Removal: The catalyst can be separated from the reaction mixture by filtration or magnetic decantation.
-
Product Isolation and Purification: The solvent is removed from the filtrate by rotary evaporation, and the resulting crude this compound is purified by fractional distillation under vacuum.
General Experimental Workflow
All the described catalytic methods follow a similar high-level experimental workflow, from preparation to final analysis.
References
- 1. US8664444B2 - Method for producing primary aliphatic amines from aldehydes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 7. US7230134B2 - Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions - Google Patents [patents.google.com]
- 8. US8946463B2 - Process for the direct amination of alcohols using ammonia to form primary amines by means of a xantphos catalyst system - Google Patents [patents.google.com]
- 9. US20130165672A1 - Process for the direct amination of secondary alcohols with ammonia to give primary amines - Google Patents [patents.google.com]
- 10. US8889865B2 - Process for preparing amines from alcohols and ammonia - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. JP5933599B2 - Direct amination of alcohols with ammonia to obtain primary amines using a xanthophos catalyst system - Google Patents [patents.google.com]
- 13. US3117162A - Hydrogenation of nitriles - Google Patents [patents.google.com]
- 14. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]
- 15. d-nb.info [d-nb.info]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing over-alkylation in reactions with 5-Methylhexan-1-amine
Welcome to the technical support center for reactions involving 5-Methylhexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize N-alkylation reactions, with a focus on preventing the common issue of over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem with this compound?
A1: Over-alkylation is a common side reaction where the target mono-alkylated secondary amine reacts further with the alkylating agent to form a di-alkylated tertiary amine and potentially a quaternary ammonium (B1175870) salt.[1] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine, this compound, making it more reactive towards the alkylating agent.[2] This leads to a mixture of products, complicating purification and reducing the yield of the desired secondary amine.
Q2: What are the primary strategies to prevent over-alkylation?
A2: There are three main strategies to achieve selective mono-alkylation of this compound:
-
Stoichiometric Control: Using a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the primary amine.
-
Reductive Amination: This two-step, one-pot process involves reacting this compound with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary amine. This method is highly effective at preventing over-alkylation.[3]
-
Protecting Group Strategy: The primary amine is temporarily converted into a less nucleophilic group (e.g., an amide) via acylation. After alkylation, the protecting group is removed to yield the mono-alkylated secondary amine.
Q3: Which method is best for my synthesis?
A3: The choice of method depends on your specific research needs:
-
Stoichiometric control is conceptually simple but can be atom-inefficient due to the large excess of the starting amine required.
-
Reductive amination is often the most versatile and reliable method for achieving high yields of mono-alkylated products with a broad range of substrates.[3]
-
The protecting group strategy is useful when other functional groups in the molecule might be sensitive to the conditions of reductive amination, but it adds two extra steps to the synthesis (protection and deprotection).
Troubleshooting Guides
Guide 1: Direct Alkylation with Stoichiometric Control
Issue: Significant formation of di-alkylated product despite using excess amine.
| Possible Cause | Troubleshooting Step |
| Insufficient excess of amine | Increase the molar ratio of this compound to the alkylating agent. Ratios of 5:1 or even 10:1 are often effective. |
| High reaction temperature | Lower the reaction temperature to reduce the rate of the second alkylation. |
| High concentration | Run the reaction at a lower concentration (higher dilution) to decrease the frequency of intermolecular collisions. |
| Reactive alkylating agent | If possible, switch to a less reactive alkylating agent (e.g., from an iodide to a bromide or chloride). |
Guide 2: Reductive Amination
Issue: Low yield of the desired secondary amine.
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation | - Add a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) or molecular sieves. - Use a co-solvent that allows for azeotropic removal of water. - Adjust the pH to be mildly acidic (pH 4-6) with a catalyst like acetic acid to favor imine formation.[4] |
| Reduction of the starting aldehyde | - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[4] - Pre-form the imine before adding the reducing agent. |
| Inactive reducing agent | Test the activity of the reducing agent on a known, simple substrate. Ensure it has been stored under appropriate conditions. |
| Steric hindrance | If using a bulky aldehyde or ketone, increase the reaction temperature or add a Lewis acid catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the carbonyl group.[4] |
Issue: Over-alkylation is still observed.
| Possible Cause | Troubleshooting Step |
| One-pot reaction conditions favor further reaction | - Perform a stepwise procedure: first, form and isolate the imine, then reduce it in a separate step.[4] - Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[4] |
| Reaction conditions are too acidic | Run the reaction under non-acidic conditions, which can suppress the formation of the tertiary amine.[4] |
Guide 3: Protecting Group Strategy (N-Acylation)
Issue: Low yield of the N-acylated intermediate.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the use of at least one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated when using an acyl chloride. |
| Hydrolysis of acylating agent | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue: Difficulty with the deprotection of the amide.
| Possible Cause | Troubleshooting Step |
| Harsh conditions are affecting other functional groups | Use milder deprotection methods if standard strong acid or base hydrolysis is not suitable. For example, specific reagents can be used for the cleavage of certain amides under less harsh conditions. |
| Incomplete deprotection | Increase the reaction time or temperature for the hydrolysis step. Ensure a sufficient excess of acid or base is used. |
Data Presentation
The following table provides an illustrative comparison of expected product distribution when alkylating a primary amine under different conditions. The exact yields will vary based on the specific substrates and reaction conditions.
| Method | Amine:Alkylating Agent Ratio | Key Conditions | Expected Mono-alkylation Product Yield | Expected Di-alkylation Product Yield |
| Direct Alkylation | 1:1 | Standard conditions | Low to Moderate | Moderate to High |
| Direct Alkylation | 10:1 | Standard conditions | High | Low |
| Reductive Amination | 1:1 (Amine:Carbonyl) | NaBH(OAc)₃, DCM | Very High | Very Low |
| Protecting Group | N/A | 1. Acylation 2. Alkylation 3. Deprotection | High | Very Low |
Experimental Protocols
Protocol 1: Selective Mono-alkylation via Reductive Amination
This protocol describes the reaction of this compound with an aldehyde (e.g., heptanal) to yield the corresponding N-alkylated secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Heptanal (B48729) (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and heptanal (1.1 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS. For less reactive carbonyls, a dehydrating agent like MgSO₄ can be added.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.
Protocol 2: N-Acylation for Amine Protection
This protocol describes the protection of this compound as an acetamide.
Materials:
-
This compound (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Triethylamine (1.2 eq.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-acetylated product.
Protocol 3: Deprotection of N-Acetyl Amide
This protocol describes the removal of the acetyl protecting group.
Materials:
-
N-acetyl-5-methylhexan-1-amine (1.0 eq.)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Aqueous Sodium Hydroxide (e.g., 15% NaOH)
-
Ethanol (B145695) (optional, as a co-solvent)
Procedure:
-
To the N-acetylated amine in a round-bottom flask, add an excess of aqueous HCl or NaOH solution (and ethanol if needed for solubility).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using acidic conditions, carefully basify the solution with a strong base (e.g., NaOH) to a pH > 12. If using basic conditions, the product can be directly extracted.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected secondary amine.
Visualizations
Caption: Reaction pathway illustrating the formation of over-alkylation products.
Caption: Workflow for selective mono-alkylation via reductive amination.
Caption: Troubleshooting workflow for low yield in reductive amination.
References
Technical Support Center: Minimizing Byproduct Formation in Reductive Amination
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during reductive amination experiments with primary amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using primary amines in reductive amination?
The two most prevalent byproducts are the tertiary amine, formed from over-alkylation, and the alcohol, resulting from the reduction of the starting carbonyl compound.[1] The tertiary amine arises because the secondary amine product is often more nucleophilic than the starting primary amine, allowing it to react with another equivalent of the aldehyde or ketone.[2][3] The alcohol byproduct forms when the reducing agent reacts directly with the starting aldehyde or ketone before imine formation and reduction can occur.[2]
Q2: How does pH affect byproduct formation?
The reaction pH is a critical parameter. Imine formation is typically fastest under mildly acidic conditions (pH 4-7).[4][5][6] At a pH that is too acidic, the primary amine becomes protonated into its non-nucleophilic ammonium (B1175870) salt, shutting down the reaction.[7] Conversely, if the pH is too high, the formation of the iminium ion is slow, which can lead to competing reactions.[8] For some systems, running the reaction under neutral or non-acidic conditions can help suppress the formation of tertiary amines.[2][9]
Q3: Which reducing agent is best for minimizing byproducts?
The choice of reducing agent is crucial for selectivity.[10]
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is often the preferred reagent.[2][5] It is a mild and sterically hindered reducing agent that selectively reduces the intermediate iminium ion over the starting aldehyde or ketone, making it ideal for one-pot reactions.[2][10][11][12]
-
Sodium Cyanoborohydride (NaBH₃CN) is also effective and selective for the iminium ion at a slightly acidic pH of 4-5.[13][14] However, it is highly toxic and can generate hazardous hydrogen cyanide (HCN) gas, especially during acidic workup.[2][5]
-
Sodium Borohydride (B1222165) (NaBH₄) is a stronger, less selective reducing agent that can readily reduce both the starting carbonyl and the imine intermediate.[2][13] Its use often leads to the formation of the corresponding alcohol as a significant byproduct. To minimize this, it's best used in a stepwise procedure where the imine is fully formed before the reducing agent is added.[2][15]
Troubleshooting Guide
Problem 1: Significant amount of tertiary amine (over-alkylation) byproduct is observed.
This common side reaction occurs when the secondary amine product reacts again with the starting carbonyl.[2]
Suggested Solutions:
-
Control Stoichiometry: Use a large excess of the primary amine relative to the carbonyl compound. This increases the statistical probability of the carbonyl reacting with the primary amine instead of the secondary amine product.[2] Alternatively, using a slight excess of the carbonyl compound can also be effective in some cases.[4]
-
Stepwise (Indirect) Procedure: Perform the reaction in two distinct steps. First, allow the imine to form completely by mixing the primary amine and carbonyl, often with a dehydrating agent like molecular sieves to drive the equilibrium.[4][5] Monitor for the disappearance of the limiting reagent. Only then, add the reducing agent. This ensures the carbonyl is consumed before the secondary amine product can react with it.[2][15]
-
Run Under Non-Acidic Conditions: In some cases, avoiding acidic catalysts can suppress the formation of the tertiary amine.[2][9]
-
Catalytic Hydrogenation: Using H₂ with a catalyst like Raney Nickel or Palladium on carbon (Pd/C) can be a clean alternative that often avoids over-alkylation, particularly in the absence of acid.[2][9][11]
Problem 2: The starting aldehyde/ketone is being reduced to an alcohol.
This indicates that the reducing agent is reacting with the carbonyl group faster than with the imine/iminium ion intermediate.[2]
Suggested Solutions:
-
Change the Reducing Agent: Switch to a milder, more selective hydride source. Sodium triacetoxyborohydride (STAB) is the reagent of choice to prevent this side reaction as it preferentially reduces the protonated imine.[2][10][16]
-
Modify the Procedure: If using a less selective agent like NaBH₄, ensure imine formation is complete before adding the reductant.[2][17] This can be achieved by stirring the amine and carbonyl together for a period (e.g., 1-2 hours) before introducing the borohydride, often at a reduced temperature (0 °C).[2]
-
pH Control: Ensure the pH is in the optimal range (4-7) for rapid imine formation.[5][18] If imine formation is slow, the carbonyl is exposed to the reducing agent for a longer period.
Problem 3: The reaction is slow or gives a low yield of the desired product.
Low yields can result from incomplete imine formation, decomposition or poor quality of the reducing agent, or steric hindrance.[4]
Suggested Solutions:
-
Promote Imine Formation: Add a dehydrating agent, such as molecular sieves or anhydrous magnesium sulfate (B86663), to remove the water generated during imine formation and drive the reaction forward.[4][5]
-
Optimize Temperature: For sterically hindered substrates, increasing the reaction temperature can help overcome the activation energy barrier for both imine formation and reduction.[4]
-
Verify Reagent Quality: Ensure the reducing agent has not decomposed. The activity of hydride reagents can be checked by performing a quick test reduction on a simple ketone like acetone (B3395972) and monitoring by TLC.[4]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity | Optimal pH | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High (Imine > Carbonyl) | ~5-7 | Excellent for one-pot reactions; minimizes alcohol byproduct; safer than NaBH₃CN.[2][10][14] | Water sensitive; not compatible with methanol (B129727).[10] |
| Sodium Cyanoborohydride | NaBH₃CN | High (Imine > Carbonyl) | 4-5 | Very selective under mildly acidic conditions.[4][13][14] | Highly toxic; generates HCN gas with acid; potential for cyanide adduct byproducts.[2][5][19] |
| Sodium Borohydride | NaBH₄ | Low (Reduces both) | >7 | Inexpensive; readily available.[17] | Often reduces starting carbonyl, leading to alcohol byproduct; best for stepwise procedures.[2][13] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Ni) | High | Neutral | Clean reaction; avoids hydride reagents; often prevents over-alkylation.[2][11] | Requires specialized equipment (hydrogenator); catalyst may be sensitive to some functional groups. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to minimize both over-alkylation and carbonyl reduction.
-
To a solution of the aldehyde or ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M), add acetic acid (1.1-2.0 equiv).[2]
-
Stir the mixture at room temperature for 20-60 minutes to facilitate the initial formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the stirring solution. Be cautious of initial gas evolution.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride
This protocol is particularly useful for preventing the over-alkylation of primary amines with reactive aldehydes.[5][15]
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 equiv) and the primary amine (1.0-1.1 equiv) in methanol (MeOH, ~0.2 M). The use of methanol often allows for rapid and quantitative imine formation.[2][14]
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. For many simple aldehydes, imine formation is complete in less than an hour.[14] For less reactive substrates, add a dehydrating agent like 4Å molecular sieves and allow for a longer reaction time.[9]
Step B: Reduction
-
Once the limiting reagent is consumed, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) in small portions. Control the addition rate to manage gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to provide the crude product.
Visualizations
Caption: Competing reaction pathways in reductive amination of primary amines.
Caption: Decision tree for troubleshooting byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 5-Methylhexan-1-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Methylhexan-1-amine from a typical reaction mixture. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurities largely depend on the synthetic route used. Common synthesis methods include the reduction of 5-methylhexanenitrile (B103281) or the reductive amination of 5-methylhexanal.[1] Potential impurities include:
-
Unreacted starting materials: 5-methylhexanenitrile, 5-methylhexanal, or 5-methylhexan-1-ol.
-
Side-products: Secondary (bis(5-methylhexyl)amine) and tertiary amines (tris(5-methylhexyl)amine) can form, especially in syntheses involving alkylation or reductive amination.
-
Reagents and catalysts: Residual reducing agents, catalysts, or their byproducts.
-
Solvent: The solvent used in the reaction.
Q2: My this compound is streaking badly on the silica (B1680970) gel TLC plate, and I can't get good separation. What can I do?
A2: Primary amines like this compound are basic and interact strongly with the acidic silica gel, which causes streaking. Here are a few solutions:
-
Add a competing base to the mobile phase: Incorporate a small amount of a volatile amine like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) into your eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography.
-
Use a different stationary phase: Consider using basic alumina (B75360) or an amine-functionalized silica column, which are more compatible with basic compounds.
-
Try reversed-phase chromatography: C18 reversed-phase chromatography is often effective for purifying primary amines.[1] You can use a mobile phase of water and acetonitrile (B52724), and adding a modifier like triethylamine can further improve peak shape.
Q3: I performed an acid-base extraction to purify my amine, but my yield is very low. What could have gone wrong?
A3: Low yield after an acid-base extraction can be due to several factors:
-
Incomplete protonation or deprotonation: Ensure you are using a sufficient excess of acid to fully protonate the amine and a strong enough base to fully deprotonate the ammonium salt. Check the pH of the aqueous layer at each step. For a primary amine like this compound, the pKa of its conjugate acid is expected to be around 10-11. To extract it into the aqueous phase, the pH should be at least 2 pH units below the pKa (i.e., pH < 8-9), and to recover it into the organic phase, the pH should be at least 2 pH units above the pKa (i.e., pH > 12-13).
-
Emulsion formation: Vigorous shaking can lead to the formation of an emulsion, which can trap your product. If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through Celite.
-
Amine salt solubility: The hydrochloride salt of this compound may have some solubility in the organic solvent. Perform multiple extractions with the acidic aqueous solution to ensure complete transfer.
Q4: Can I purify this compound by distillation?
A4: Yes, distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. The boiling point of the related compound, hexylamine, is 131.5°C, so this compound will have a similar boiling point.[2] For best results, perform the distillation under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [1][3] |
| Molecular Weight | 115.22 g/mol | [1][3] |
| Boiling Point (estimated) | ~150-160 °C at atmospheric pressure | Inferred |
| pKa of Conjugate Acid (estimated) | ~10.6 | Inferred |
| Solubility | Soluble in most organic solvents. | [2] |
| Appearance | Colorless liquid | |
| CAS Number | 4746-31-0 | [1][3] |
Experimental Protocols
Purification by Acid-Base Extraction
This method is ideal for separating the basic this compound from neutral and acidic impurities.
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane (B109758) (DCM).
-
Transfer the solution to a separatory funnel and add 1 M hydrochloric acid (HCl).
-
Shake the funnel gently to mix the layers. The protonated amine will move to the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the extraction of the organic layer with 1 M HCl to ensure all the amine is extracted.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer by slowly adding a strong base, such as 6 M sodium hydroxide (NaOH), until the pH is greater than 12. Use pH paper to monitor. The amine will deprotonate and may form a separate layer or make the solution cloudy.
-
Extract the free amine from the basified aqueous solution with a fresh portion of the organic solvent (e.g., diethyl ether or DCM).
-
Repeat the extraction of the aqueous layer two more times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.
Purification by Flash Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
Methodology:
-
Stationary Phase Option A: Silica Gel with Amine Modifier
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
The mobile phase should be a non-polar solvent system (e.g., hexane/ethyl acetate) with the addition of 0.5-1% triethylamine or a few drops of ammonium hydroxide to prevent streaking.
-
Dry pack or wet pack the column with the silica gel slurry.
-
Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary, and collect the fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Stationary Phase Option B: Reversed-Phase C18 Silica Gel
-
Equilibrate a C18 reversed-phase column with the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute with a gradient of increasing organic solvent (e.g., increasing the percentage of acetonitrile in water).
-
Collect and analyze the fractions as described above.
-
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for amine streaking in chromatography.
References
Technical Support Center: Post-Reaction Purification of 5-Methylhexan-1-amine
This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted 5-Methylhexan-1-amine from a reaction mixture. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound?
A1: The three primary methods for removing unreacted this compound are:
-
Liquid-Liquid Extraction (Acid Wash): A classical and effective method that utilizes the basicity of the amine to separate it from neutral or acidic products.
-
Scavenger Resins: A modern approach using polymer-supported reagents to covalently bind and remove the excess amine by simple filtration.
-
Column Chromatography: A standard purification technique to separate compounds based on their polarity.
Q2: My desired product is sensitive to acid. Can I still use liquid-liquid extraction?
A2: If your product is acid-sensitive, a standard acidic wash with hydrochloric acid should be avoided.[1][2] As an alternative, you can use a 10% aqueous copper(II) sulfate (B86663) solution. The copper ions will form a complex with the this compound, which can then be extracted into the aqueous layer.[1][2] This complex formation is often indicated by the aqueous layer turning a purple color.[1][2]
Q3: How do I choose the right scavenger resin for my experiment?
A3: The choice of scavenger resin depends on the specific functional groups in your desired product. For removing a primary amine like this compound, resins with electrophilic functional groups are ideal.[3] Common choices include:
-
Isocyanate Resins: Highly effective for scavenging both primary and secondary amines.[4]
-
Aldehyde Resins: Particularly effective for selectively scavenging primary amines through the formation of an imine.[3][4]
-
Sulfonyl Chloride Resins: Capable of scavenging primary and secondary amines.[4]
It is crucial to ensure your desired product does not contain functional groups that could also react with the scavenger resin.
Q4: I am observing significant streaking and poor separation during silica (B1680970) gel column chromatography. What could be the cause?
A4: The basic nature of amines like this compound often leads to strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica gel.[5] This can cause peak tailing, streaking, and even irreversible adsorption of the compound, leading to yield loss.[5]
To mitigate this, you can:
-
Use an amine-functionalized silica gel column: This type of stationary phase provides a more alkaline environment, leading to better peak shapes and separation.[6]
-
Add a competing amine to the mobile phase: Incorporating a small amount of a volatile amine, such as triethylamine (B128534) (typically 0.1-1%), to your eluent can neutralize the acidic sites on the silica gel and improve chromatography.[5]
-
Use basic alumina (B75360) as the stationary phase.
Q5: Can I recover the unreacted this compound after removal?
A5: Yes, recovery is possible with certain methods.
-
Liquid-Liquid Extraction: After the acidic wash, the aqueous layer containing the protonated amine can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Scavenger Resins: Recovery from scavenger resins is generally not feasible as the amine is covalently bound to the resin.[7]
-
Column Chromatography: The amine is collected as a separate fraction and can be recovered by evaporating the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete removal of amine after acidic wash. | Insufficient acid used. | Perform additional washes with the acidic solution. Test the pH of the aqueous layer to ensure it is acidic. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | |
| Desired product is extracted into the aqueous layer along with the amine. | The product is also basic. | If the basicity is significantly different, careful pH control during extraction might allow for separation. Otherwise, consider alternative methods like scavenger resins or column chromatography. |
| Low yield of desired product after using a scavenger resin. | The desired product is reacting with the resin. | Review the structure of your product to ensure it lacks functional groups that are reactive towards the chosen scavenger resin. |
| Insufficient reaction time or mixing with the resin. | Increase the reaction time with the resin and ensure vigorous stirring to maximize contact. | |
| Co-elution of the amine and product during column chromatography. | Inappropriate solvent system. | Optimize the mobile phase polarity. A gradient elution might be necessary. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. |
Data Presentation
The following table provides a comparison of the different purification methods for removing primary amines. The data represents typical outcomes and can vary based on the specific reaction conditions and scale.
| Method | Efficiency of Amine Removal | Typical Yield of Desired Product | Scalability | Cost |
| Liquid-Liquid Extraction (Acid Wash) | >95%[8] | 85-95% | Excellent | Low |
| Scavenger Resins | >98%[9][10] | 90-99% | Good | High |
| Column Chromatography | >99% | 70-90% | Moderate | Moderate |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Acid Wash)
This protocol is suitable for separating this compound from a neutral or acidic product that is stable to dilute acid.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), dichloromethane).
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Transfer the organic solution of the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The protonated amine will be in the lower aqueous layer.
-
Drain the aqueous layer.
-
Repeat the extraction with 1 M HCl two more times to ensure complete removal of the amine.
-
Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble components.
-
Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Amine Removal using a Scavenger Resin
This protocol is ideal for reactions where an aqueous workup is not desirable or when the product is sensitive to acid. An aldehyde-functionalized resin is used as an example.
Materials:
-
Crude reaction mixture
-
Aldehyde-functionalized polystyrene resin
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reaction vessel with a stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the crude reaction mixture in a suitable anhydrous solvent.
-
Add the aldehyde-functionalized resin to the solution. A typical starting point is to use 2-3 equivalents of the resin relative to the initial amount of excess amine.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS to determine the disappearance of the free amine. Reaction times can range from 1 to 24 hours.[9]
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Column Chromatography
This protocol is suitable for separating the amine when other methods are ineffective or when multiple components need to be separated.
Materials:
-
Crude reaction mixture
-
Silica gel or amine-functionalized silica gel
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Triethylamine (if using standard silica gel)
-
Chromatography column
-
Fraction collection tubes
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack evenly, draining the excess solvent.
-
Add another thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample has entered the silica bed.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds. The less polar product should elute before the more polar amine.
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the desired product.
-
Combine the pure fractions containing the product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (Acid Wash).
Caption: Workflow for Amine Removal with a Scavenger Resin.
Caption: Workflow for Column Chromatography.
References
- 1. Workup [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. suprasciences.com [suprasciences.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
Optimizing reaction conditions for 5-Methylhexan-1-amine acylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the acylation of 5-Methylhexan-1-amine. It includes frequently asked questions, a detailed troubleshooting guide, optimized experimental protocols, and key data summaries to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for this compound? A1: The most common and effective acylating agents for primary amines like this compound are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1][2][3] Acyl chlorides are generally more reactive, while acid anhydrides are often used for a more controlled reaction.[4][5]
Q2: Why is a base typically required in this acylation reaction? A2: A base is crucial for neutralizing the acidic byproduct generated during the reaction, such as hydrochloric acid (HCl) when using an acyl chloride.[1][2][6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.[4] Common bases include tertiary amines like triethylamine (B128534) or pyridine.[6][7]
Q3: Can the acylation of this compound be performed in an aqueous medium? A3: Yes, acylation of aliphatic primary amines can be successfully carried out in aqueous systems, such as a brine solution.[8] This approach is considered environmentally benign. However, it requires careful control of conditions to minimize the hydrolysis of the acylating agent, especially when using highly reactive ones like acetyl chloride.[8]
Q4: How does the reactivity of this compound compare to other amines? A4: As a primary aliphatic amine, this compound is a strong nucleophile and is generally more reactive towards acylation than aromatic amines (e.g., aniline).[9] Its unbranched alkyl chain near the amine group results in minimal steric hindrance, facilitating a rapid reaction, often at room temperature.[9][10]
Q5: Is over-acylation a concern for this compound? A5: Over-acylation, the addition of a second acyl group to the nitrogen, is generally not a significant issue when acylating primary amines.[2][11] The resulting amide product is substantially less nucleophilic than the starting amine, making a second acylation reaction unfavorable under standard conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Impure Reagents: The amine or acylating agent may be degraded or contain impurities. Water in the amine can be a particular issue. 2. Inactive Acylating Agent: The acylating agent (especially acyl chloride) may have hydrolyzed due to exposure to moisture. 3. Insufficient Base: The acidic byproduct (e.g., HCl) was not fully neutralized, protonating the starting amine and halting the reaction. 4. Suboptimal Temperature: The reaction temperature may be too low for the specific reagents used. | 1. Verify Reagent Purity: Use freshly opened or purified reagents. Ensure the amine is dry. 2. Use Fresh Acylating Agent: Use a fresh bottle of the acylating agent or distill it before use. 3. Adjust Stoichiometry: Ensure at least one equivalent of base is used per equivalent of acid generated. Consider using a slight excess of the base.[3][6] 4. Increase Temperature: While many reactions proceed at room temperature, gentle heating may be required, especially with less reactive anhydrides. Monitor the reaction by TLC. |
| Presence of Multiple Spots on TLC (Besides Starting Material and Product) | 1. Side Reactions: The acylating agent may have reacted with the solvent or other nucleophiles present. 2. Amine Impurities: The starting amine may contain secondary or tertiary amine impurities, leading to different amide products. 3. Degradation: The product may be unstable under the reaction or workup conditions. | 1. Choose an Inert Solvent: Use aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or conduct the reaction under solvent-free conditions.[12] 2. Purify Starting Amine: Purify the this compound via distillation before the reaction. 3. Modify Workup: Use a milder aqueous workup and avoid extreme pH values or high temperatures during purification. |
| Product is Difficult to Isolate or Purify | 1. Product is Water-Soluble: The resulting amide may have some solubility in the aqueous phase during workup. 2. Emulsion Formation: An emulsion may form during the aqueous workup, making phase separation difficult. 3. Co-elution during Chromatography: The product and impurities may have similar polarities. | 1. Salt Out Product: Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the amide into the organic layer. 2. Break Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective. 3. Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate (B1210297)/hexanes, methanol/DCM) or use a different stationary phase. |
| Disappearance of N-H Proton Signal in NMR | 1. Overlapping Signals: The amide N-H proton signal might be broad or overlapping with other signals in the NMR spectrum, such as aromatic protons if a benzoyl group was added.[13] 2. Slow or No Proton Exchange: In very pure, dry aprotic solvents, the N-H peak can be sharp and mistaken for another signal. | 1. Check Integration: Carefully check the integration of the region where the N-H proton is expected.[13] 2. Perform D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H proton signal will exchange with deuterium (B1214612) and disappear, confirming its identity. |
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for the acylation of primary aliphatic amines, which are directly applicable to this compound.
| Acylating Agent | Base / Catalyst | Solvent | Temperature | Typical Reaction Time | Reference |
| Acetyl Chloride | Triethylamine / Sodium Acetate | Acetone (B3395972) / Brine | Room Temp. | 1 hour | [8] |
| Acyl Chloride | Iodine | Solvent-free | Room Temp. | < 15 minutes | [12] |
| Acetyl Chloride | Zinc Dust | Solvent-free | 25 °C | 2-5 minutes | [7] |
| Acetic Anhydride (B1165640) | Pyridine | Dichloromethane | 0 °C to Room Temp. | 1-3 hours | [6] |
| Acetic Anhydride | None (Neat) | None | Room Temp. or gentle heat | 1-2 hours | [5] |
Experimental Protocols
Protocol 1: Acylation using Acetyl Chloride in a Biphasic System
This protocol is adapted from a general procedure for the acetylation of aliphatic primary amines in an environmentally benign brine solution.[8]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5g of sodium acetate trihydrate in 50 mL of brine (36% aqueous solution of sodium chloride).
-
Amine Addition: To the brine solution, add 0.025 mol of this compound and 1.1 equivalents (0.028 mol) of triethylamine dissolved in 10 mL of acetone.
-
Acylation: Cool the mixture in an ice bath. Slowly add 1.1 equivalents (0.028 mol) of acetyl chloride dissolved in 3 mL of acetone drop-wise with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir for 1 hour at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(5-methylhexyl)acetamide. Purify further by column chromatography if necessary.
Protocol 2: Solvent-Free Acylation using Acetic Anhydride
This protocol is a green chemistry approach that avoids the use of solvents.
-
Preparation: In a vial or small flask, add 10 mmol of this compound.
-
Acylation: Add 1.1 to 1.5 equivalents (11-15 mmol) of acetic anhydride to the amine. If the reaction is not exothermic, add a catalytic amount of zinc dust.[7]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be slightly exothermic. Monitor the reaction by TLC until the starting amine is consumed (typically within 30 minutes).
-
Workup: Carefully add saturated sodium bicarbonate solution to quench the excess acetic anhydride and neutralize the acetic acid byproduct.
-
Isolation: Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the product.
Visualizations
References
- 1. This compound | 4746-31-0 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ias.ac.in [ias.ac.in]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Reddit - The heart of the internet [reddit.com]
Side reactions of primary amines in nucleophilic substitution
Welcome to the Technical Support Center for Nucleophilic Substitution Reactions involving Primary Amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common side reactions.
Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols for alternative synthetic routes.
Troubleshooting Guide
This guide addresses the most common challenges faced when using primary amines as nucleophiles in substitution reactions.
Problem 1: Low yield of the desired primary amine with a mixture of secondary, tertiary, and quaternary ammonium (B1175870) salt byproducts.
Q: Why is my reaction producing a complex mixture of over-alkylated products instead of the clean primary amine?
A: This is the most common side reaction, known as polyalkylation or over-alkylation . The root cause is that the product primary amine is often more nucleophilic than the starting ammonia (B1221849) (or the product secondary amine is more nucleophilic than the primary). This creates a "runaway" reaction where the newly formed amine successfully competes with the starting nucleophile for the remaining alkyl halide, leading to a cascade of substitutions.
Logical Pathway of Over-alkylation
Caption: Sequential reaction pathway illustrating the over-alkylation of ammonia.
Solutions:
-
Adjust Stoichiometry: Use a large excess of the ammonia or primary amine nucleophile relative to the alkylating agent.[1] This ensures the alkyl halide is statistically more likely to encounter a molecule of the starting amine before it can react with the product amine.[2]
-
Employ an Alternative Synthetic Method: For clean, high-yielding synthesis of primary amines, direct alkylation is often avoided in favor of more controlled methods. See the Alternative Experimental Protocols section below for detailed procedures on:
-
Azide (B81097) Synthesis
-
Gabriel Synthesis
-
Reductive Amination
-
Problem 2: Formation of an alkene byproduct and low yield of the substitution product.
Q: My reaction is producing a significant amount of an alkene. What is causing this elimination side reaction?
A: This indicates that an E2 elimination reaction is competing with the desired SN2 substitution. Amines are basic, and this basicity can cause them to abstract a beta-proton from the alkyl halide, leading to the formation of a double bond.
This side reaction is favored by:
-
Sterically Hindered Substrates: Tertiary and, to a lesser extent, secondary alkyl halides are more prone to elimination.
-
Sterically Bulky Amines: A bulky amine may act as a base more readily than as a nucleophile.
-
Higher Reaction Temperatures: Elevated temperatures generally favor elimination over substitution.
Troubleshooting Decision Tree
Use the following diagram to diagnose your experimental outcome and identify a potential solution.
Caption: A decision tree to troubleshoot common issues in amine substitution reactions.
Frequently Asked Questions (FAQs)
Q1: How does the ratio of ammonia to alkyl halide affect the product distribution? A: The reactant ratio is critical. A low ratio (e.g., 2:1 ammonia to alkyl halide) will result in significant amounts of over-alkylation. For example, the reaction of 1-bromooctane (B94149) with a twofold excess of ammonia yields only 45% of the desired octylamine, with nearly the same amount of dioctylamine (B52008) being formed.[3][4] To favor the primary amine, a vast excess of ammonia is required.
Data Presentation: Product Distribution vs. Reactant Ratio
| Reactant Ratio (Ammonia : Alkyl Halide) | Expected Primary Amine Yield | Expected Over-alkylation Products | Reference |
| 2 : 1 | ~45% | High (~45% secondary amine, plus tertiary/quaternary) | [3] |
| >10 : 1 (Large Excess) | High (>80%, variable) | Significantly Reduced | [1] |
Q2: Are there any alternatives to alkyl halides for these reactions? A: Yes, alcohols can be used as alkylating agents, particularly in industrial settings. This process, known as N-alkylation, requires catalysts to activate the hydroxyl group into a good leaving group.[4]
Q3: Why can't I use the Gabriel Synthesis to make aniline (B41778) (an aromatic primary amine)? A: The Gabriel Synthesis relies on an SN2 reaction between the phthalimide (B116566) anion and an alkyl halide. This method fails for preparing aromatic amines because aryl halides do not undergo SN2 reactions due to the steric hindrance of the benzene (B151609) ring and the strength of the carbon-halogen bond.[5]
Alternative Experimental Protocols
To circumvent the common side reactions associated with direct alkylation, the following methods are recommended for the clean synthesis of primary amines.
Azide Synthesis Followed by Reduction
This two-step method is highly effective because the intermediate alkyl azide is not nucleophilic and therefore cannot undergo over-alkylation.[3][6]
References
- 1. Solved In reactions between alkyl halides and amines, the | Chegg.com [chegg.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Video: Preparation of 1° Amines: Azide Synthesis [jove.com]
Technical Support Center: Purifying Aliphatic Amines with Column Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aliphatic amines using column chromatography techniques.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem: My aliphatic amine is showing significant peak tailing on a silica (B1680970) gel column.
Answer:
Peak tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface. Here are several strategies to mitigate this problem:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to compete with your amine for binding to the acidic sites on the silica.
-
Triethylamine (B128534) (TEA): Add 0.1-2% (v/v) triethylamine to your eluent. This is often a starting point for neutralizing the silica surface.[1]
-
Ammonia (B1221849): A solution of 1-2% concentrated ammonia in methanol (B129727) can be used as a polar modifier in your mobile phase.
-
Pyridine: Can also be used as a basic additive.
-
-
pH Adjustment: Controlling the pH of the mobile phase can suppress the ionization of either the amine or the silanol groups, thus reducing unwanted interactions.
-
Alternative Stationary Phases: If mobile phase modification is not effective or desirable, consider using a different stationary phase:
-
Amine-functionalized silica: These columns have a basic surface that repels basic compounds, leading to improved peak shape.[2]
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reversed-phase (C18): This can be an effective alternative, often requiring pH adjustment of the mobile phase to ensure the amine is in a suitable form for separation.[3]
-
Problem: My aliphatic amine appears to be irreversibly adsorbed on the silica gel column.
Answer:
Irreversible adsorption is a severe form of the interaction between basic amines and acidic silica. If your compound is not eluting even with highly polar solvents, consider the following:
-
Stronger Basic Modifiers: If you are already using a basic modifier like triethylamine, try increasing its concentration or switching to a stronger base like ammonium (B1175870) hydroxide.
-
Column Deactivation: Before loading your sample, you can "deactivate" the silica gel. This can be done by flushing the packed column with a solvent system containing a high concentration of a basic modifier (e.g., 5-10% triethylamine in your non-polar solvent) and then equilibrating with your starting mobile phase.
-
Change of Stationary Phase: For highly basic amines, it may be necessary to switch to a more inert stationary phase like amine-functionalized silica or alumina.[4] Reversed-phase chromatography on a C18 column is also a viable option where these strong interactions are avoided.[3]
Problem: I am observing broad or split peaks for my aliphatic amine.
Answer:
Broad or split peaks can be caused by a variety of factors. Here is a systematic approach to troubleshooting this issue:
-
Check for Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the sample concentration or injection volume.[5][6]
-
Optimize Mobile Phase:
-
Solvent Strength: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase to prevent band broadening at the column inlet.[5]
-
pH: For ionizable compounds like amines, the mobile phase pH can significantly affect peak shape. Ensure the pH is controlled and appropriate for your analyte.
-
-
Inspect the Column:
-
Column Void: A void at the head of the column can cause peak splitting. This can sometimes be fixed by reversing the column and flushing it at a low flow rate.
-
Blocked Frit: A blocked inlet frit can also lead to distorted peak shapes. Back-flushing the column may help, but replacement of the frit or the column might be necessary.
-
-
System Issues:
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[7]
-
Detector Settings: An incorrect data acquisition rate can artificially broaden peaks. Ensure you are collecting enough data points across each peak.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatography technique for purifying my aliphatic amine?
A1: The best technique depends on the polarity and properties of your specific aliphatic amine.
-
Normal-Phase Chromatography (NPC): Suitable for less polar amines. It often requires the use of basic modifiers in the mobile phase to prevent peak tailing on silica gel.[1]
-
Reversed-Phase Chromatography (RPC): A versatile technique for a wide range of polarities. C18 columns are most common. The pH of the aqueous mobile phase is a critical parameter to control for good separation.[8][9]
-
Ion-Exchange Chromatography (IEC): Ideal for separating amines based on their charge. Cation-exchange chromatography is typically used for protonated amines.[10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for very polar, water-soluble amines that are not well-retained in reversed-phase chromatography.[12][13][14]
Q2: How do I choose the right mobile phase for purifying an aliphatic amine on a silica gel column?
A2: Start with a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or isopropanol.[15] To counteract the acidic nature of silica, it is highly recommended to add a small amount (0.1-2%) of a basic modifier like triethylamine to your mobile phase.[1] The optimal solvent ratio and modifier concentration should be determined by thin-layer chromatography (TLC) before running the column.
Q3: My silica gel is changing color (e.g., turning yellow or pink) during the purification of my amine. What does this mean?
A3: This color change can be due to a few reasons:
-
Impurities: The color may be from colored impurities in your crude sample that are being separated on the column.
-
On-Column Reactions: Some amines can undergo reactions on the acidic silica surface, leading to colored byproducts. This is more likely if your amine is sensitive.
-
Indicator Dyes in Silica: Some commercial silica gels contain pH indicators that change color in the presence of basic compounds like amines. For example, some indicating silica gels contain cobalt chloride (turns from blue to pink) or methyl violet (can change from orange to green or colorless).[16] While these are more common in desiccants, they can sometimes be present in bulk silica gel. If you suspect this is the case, check the specifications of your silica gel.
Q4: I am not able to detect my aliphatic amine coming off the column. What could be the problem?
A4: Aliphatic amines often lack a strong UV chromophore, making them difficult to detect by UV-Vis detectors. Consider the following:
-
Alternative Detection Methods:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte.
-
Mass Spectrometry (MS): Provides high sensitivity and structural information.
-
Refractive Index (RI) Detector: Can be used but is sensitive to changes in mobile phase composition and temperature.
-
-
Derivatization: You can react your amine with a derivatizing agent that introduces a UV-active or fluorescent tag. This is often done pre-column.
-
Staining of TLC Plates: When monitoring fractions by TLC, use a stain that reacts with amines, such as ninhydrin (B49086) or a permanganate (B83412) stain, to visualize the spots.
Q5: What is the typical loading capacity for a silica gel column with aliphatic amines?
A5: The loading capacity depends on the difficulty of the separation and the specific amine. A general rule of thumb for flash chromatography on silica gel is a sample-to-silica ratio of 1:30 to 1:100 by weight. For easier separations, you can load more, while more difficult separations require less sample for the same amount of silica. For reversed-phase columns, the loading capacity is generally lower, often in the range of 0.1% to 2% of the media weight.[6]
Quantitative Data Summary
| Parameter | Normal-Phase (Silica) | Reversed-Phase (C18) | Ion-Exchange | HILIC |
| Typical Loading Capacity | 1-10% (w/w) of silica, separation dependent | 0.1-2% (w/w) of stationary phase[6] | Varies greatly with resin capacity and sample | Similar to normal-phase, depends on stationary phase |
| Relative Solvent Consumption | High (organic solvents) | Moderate to High (aqueous/organic mixtures) | Low to Moderate (aqueous buffers) | High (high organic content) |
| Typical Purification Yield | 60-95% | 70-98% | >90% | 70-95% |
Note: These are general ranges and can vary significantly based on the specific compound, column, and experimental conditions.
Detailed Experimental Protocols
Normal-Phase Chromatography of a Primary Aliphatic Amine on Silica Gel
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top.
-
Equilibration: Pass several column volumes of the initial eluent through the column until the baseline is stable.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin elution with the initial solvent system. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the amine.
-
Fraction Collection: Collect fractions and monitor them by TLC using an appropriate stain (e.g., ninhydrin) to identify the fractions containing the purified amine.
Reversed-Phase HPLC of a Short-Chain Aliphatic Amine
-
Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid or formic acid to protonate the amine) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 aqueous:organic) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the amine sample in the initial mobile phase or a weaker solvent.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient, increasing the percentage of the organic mobile phase over time to elute the amine.
-
Detection: Monitor the elution profile using a suitable detector (e.g., ELSD or MS).
Ion-Exchange Chromatography of an Aliphatic Amine
-
Resin Selection and Equilibration: Choose a suitable cation-exchange resin. Equilibrate the column with a low ionic strength buffer at a pH where the amine is protonated (positively charged).[11]
-
Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the column. The positively charged amine will bind to the negatively charged resin.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound amine by increasing the ionic strength of the buffer (e.g., by creating a salt gradient with NaCl) or by changing the pH to neutralize the charge on the amine.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the purified amine.
HILIC for a Polar Aliphatic Amine
-
Mobile Phase Preparation: Prepare a high organic content mobile phase (e.g., 90:10 acetonitrile:water with a buffer like ammonium formate).
-
Column Equilibration: Equilibrate a HILIC column (e.g., bare silica or amide-bonded) with the initial mobile phase for an extended period to ensure the formation of the aqueous layer on the stationary phase.
-
Sample Preparation: Dissolve the polar amine in the initial mobile phase.
-
Injection: Inject the sample.
-
Gradient Elution: Start with a high organic content and gradually increase the aqueous content to elute the polar amine.[13]
-
Detection: Use a detector compatible with the mobile phase, such as MS or ELSD.
Visualizations
Caption: Troubleshooting workflow for peak tailing of aliphatic amines.
Caption: Decision tree for selecting a chromatography technique.
References
- 1. biotage.com [biotage.com]
- 2. google.com [google.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. researchgate.net [researchgate.net]
- 5. halocolumns.com [halocolumns.com]
- 6. biotage.com [biotage.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. uhplcs.com [uhplcs.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. conductscience.com [conductscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Secondary Amines from 5-Methylhexan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield for the synthesis of secondary amines from the primary amine, 5-Methylhexan-1-amine. It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols, and comparative data to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing secondary amines from a primary amine like this compound?
A1: The two most prevalent and effective methods are N-alkylation and reductive amination .
-
Reductive Amination is often the preferred method for its high selectivity. This one-pot reaction involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the desired secondary amine.[1][4][5][6][7] This method avoids the issue of over-alkylation common in direct alkylation.[1]
Q2: How can I minimize the formation of tertiary amines during N-alkylation?
A2: Over-alkylation is a significant challenge because the secondary amine product is often more nucleophilic than the starting primary amine.[4] To suppress the formation of tertiary amines, you can:
-
Use a large excess of the primary amine (this compound): This ensures the alkyl halide is more likely to react with the starting material rather than the product.
-
Control stoichiometry: Use a 1:1 molar ratio of the amine to the alkylating agent, although this may result in incomplete conversion of the starting amine.
-
Use specific bases: The use of cesium hydroxide (B78521) (CsOH) has been shown to promote selective mono-N-alkylation.[8]
-
Employ a protection strategy: The primary amine can be converted into a derivative (e.g., a trifluoroacetyl derivative), alkylated, and then deprotected to yield the secondary amine. This multi-step process offers high selectivity.[9]
Q3: What are the advantages of using reductive amination over direct N-alkylation?
A3: Reductive amination offers several key advantages:
-
High Selectivity: It is a controlled, stepwise process that significantly reduces the risk of over-alkylation, leading to cleaner reactions and higher yields of the desired secondary amine.[1]
-
Versatility: A wide range of aldehydes and ketones can be used, allowing for the synthesis of a diverse array of secondary amines.
-
One-Pot Procedure: The reaction is typically carried out in a single vessel, improving efficiency and reducing handling losses.[4]
Q4: What are the best practices for purifying the synthesized secondary amine?
A4: Purification can be challenging due to the similar properties of primary, secondary, and tertiary amines. Common methods include:
-
Column Chromatography: Effective for small-scale laboratory preparations but can be tedious and is not ideal for large-scale industrial processes.[10][11]
-
Distillation: Useful if the boiling points of the amine mixture components are sufficiently different.
-
Acid-Base Extraction: This technique exploits the different basicities of primary, secondary, and tertiary amines. By carefully controlling the pH with buffers, selective extraction can be achieved to separate the amine mixture.[10][12]
-
Selective Crystallization: A method involving the reaction of primary amines with CO2 to form ammonium (B1175870) carbamate (B1207046) species, which have distinct solubility profiles, can be used for efficient separation.[12][13]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Secondary Amine | Over-alkylation (in N-alkylation reactions): The secondary amine product reacts further with the alkyl halide to form a tertiary amine.[1][4] | 1. Increase the molar ratio of this compound to the alkyl halide (e.g., 3:1 or higher). 2. Add the alkyl halide slowly to the reaction mixture to maintain a low concentration. 3. Consider using a less reactive alkylating agent (e.g., bromide instead of iodide). |
| Incomplete Reaction: The starting materials have not fully reacted. | 1. Increase the reaction temperature or prolong the reaction time. Monitor progress using TLC or GC. 2. Ensure reagents and solvents are pure and dry. 3. For reductive amination, ensure the reducing agent is active. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is stable in mildly acidic conditions and selectively reduces the imine.[7] | |
| Side Reactions (Reductive Amination): The aldehyde/ketone may undergo self-condensation, or the imine intermediate may be unstable. | 1. Control the pH of the reaction. Imine formation is typically optimal around pH 5.[14] 2. Choose a suitable solvent that dissolves all reactants. Methanol or ethanol (B145695) are common choices. | |
| Mixture of Products (Primary, Secondary, Tertiary Amines) | Lack of Selectivity (N-alkylation): Inherent issue with direct alkylation of primary amines.[1][2] | 1. Switch to reductive amination for higher selectivity. 2. If N-alkylation must be used, employ a protection-alkylation-deprotection sequence.[9] 3. For purification, utilize buffer-assisted acid-base extraction to separate the amine mixture based on differential basicity.[10] |
| Difficulty Purifying the Product | Similar Physical Properties: The starting primary amine and the secondary/tertiary amine products may have similar boiling points and polarity. | 1. Convert the amine mixture to sulfonamides using Hinsberg's reagent (benzenesulfonyl chloride). The primary and secondary amine derivatives have different solubilities in alkali, allowing for separation.[2] 2. Use pH-controlled extraction with buffers to selectively protonate and extract different amines into an aqueous layer.[10][12] |
Experimental Protocols & Data
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes a general procedure for the reaction of this compound with an aldehyde (e.g., heptanal) to form N-(5-methylhexyl)heptan-1-amine.
Materials:
-
This compound (1.0 eq)
-
Heptanal (B48729) (1.0 eq)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol (solvent)
-
Acetic acid (catalyst)
-
Diethyl ether
-
1 M NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and heptanal (1.0 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation (adjust to pH ~5-6).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.
-
Slowly add the NaBH3CN solution to the reaction mixture. Caution: Hydrogen gas may be evolved. Ensure proper ventilation.
-
Stir the reaction overnight at room temperature. Monitor the reaction's progress by TLC or GC.
-
Once the reaction is complete, carefully add water to quench any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add diethyl ether and 1 M NaOH solution to the residue. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude secondary amine.
-
Purify the crude product by column chromatography or vacuum distillation.
Comparative Yield Data for Different Synthetic Methods
The following table summarizes typical yields for different methods of secondary amine synthesis. Note that specific yields for this compound may vary, but these values provide a general comparison.
| Method | Reactants | Key Conditions | Typical Yield of Secondary Amine | Primary Side Products |
| Direct N-Alkylation | Primary Amine + Alkyl Halide (1:1) | Standard base (e.g., K2CO3) | 30-50% | Tertiary amine, Unreacted primary amine |
| Direct N-Alkylation | Primary Amine + Alkyl Halide (3:1) | Standard base (e.g., K2CO3) | 60-75% | Unreacted primary amine |
| Reductive Amination | Primary Amine + Aldehyde/Ketone | NaBH3CN, pH 5-6 | 85-95% | Minimal |
| N-Alkylation with CsOH | Primary Amine + Alkyl Halide (1:1.1) | CsOH base | 80-95%[8] | Minimal over-alkylation |
Visual Guides
Reaction Workflow: Reductive Amination
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. mdma.ch [mdma.ch]
- 4. This compound | 4746-31-0 | Benchchem [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Tertiary Amine Byproducts
Welcome to the technical support center for managing the formation of tertiary amine byproducts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical syntheses involving tertiary amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during tertiary amine synthesis?
A1: The nature of byproducts in tertiary amine synthesis is highly dependent on the chosen synthetic route.
-
In reductive amination , common byproducts include secondary amines resulting from incomplete reaction, over-alkylated quaternary ammonium (B1175870) salts, and alcohols formed from the reduction of the starting carbonyl compound.[1]
-
The Leuckart-Wallach reaction is known to produce N-formylated byproducts.[1]
-
Direct alkylation of amines with alkyl halides is particularly susceptible to over-alkylation, which leads to mixtures of secondary, tertiary, and quaternary ammonium salts.[1][2] This occurs because the product amine is often more nucleophilic than the starting amine.[1]
Q2: How can I minimize the formation of over-alkylation byproducts?
A2: To control over-alkylation, especially when starting with primary or secondary amines, several strategies can be employed:
-
Utilize reductive amination instead of direct alkylation: This method provides better control over the extent of alkylation.[1][3]
-
Control stoichiometry: Using a significant excess of the starting amine can favor the formation of the desired product.[1]
-
Stepwise addition: In reductive amination, forming the imine first by reacting the amine and carbonyl compound before introducing the reducing agent can suppress the formation of the tertiary amine byproduct.[1]
Q3: When synthesizing a secondary amine from a primary amine via reductive amination, I'm observing a significant amount of the tertiary amine byproduct. How can this be prevented?
A3: The formation of a tertiary amine byproduct in this context is a common issue arising from the newly formed, nucleophilic secondary amine reacting with another equivalent of the aldehyde.[4] To promote the selective formation of the secondary amine, consider the following:
-
Stoichiometry Control: Use a large excess of the primary amine relative to the aldehyde. This increases the likelihood that the aldehyde will react with the primary amine instead of the secondary amine product.[4]
-
Two-Step (Indirect) Reaction: First, form the imine by mixing the primary amine and the aldehyde. Once the imine is formed, then introduce the reducing agent. This two-step approach offers greater control.[4]
Troubleshooting Guides
Problem 1: Significant amount of secondary amine byproduct observed in my reductive amination.
| Probable Cause | Suggested Solution | Expected Outcome |
| Incomplete imine formation | Increase the reaction time for imine formation before adding the reducing agent. Monitor the reaction's progress using TLC or LC-MS.[1] | Higher conversion to the desired tertiary amine. |
| Insufficient reducing agent | Increase the equivalents of the reducing agent. | Drive the reaction to completion. |
| Suboptimal reaction conditions | Vary the solvent and temperature. For instance, 1,2-dichloroethane (B1671644) (DCE) is a commonly used solvent for reductive aminations with NaBH(OAc)₃.[1] | Improved reaction rate and selectivity. |
Problem 2: Formation of quaternary ammonium salt byproduct.
| Probable Cause | Suggested Solution | Expected Outcome |
| Over-alkylation | This is a frequent issue with direct alkylation.[1] If possible, switch to a reductive amination protocol.[1] | Significantly reduced or eliminated formation of quaternary salt.[1] |
| Excess alkyl halide | Reduce the equivalents of the alkylating agent and carefully monitor the reaction's progress.[1] | Minimized over-alkylation.[1] |
| High reaction temperature | Lower the reaction temperature to decrease the rate of the second alkylation. | Improved selectivity for the tertiary amine. |
Problem 3: Observation of N-formylated byproducts in my Leuckart-Wallach reaction.
| Probable Cause | Suggested Solution | Expected Outcome |
| Incomplete reaction or side reactions | Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Consider alternative synthetic routes if the issue persists. | Reduced levels of N-formylated byproducts. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations.[5] Its lower toxicity makes it a preferred alternative to sodium cyanoborohydride.[5]
-
Imine Formation:
-
Dissolve the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).[1]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive substrates, adding a catalytic amount of acetic acid can be beneficial.[1]
-
Monitor the formation of the imine by TLC or LC-MS.[1]
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[1]
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[1]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the tertiary amine.[5]
-
Protocol 2: Eschweiler-Clarke Reaction
-
To a round-bottom flask charged with the secondary amine (1.0 eq.), add formic acid (2.0-3.0 eq.) and an aqueous solution of formaldehyde (B43269) (37%, 2.0-3.0 eq.).[5]
-
Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or GC-MS.[5]
-
After completion, cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is > 9.[5]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the tertiary amine by distillation or column chromatography.[5]
Visual Guides
Caption: Reductive Amination Workflow using NaBH(OAc)₃.
Caption: Logic of Tertiary Amine Byproduct Formation and Mitigation.
References
Workup procedure to isolate products from 5-Methylhexan-1-amine
Technical Support Center: Isolation of 5-Methylhexan-1-amine
Welcome to the technical support center for the workup and isolation of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for isolating this compound from a reaction mixture?
A1: The most common and effective method for isolating primary amines like this compound is the acid-base extraction.[1][2] This technique leverages the basicity of the amine functional group. By treating the crude reaction mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium (B1175870) salt, which partitions into the aqueous layer.[3][4] Neutral and acidic impurities remain in the organic layer. Subsequently, the aqueous layer is made basic to regenerate the water-insoluble free amine, which can then be extracted back into an organic solvent.[1][4]
Q2: Which acid and base are recommended for the extraction process?
A2: For the initial extraction, a dilute strong acid like 1-2 M hydrochloric acid (HCl) is typically used to protonate the amine effectively.[5][6] To regenerate the free amine from the aqueous salt solution, a strong base such as sodium hydroxide (B78521) (NaOH) or a weaker base like sodium carbonate (Na₂CO₃) is used to raise the pH significantly, typically above 10.[7][8]
Q3: How can I remove a common reagent like triethylamine (B128534) (TEA) if it was used in the reaction?
A3: Excess tertiary amines such as triethylamine can be removed using an acidic wash.[8] Similar to the product isolation, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will convert the triethylamine into its water-soluble hydrochloride salt, which is then removed with the aqueous phase.[9] For products that are sensitive to strong acids, washing with a 10% aqueous copper(II) sulfate (B86663) solution is an effective alternative; the amine will complex with the copper and be extracted into the aqueous layer.[6][9]
Q4: What are the potential sources of impurities in my final product?
A4: Impurities can arise from various sources during the synthesis and workup. Common contaminants include:
-
Residual Starting Materials : Unreacted starting materials such as alkyl halides or alcohols.[10]
-
Side Products : Over-alkylation can lead to the formation of secondary and tertiary amines.[11]
-
Solvent Residues : Traces of reaction or extraction solvents like methanol (B129727), ethanol, or dichloromethane (B109758).[10]
-
Oxidation Products : Amines can oxidize when exposed to air and light, forming products like nitrosoamines.[10]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the workup procedure.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| An emulsion forms during extraction, preventing layer separation. | - High concentration of crude material.- Presence of surfactants or fine particulates.- Agitation (shaking) was too vigorous. | - Add saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous phase.[12]- Allow the separatory funnel to stand undisturbed for a longer period.- Filter the entire mixture through a pad of Celite or glass wool.- In the future, use gentle swirling or inverting motions for mixing instead of vigorous shaking.[5] |
| Low or no yield of the final product. | - Incomplete extraction of the amine into the acid layer.- Incomplete regeneration of the free amine.- Insufficient back-extraction into the organic solvent.- Product loss due to the volatility of this compound. | - Ensure the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction. Perform multiple extractions with fresh acid.- Ensure the aqueous layer is strongly basic (pH > 10) before back-extraction. Test with pH paper.- Perform multiple back-extractions with fresh organic solvent to ensure complete recovery.- When removing the solvent on a rotary evaporator, use a controlled temperature and pressure to avoid co-evaporation of the product. |
| Final product is contaminated with a neutral impurity. | - The organic layer containing the neutral impurity was not adequately separated from the acidic aqueous layer. | - After extracting the amine into the acidic aqueous layer, wash this aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane) to remove any trapped neutral impurities before proceeding to the basification step. |
| Product shows significant tailing or does not elute during silica (B1680970) gel chromatography. | - The basic amine is interacting strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[12][13] | - Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (B1221849) (e.g., using methanol saturated with ammonia as a polar co-solvent) to the eluent.[12][14]- Use an Alternative Stationary Phase: Employ a less acidic support like basic alumina (B75360) or use an amine-functionalized silica column.[13][15] |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workup
This protocol describes a standard procedure for isolating this compound from a typical reaction mixture containing neutral or acidic impurities.
-
Initial Quenching and Dilution:
-
If the reaction mixture contains reactive reagents (e.g., hydrides), quench it carefully according to standard laboratory procedures (e.g., slow addition of water or a saturated aqueous solution of ammonium chloride).
-
Dilute the crude reaction mixture with a water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM).
-
-
Acidic Extraction:
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of 1 M aqueous HCl solution.[6]
-
Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.[5]
-
Allow the layers to separate. Drain the lower aqueous layer. If using a solvent less dense than water (like diethyl ether), the aqueous layer will be the bottom layer. If using a solvent denser than water (like DCM), the aqueous layer will be the top layer.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all the amine has been transferred to the aqueous phase.
-
Combine all acidic aqueous extracts.
-
-
Removal of Neutral Impurities:
-
Wash the combined aqueous extracts with a small portion of diethyl ether or DCM to remove any residual non-basic organic impurities. Discard the organic wash.
-
-
Regeneration and Isolation of the Amine:
-
Cool the acidic aqueous solution in an ice bath.
-
Slowly add 2 M aqueous NaOH solution while stirring until the solution is strongly basic (pH > 10, check with pH paper). The free amine may precipitate or form an oily layer.
-
Transfer the basified mixture back to a clean separatory funnel.
-
Extract the regenerated this compound from the aqueous layer using three portions of diethyl ether or DCM.[4]
-
-
Final Workup:
-
Combine the organic extracts from the previous step.
-
Wash the combined organic layer with one portion of brine to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the isolated this compound.
-
Visualization of the Workup Procedure
The following diagram illustrates the logical workflow of the acid-base extraction for isolating this compound.
Caption: Workflow for isolating this compound via acid-base extraction.
References
- 1. vernier.com [vernier.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. veeprho.com [veeprho.com]
- 11. This compound | 4746-31-0 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. scienceforums.net [scienceforums.net]
- 15. biotage.com [biotage.com]
Stability of 5-Methylhexan-1-amine under acidic vs basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methylhexan-1-amine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a primary aliphatic amine. In its free base form, it is a flammable, air-sensitive liquid that should be handled with care.[1] Its stability is significantly influenced by pH, temperature, light, and the presence of oxidizing agents. For enhanced stability, particularly in solution, it is often converted to its hydrochloride salt, which is a more stable, solid form.[2]
Q2: How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH due to the presence of the primary amine group.
-
Acidic Conditions (pH < 7): In acidic solutions, the amine group is protonated to form the 5-methylhexylammonium ion (R-NH3+). This protonated form is generally more stable and less reactive than the free base. It exhibits increased water solubility and is less susceptible to oxidative degradation.
-
Basic Conditions (pH > 7): In basic solutions, this compound exists predominantly as the neutral, free base (R-NH2). In this form, the lone pair of electrons on the nitrogen atom makes it a stronger nucleophile and more susceptible to reaction and degradation, particularly oxidation.
Q3: What are the recommended storage conditions for this compound and its solutions?
Proper storage is crucial to maintain the integrity of this compound.
| Form | Recommended Storage Conditions |
| Free Base (Liquid) | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from air and moisture. Keep away from heat, sparks, and open flames.[3] |
| Hydrochloride Salt (Solid) | Store in a tightly sealed container in a cool, dry place, protected from light.[4] |
| Solutions | Solutions should be stored in tightly capped, light-resistant containers, preferably at refrigerated temperatures (2-8 °C). The pH of aqueous solutions should be controlled, with acidic conditions generally favoring stability. |
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, primary aliphatic amines can undergo several types of degradation:
-
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This can lead to the formation of various oxidation products.
-
Reaction with Carbonyl Compounds: As a primary amine, it can react with aldehydes and ketones to form imines (Schiff bases). This is a potential incompatibility to be aware of in formulations or experimental setups.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, though primary aliphatic amines are generally more stable to heat than some other functional groups.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of potency or unexpected assay results over time. | Degradation of the amine due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure, inert atmosphere). 2. Prepare fresh solutions for analysis. 3. Consider converting the free base to the hydrochloride salt for improved stability in stock solutions. |
| Appearance of new peaks in chromatograms of aged samples. | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products. 2. Use a stability-indicating analytical method (e.g., gradient HPLC) that can resolve the parent compound from its degradants. |
| Precipitation or discoloration of solutions. | Formation of insoluble degradation products or reaction with container/closure. | 1. Investigate the compatibility of the solvent and container material with this compound. 2. Characterize the precipitate to understand its origin. |
| Inconsistent results in experiments involving acidic or basic media. | pH-dependent reactivity and stability of the amine. | 1. Ensure the pH of the experimental medium is well-controlled and documented. 2. Be aware that the reactivity of the amine will differ significantly between acidic and basic conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound or this compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
pH meter
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (or its salt) in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep a parallel sample with 0.1 M HCl. Store the solutions at 60°C for up to 48 hours. Take samples at intermediate time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep a parallel sample with 0.1 M NaOH. Store the solutions at 60°C for up to 48 hours. Take samples at intermediate time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours. Take samples at intermediate time points.
-
Thermal Degradation: Store the stock solution in a light-protected container at 80°C for up to 48 hours. Take samples at intermediate time points.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Since primary alkylamines lack a strong UV chromophore, derivatization or the use of a mass spectrometer is often necessary for sensitive detection.
Option A: HPLC-MS
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute any more hydrophobic degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector: Mass Spectrometer (MS) in positive ion mode, monitoring the [M+H]⁺ ion for this compound (m/z 116.15).
Option B: HPLC with Pre-column Derivatization (UV/Fluorescence Detection)
-
Derivatizing Agent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent derivative.
-
Column: C18 column
-
Mobile Phase: Gradient elution with a phosphate (B84403) buffer and acetonitrile or methanol.
-
Detector: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm).
Visualizations
Caption: Acid-base equilibrium of this compound.
Caption: Experimental workflow for stability testing.
References
Navigating Solvent Selection for 5-Methylhexan-1-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on selecting suitable solvents for reactions involving 5-Methylhexan-1-amine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider when choosing a solvent?
A1: this compound is a primary aliphatic amine with a branched hydrocarbon chain. Its chemical character is defined by two key features:
-
A polar primary amine (-NH₂) group: This group is capable of acting as a hydrogen bond donor and acceptor, and it imparts basic and nucleophilic properties to the molecule.
-
A nonpolar C7 alkyl chain: This branched hydrocarbon tail makes the molecule significantly nonpolar and lipophilic.
The dual nature of its structure means its solubility is highly dependent on the solvent's properties. It is generally soluble in a wide range of organic solvents, with limited solubility in water due to its relatively long alkyl chain.
Q2: In which types of solvents is this compound generally soluble?
A2: Based on the principle of "like dissolves like," this compound exhibits good solubility in a variety of organic solvents. Due to its ability to engage in hydrogen bonding, it is miscible with polar protic solvents like lower alcohols. Its significant nonpolar character also allows for solubility in nonpolar and moderately polar aprotic solvents.
Q3: Is this compound soluble in water?
A3: The solubility of aliphatic amines in water decreases as the carbon chain length increases. While lower molecular weight amines are readily soluble in water, this compound, with its seven carbon atoms, has limited solubility in water.
Solvent Selection and Solubility Data
Choosing the right solvent is critical for reaction success, influencing reaction rates, equilibrium positions, and product purity. The following table provides estimated solubility and miscibility data for this compound in a range of common laboratory solvents.
| Solvent | Solvent Type | Dielectric Constant (20°C) | Boiling Point (°C) | Estimated Solubility of this compound |
| Water | Polar Protic | 80.1 | 100 | Slightly Soluble |
| Methanol | Polar Protic | 32.7 | 65 | Miscible |
| Ethanol (B145695) | Polar Protic | 24.5 | 78 | Miscible |
| Isopropanol | Polar Protic | 19.9 | 82 | Miscible |
| Acetone | Polar Aprotic | 20.7 | 56 | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Miscible |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Miscible |
| Hexane | Nonpolar Aprotic | 1.9 | 69 | Miscible |
Logical Workflow for Solvent Selection
The choice of solvent will depend on the specific reaction being performed. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: A flowchart illustrating the decision-making process for solvent selection based on reaction type.
Experimental Protocols
The following are detailed methodologies for key reactions involving primary amines, which can be adapted for this compound.
Protocol 1: Acylation - Synthesis of N-(5-Methylhexyl)acetamide
This protocol describes the reaction of a primary amine with an acyl chloride to form an amide.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(5-methylhexyl)acetamide by column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: Schiff Base Formation - Synthesis of (E)-N-benzylidene-5-methylhexan-1-amine
This protocol outlines the condensation reaction between a primary amine and an aldehyde to form an imine (Schiff base).
Materials:
-
This compound
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, optional)
-
Molecular sieves (optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol or methanol.
-
(Optional) Add a few drops of glacial acetic acid as a catalyst.
-
(Optional) Add activated molecular sieves to the reaction mixture to remove water as it is formed.
-
Heat the mixture to reflux and stir for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or column chromatography.
Troubleshooting Guides
Troubleshooting Acylation Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | 1. Inactive acylating agent (hydrolyzed).2. Amine is protonated and non-nucleophilic.3. Insufficiently reactive amine. | 1. Use fresh or newly opened acylating agent.2. Ensure the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.3. Increase reaction temperature or use a more reactive acylating agent (e.g., acid anhydride). |
| Formation of multiple products | 1. Over-acylation (diacylation) if the amine has other reactive sites.2. Side reactions of the acylating agent. | 1. This is unlikely for a primary amine but consider protecting other functional groups if present.2. Control the reaction temperature and add the acylating agent slowly. |
| Difficult product isolation | 1. Product is soluble in the aqueous wash.2. Emulsion formation during workup. | 1. Extract the aqueous layer multiple times with the organic solvent.2. Add more brine to the separatory funnel to help break the emulsion. |
Troubleshooting Schiff Base Formation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield | 1. The reaction is reversible, and water is not being effectively removed.2. The amine is protonated by a strong acid catalyst. | 1. Use a Dean-Stark apparatus to azeotropically remove water, or add a dehydrating agent like molecular sieves.[1] 2. Use a mild acid catalyst (e.g., a few drops of acetic acid) or perform the reaction without a catalyst. |
| Reaction does not go to completion | 1. Equilibrium has been reached.2. Insufficient reaction time or temperature. | 1. Use a slight excess of one of the reactants (usually the less expensive one) to drive the equilibrium forward.2. Increase the reaction time or temperature. |
| Product is an oil and difficult to purify | 1. The Schiff base has a low melting point.2. Presence of impurities. | 1. Attempt purification by vacuum distillation or column chromatography.2. Try to induce crystallization by scratching the flask or adding a seed crystal. Consider converting the Schiff base to a solid derivative for purification. |
Troubleshooting Alkylation Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Over-alkylation (formation of secondary and tertiary amines) | The primary amine product is more nucleophilic than the starting amine and reacts further with the alkyl halide. | 1. Use a large excess of this compound.2. Add the alkylating agent slowly to the reaction mixture.3. Consider alternative methods like reductive amination. |
| Low or no reaction | 1. Unreactive alkyl halide (e.g., alkyl chloride).2. Steric hindrance on the amine or alkyl halide. | 1. Use a more reactive alkyl halide (iodide > bromide > chloride).2. Increase the reaction temperature and/or time. |
| Formation of elimination products | The amine is acting as a base rather than a nucleophile, especially with secondary or tertiary alkyl halides. | 1. Use a less hindered primary alkyl halide if possible.2. Lower the reaction temperature. |
References
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 5-Methylhexan-1-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aliphatic amines such as 5-Methylhexan-1-amine is critical in various fields, including pharmaceutical development, environmental analysis, and chemical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose. However, the inherent polarity and potential for poor chromatographic performance of primary amines often necessitate derivatization to improve volatility and achieve reliable results. This guide provides an objective comparison of GC-MS-based methods for the analysis of this compound and its derivatives, with supporting experimental data and detailed protocols. We also present a comparison with an alternative analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS), to offer a broader perspective for method selection.
Performance Comparison of Analytical Methods
The choice of analytical methodology significantly impacts sensitivity, selectivity, and throughput. Below is a comparison of typical performance characteristics of GC-MS and LC-MS methods for the analysis of short-chain aliphatic amines, based on available literature for structurally similar compounds.
Table 1: Comparison of GC-MS and LC-MS Methods for Aliphatic Amine Analysis
| Parameter | GC-MS with Isobutyl Chloroformate (IBCF) Derivatization | LC-MS/MS with Dansyl Chloride Derivatization |
| Limit of Detection (LOD) | 0.117 - 1.527 pg/mL[1] | 5 ppm (relative to 10 mg/mL drug substance) |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5x LOD | Not explicitly stated |
| Linearity (R²) | 0.9934 - 0.9999[1] | > 0.99 |
| Recovery | 62 - 105%[1] | Not explicitly stated |
| Precision (RSD) | < 8%[1] | Not explicitly stated |
| Throughput | Moderate; requires derivatization and extraction | High; can be automated |
| Matrix Effects | Generally lower than LC-MS | Can be significant; may require matrix-matched standards |
| Derivatization Required? | Yes | Yes (for improved sensitivity and chromatography) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful analysis. The following sections provide methodologies for the GC-MS analysis of this compound using isobutyl chloroformate derivatization and a general protocol for LC-MS analysis with dansyl chloride derivatization.
GC-MS Analysis with Isobutyl Chloroformate (IBCF) Derivatization
This method is based on the derivatization of the primary amine group of this compound with IBCF to form a less polar and more volatile carbamate (B1207046) derivative, which is amenable to GC-MS analysis.[2][3]
Materials:
-
This compound standard
-
Isobutyl chloroformate (IBCF)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Phosphate (B84403) buffer (pH 12)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or water).
-
Derivatization:
-
In a glass vial, mix 1 mL of the sample or standard solution with 1 mL of phosphate buffer (pH 12).
-
Add 2 mL of toluene and 100 µL of isobutyl chloroformate.
-
Vortex the mixture vigorously for 2 minutes to facilitate the derivatization reaction.
-
Allow the layers to separate. The derivatized analyte will be in the upper toluene layer.
-
-
Excess Reagent Removal:
-
Transfer the toluene layer to a new vial.
-
Add 500 µL of alkaline methanol (e.g., methanol with a small amount of NaOH) to remove excess IBCF.
-
Vortex for 1 minute.
-
Add 1 mL of 1 M NaOH and vortex again for 1 minute.
-
Centrifuge to separate the layers and collect the upper toluene layer.
-
-
Drying and Concentration:
-
Pass the toluene extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS).
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
LC-MS/MS Analysis with Dansyl Chloride Derivatization
LC-MS/MS offers an alternative approach, particularly for complex matrices. Dansyl chloride reacts with primary and secondary amines to form highly fluorescent and readily ionizable derivatives.[4][5]
Materials:
-
This compound standard
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent.
-
Derivatization:
-
In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of dansyl chloride solution.
-
Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.
-
After incubation, add a small amount of a quenching reagent (e.g., a primary amine solution like glycine) to react with excess dansyl chloride.
-
-
Sample Cleanup (if necessary):
-
A solid-phase extraction (SPE) step may be employed to remove excess derivatizing reagent and other matrix components.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content (e.g., 10% B to 90% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of the dansylated this compound.
-
-
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process and aid in method selection, the following diagrams illustrate the experimental workflow for GC-MS analysis and a logical decision tree for choosing between GC-MS and LC-MS.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Decision tree for selecting an analytical method for aliphatic amines.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound and its derivatives. The choice between them depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired sample throughput.
-
GC-MS with derivatization is a robust and highly sensitive method, particularly for cleaner sample matrices. Derivatization with reagents like isobutyl chloroformate is essential to overcome the challenges associated with the analysis of polar amines.[2][3]
-
LC-MS/MS offers advantages for complex biological or environmental samples where matrix effects can be significant. While derivatization is also beneficial for LC-MS analysis to improve chromatographic retention and ionization efficiency, this technique can often handle more complex samples with less cleanup.[4][5]
Ultimately, the optimal method will be determined by the specific analytical requirements of the research or development project. The information and protocols provided in this guide serve as a starting point for method development and validation for the accurate and reliable analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to HPLC Quantification of Primary Aliphatic Amines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of primary aliphatic amines is a critical analytical challenge. These compounds are ubiquitous in pharmaceuticals, environmental samples, and biological systems. However, their inherent physicochemical properties—namely high polarity, low volatility, and lack of a strong native chromophore or fluorophore—make their direct analysis by High-Performance Liquid Chromatography (HPLC) difficult. To address these challenges, various analytical strategies have been developed, primarily revolving around pre-column derivatization to enhance detectability and chromatographic retention. This guide provides a comprehensive comparison of common HPLC methods for the quantification of primary aliphatic amines, offering insights into their performance based on experimental data and detailed methodologies.
Comparison of HPLC Methods for Primary Aliphatic Amine Quantification
The choice of an HPLC method for primary aliphatic amine analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, the available instrumentation, and the specific amines of interest. The following table summarizes the key performance characteristics of popular derivatization agents and direct analysis approaches.
| Method | Derivatizing Agent | Detection Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Derivatization | o-Phthalaldehyde (OPA) | Fluorescence | > 0.99 | fmol to pmol range | pmol range | Rapid reaction, automated, good for primary amines only. | Derivatives can be unstable. |
| Derivatization | Dansyl Chloride | Fluorescence, UV | > 0.995 | pmol to fmol range | pmol range | Stable derivatives, reacts with primary and secondary amines. | Longer reaction time, potential for multiple derivatives.[1][2] |
| Derivatization | FMOC-Cl | Fluorescence | > 0.9956 | pmol range | µg/mL range | Stable derivatives, reacts with primary and secondary amines.[3] | Reagent can interfere with chromatography.[3] |
| Derivatization | AccQ-Tag™ | Fluorescence, UV | > 0.99 | fmol to pmol range | pmol range | Stable derivatives, single-step reaction, good for amino acids. | Proprietary reagent. |
| Direct Analysis | Ion-Pairing RP-HPLC | UV (low λ), ELSD | Analyte dependent | ng to µg range | ng to µg range | No derivatization required, simpler sample preparation. | Lower sensitivity, potential for baseline instability. |
| Direct Analysis | Mixed-Mode/HILIC | ELSD, CAD, MS | Analyte dependent | ng to µg range | ng to µg range | Good retention of polar amines, no derivatization. | Requires specialized columns and detectors. |
Experimental Workflows and Logical Relationships
The general workflow for the HPLC quantification of primary aliphatic amines, particularly when employing pre-column derivatization, follows a series of sequential steps. Understanding this workflow is crucial for method development and troubleshooting.
Derivatization Chemistries
The success of derivatization-based methods hinges on the chemical reaction between the labeling reagent and the primary amine. Each reagent has a distinct reaction mechanism, leading to the formation of a stable, detectable derivative.
o-Phthalaldehyde (OPA) Derivatization
OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This reaction is specific for primary amines.
Dansyl Chloride Derivatization
Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable, fluorescent sulfonamide derivatives.[1][2]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization
FMOC-Cl is a widely used reagent that reacts with primary and secondary amines to yield highly fluorescent and stable derivatives.[3]
AccQ-Tag™ (AQC) Derivatization
The AccQ-Tag reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) reacts with primary and secondary amines to form highly stable, fluorescent urea (B33335) derivatives.
References
A Comparative Analysis of the Reactivity of 5-Methylhexan-1-amine and 1-aminoheptane for Researchers and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. Primary amines are fundamental synthons, and their reactivity can be significantly influenced by subtle structural variations. This guide provides an objective comparison of the reactivity of two isomeric primary amines: 5-Methylhexan-1-amine and 1-aminoheptane. This analysis is supported by theoretical principles and detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound and 1-aminoheptane share the same molecular formula (C₇H₁₇N) and molecular weight (115.22 g/mol ), yet their structural divergence—a branched versus a linear alkyl chain—leads to notable differences in their chemical reactivity. The primary distinguishing factors are steric hindrance and basicity. While both are primary aliphatic amines, the steric bulk introduced by the methyl branch in this compound is predicted to decrease its nucleophilicity compared to the linear 1-aminoheptane. Conversely, the electron-donating nature of the additional alkyl group in the branched isomer may slightly increase its basicity. For most common nucleophilic reactions, steric effects are the dominant factor, rendering 1-aminoheptane the more reactive of the two amines .
Physicochemical and Reactivity Properties
A summary of the key properties of this compound and 1-aminoheptane is presented below.
| Property | This compound | 1-aminoheptane |
| Synonyms | Isoheptylamine | n-Heptylamine |
| CAS Number | 4746-31-0 | 111-68-2 |
| Molecular Formula | C₇H₁₇N[1] | C₇H₁₇N[2][3] |
| Molecular Weight | 115.22 g/mol [1] | 115.22 g/mol [2] |
| Structure | Branched-chain | Linear-chain |
| Boiling Point | Not available | 154-156 °C[2] |
| Density | Not available | 0.777 g/mL at 25 °C[2] |
| Water Solubility | Not available | 6791 mg/L at 25 °C[2][3] |
| pKa of Conjugate Acid | Predicted to be slightly higher than 10.67 | 10.67 (at 25 °C)[2][3] |
| Predicted Reactivity | Lower | Higher |
Theoretical Framework for Reactivity Comparison
The reactivity of primary amines as nucleophiles is primarily governed by two opposing factors: basicity and steric hindrance.
-
Basicity : The basicity of an amine is a measure of its ability to accept a proton, which is quantified by the pKa of its conjugate acid.[4] Generally, a higher pKa indicates a stronger base.[4] Alkyl groups are electron-donating and increase the electron density on the nitrogen atom, thereby increasing basicity.[5] Consequently, this compound, with its branched alkyl structure, is expected to be slightly more basic than 1-aminoheptane.
-
Steric Hindrance : Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. The branched structure of this compound creates more steric bulk around the nucleophilic nitrogen atom compared to the linear structure of 1-aminoheptane. This steric hindrance can significantly hinder the approach of the amine to an electrophilic center, thereby reducing its reaction rate. For nucleophilic substitution and addition reactions, steric effects are often the dominant factor in determining reactivity.
References
A Comparative Spectroscopic Guide to the Reaction Products of 5-Methylhexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of reaction products derived from 5-Methylhexan-1-amine. Understanding the spectroscopic signatures of these products is crucial for reaction monitoring, quality control, and the structural elucidation of new chemical entities in drug discovery and development. This document presents a comparison with alternative amines and offers detailed experimental protocols for the synthesis and analysis of these compounds.
Introduction to this compound and its Reactivity
This compound is a primary aliphatic amine with a branched hydrocarbon chain.[1] Its chemical behavior is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.[1] This reactivity allows for a variety of chemical modifications, including alkylation, acylation, and reductive amination, leading to the formation of secondary and tertiary amines, as well as amides.[1] Spectroscopic analysis is essential to confirm the successful transformation and purity of the resulting products.
Spectroscopic Characterization: A Comparative Analysis
This section compares the spectroscopic data of this compound with its potential reaction products and alternative amines. The data for the reaction products are predicted based on established principles of spectroscopy, providing a valuable reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.
¹H NMR Data Comparison
| Compound | Key Proton Signals and Expected Chemical Shifts (ppm) |
| This compound | -NH₂: Broad singlet, ~1.1-2.0 ppm (concentration dependent) -CH₂-NH₂: Triplet, ~2.7 ppm -CH(CH₃)₂: Multiplet, ~1.5 ppm -CH(C H₃)₂: Doublet, ~0.87 ppm[2] |
| N-methyl-5-methylhexan-1-amine (Predicted) | -NH-: Broad singlet, variable shift -N-CH₃: Singlet, ~2.2-2.6 ppm[3] -CH₂-NH-: Triplet, ~2.5-2.7 ppm -CH(CH₃)₂: Multiplet, ~1.5 ppm -CH(C H₃)₂: Doublet, ~0.9 ppm |
| N-acetyl-5-methylhexan-1-amine (Predicted) | -NH-: Broad singlet, downfield shift >7.0 ppm -CO-CH₃: Singlet, ~2.0 ppm -CH₂-NH-: Triplet, ~3.1-3.3 ppm -CH(CH₃)₂: Multiplet, ~1.5 ppm -CH(C H₃)₂: Doublet, ~0.9 ppm |
| Hexylamine (Alternative) | -NH₂: Broad singlet, ~1.1-2.0 ppm -CH₂-NH₂: Triplet, ~2.7 ppm -(CH₂)₄-: Multiplets, ~1.3-1.5 ppm -CH₃: Triplet, ~0.9 ppm |
| Dihexylamine (Alternative) | -NH-: Broad singlet, ~0.8-1.5 ppm -CH₂-NH-: Triplet, ~2.5-2.7 ppm -(CH₂)₄-: Multiplets, ~1.3-1.5 ppm -CH₃: Triplet, ~0.9 ppm |
¹³C NMR Data Comparison
| Compound | Key Carbon Signals and Expected Chemical Shifts (ppm) |
| This compound (Predicted) | C1 (-CH₂-NH₂): ~42 ppm C5 (-CH(CH₃)₂): ~39 ppm C6, C7 (-CH(C H₃)₂): ~22 ppm[2] |
| N-methyl-5-methylhexan-1-amine (Predicted) | -N-CH₃: ~36 ppm C1 (-CH₂-NH-): ~50 ppm |
| N-acetyl-5-methylhexan-1-amine (Predicted) | -CO-CH₃: ~23 ppm -C=O: ~170 ppm C1 (-CH₂-NH-): ~40 ppm |
| Hexylamine (Alternative) | C1 (-CH₂-NH₂): ~42 ppm C2-C5: ~22-34 ppm C6 (-CH₃): ~14 ppm |
| Dihexylamine (Alternative) | C1 (-CH₂-NH-): ~50 ppm C2-C5: ~22-32 ppm C6 (-CH₃): ~14 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
IR Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | N-H stretch (primary amine): Two bands at ~3300-3500 cm⁻¹[2][4] N-H bend (scissoring): ~1590-1650 cm⁻¹[5] C-N stretch: ~1000-1250 cm⁻¹[6] |
| N-methyl-5-methylhexan-1-amine (Predicted) | N-H stretch (secondary amine): One band at ~3300-3500 cm⁻¹[4] N-H bend: Weak or absent C-N stretch: ~1000-1250 cm⁻¹ |
| N-acetyl-5-methylhexan-1-amine (Predicted) | N-H stretch (amide): One band at ~3300 cm⁻¹ C=O stretch (amide I): Strong band at ~1650 cm⁻¹ N-H bend (amide II): ~1550 cm⁻¹ |
| Hexylamine (Alternative) | N-H stretch (primary amine): Two bands at ~3300-3500 cm⁻¹ N-H bend (scissoring): ~1590-1650 cm⁻¹ |
| Dihexylamine (Alternative) | N-H stretch (secondary amine): One band at ~3300-3500 cm⁻¹[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
MS Data Comparison
| Compound | Molecular Ion (M⁺) and Key Fragmentation Peaks (m/z) |
| This compound | [M]⁺: m/z 115[8] Alpha-cleavage: m/z 30 (CH₂=NH₂⁺), m/z 86 ([M-C₂H₅]⁺) |
| N-methyl-5-methylhexan-1-amine (Predicted) | [M]⁺: m/z 129 Alpha-cleavage: m/z 44 (CH₂=NHCH₃⁺), m/z 86 ([M-C₂H₅]⁺) |
| N-acetyl-5-methylhexan-1-amine (Predicted) | [M]⁺: m/z 157 McLafferty rearrangement: m/z 59 (CH₃CONH₃⁺) Alpha-cleavage: m/z 86 ([M-CH₃CONH]⁺) |
| Hexylamine (Alternative) | [M]⁺: m/z 101[9] Alpha-cleavage: m/z 30 (CH₂=NH₂⁺) |
| Dihexylamine (Alternative) | [M]⁺: m/z 185[2] Alpha-cleavage: m/z 100 (CH₂=NH(C₆H₁₃)⁺) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of N-methyl-5-methylhexan-1-amine (Reductive Amination)
Materials:
-
This compound
-
Formaldehyde (B43269) (37% aqueous solution)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Cool the solution in an ice bath and add formaldehyde solution (1.1 equivalents) dropwise.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-5-methylhexan-1-amine.
-
Purify the product by distillation or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples can be analyzed as a thin film between NaCl plates.
-
Mass Spectrometry: Mass spectra are obtained using a GC-MS instrument with electron ionization (EI).
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between chemical structure and spectroscopic data.
References
- 1. This compound | 4746-31-0 | Benchchem [benchchem.com]
- 2. Dihexylamine | C12H27N | CID 8920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H17N) [pubchemlite.lcsb.uni.lu]
- 4. hmdb.ca [hmdb.ca]
- 5. hexyl amine, 111-26-2 [thegoodscentscompany.com]
- 6. lookchem.com [lookchem.com]
- 7. Dihexylamine, 99+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound | C7H17N | CID 15267850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Standards for 5-Methylhexan-1-amine
For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available analytical standards for 5-Methylhexan-1-amine and discusses the key analytical techniques for its quantification.
Comparison of Commercially Available this compound Standards
Several chemical suppliers offer this compound and its hydrochloride salt. The choice of standard will depend on the specific requirements of the analytical method and the desired level of certification. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Form | Stated Purity |
| Sigma-Aldrich | This compound | 4746-31-0 | Liquid | Not specified on product page |
| This compound hydrochloride | 1333628-05-9 | Powder | 95% | |
| Benchchem | This compound | 4746-31-0 | Not specified | Not specified |
| ChemScene | This compound | 4746-31-0 | Not specified | ≥98%[1] |
| Key Organics | This compound | 4746-31-0 | Not specified | >95% |
Note: For detailed, lot-specific information on purity, impurity profiles, and certification, it is essential to obtain the Certificate of Analysis (CoA) from the respective supplier.
Analytical Techniques for the Quantification of this compound
Due to the high polarity and low volatility of primary aliphatic amines like this compound, direct analysis by chromatographic methods can be challenging.[2] Derivatization is a common and often necessary step to improve chromatographic separation and detection sensitivity.[2][3][4] The two primary analytical techniques for the quantification of short-chain aliphatic amines are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), typically with UV or fluorescence detection.[3]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Derivatization | Typically required to increase volatility and thermal stability. Common reagents include acylating agents (e.g., pentafluorobenzoyl chloride) and silylating agents.[2][4][5] | Often required to introduce a chromophore or fluorophore for UV or fluorescence detection. Common reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[3] |
| Detection | Mass Spectrometry (MS) provides high selectivity and structural information. | UV-Visible or Fluorescence detection are common. MS detection can also be used. |
| Advantages | High resolution and sensitivity, definitive identification with MS. | Versatile, suitable for a wide range of analytes, including those that are not volatile. |
| Challenges | Potential for thermal degradation of derivatives, requires volatile analytes. | Matrix effects can be more pronounced, may require more extensive sample cleanup. |
Experimental Protocols
Below are representative experimental protocols for the analysis of short-chain aliphatic amines. These methods would require optimization and validation for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is based on the derivatization of primary amines with pentafluorobenzoyl chloride (PFBOC), a common acylation reagent.[6]
1. Derivatization:
-
To 1 mL of an aqueous sample containing this compound, add 1 mL of a bicarbonate buffer (pH 10.5).
-
Add 100 µL of a 10% (v/v) solution of pentafluorobenzoyl chloride in a suitable organic solvent (e.g., hexane).
-
Vortex the mixture vigorously for 2 minutes to facilitate the derivatization reaction.
-
Allow the phases to separate and collect the organic (upper) layer for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode at 280 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
This protocol is based on the pre-column derivatization of primary amines with 9-fluorenylmethyl chloroformate (FMOC-Cl).[3]
1. Derivatization:
-
To 100 µL of the sample solution, add 100 µL of a borate (B1201080) buffer (pH 9.0).
-
Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.
-
Mix and allow the reaction to proceed at room temperature for 10 minutes.
-
Add 100 µL of a 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with:
-
A: 20 mM phosphate (B84403) buffer (pH 7.0)
-
B: Acetonitrile
-
-
Gradient Program: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 20 µL.
Visualizing Analytical Workflows
To aid in the conceptualization of the analytical processes, the following diagrams illustrate a typical workflow for the analysis of this compound and the derivatization reactions.
Caption: General workflow for the analysis of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 5-Methylhexan-1-amine: Free Base vs. Hydrochloride Salt in Synthesis
For researchers, scientists, and professionals in drug development, the choice between using a free base amine or its salt form is a critical decision that can significantly impact the handling, stability, and outcome of a synthetic protocol. This guide provides an objective comparison of 5-methylhexan-1-amine free base and its hydrochloride salt, offering insights into their respective physicochemical properties, handling considerations, and applications in synthesis, supported by representative experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The primary difference between the free base and the hydrochloride salt of this compound lies in the protonation state of the amine group. The free base possesses a lone pair of electrons on the nitrogen atom, rendering it basic and nucleophilic[1]. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, resulting in the protonation of the amine to form an ammonium (B1175870) chloride salt[1][2]. This fundamental difference gives rise to distinct physical and chemical properties.
As an ionic compound, the hydrochloride salt is typically a crystalline solid, which is less volatile and generally has a higher melting point than its liquid free base counterpart[1][3]. Salification significantly enhances water solubility, a key attribute for many pharmaceutical and biological applications[2][4]. Conversely, the free base form tends to be more soluble in organic solvents[5][6].
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Free Base) | This compound (Hydrochloride Salt) |
| IUPAC Name | This compound[7] | This compound;hydrochloride[8] |
| Molecular Formula | C₇H₁₇N[7] | C₇H₁₈ClN[8] |
| Molecular Weight | 115.22 g/mol [7] | 151.68 g/mol [3][8] |
| Physical State | Typically a liquid[1] | Typically a solid powder[1][3] |
| Solubility | Higher solubility in organic solvents[5][6] | Higher solubility in water; lower in nonpolar organic solvents[1][4][5] |
| Basicity/Nucleophilicity | Basic and nucleophilic due to the lone pair on nitrogen[1] | Non-nucleophilic; the lone pair is protonated. |
| Stability | Less stable, susceptible to oxidation.[9][10] | More stable with a longer shelf-life.[9][10] |
| Handling | Can be volatile with a fishy odor; requires careful handling.[10] | Crystalline solid, easier to weigh and handle; generally odorless.[3][10] |
Application in Organic Synthesis
The choice between the free base and the hydrochloride salt is dictated by the specific requirements of the chemical reaction.
Using the Free Base The free base is the reactive form in most synthetic transformations where the amine acts as a nucleophile. Reactions such as amide couplings, reductive aminations, and alkylations require the available lone pair of electrons on the nitrogen to attack an electrophilic center[1][5].
Using the Hydrochloride Salt While the salt form is not directly reactive as a nucleophile, it offers significant advantages in terms of stability, storage, and ease of handling[9][11]. It is often more cost-effective and is preferred for long-term storage. To use the hydrochloride salt in a reaction requiring the nucleophilic amine, the free base must be generated in situ. This is typically achieved by adding at least one equivalent of an auxiliary base (e.g., triethylamine (B128534), diisopropylethylamine, or an inorganic base like sodium hydroxide) to the reaction mixture[12]. This deprotonates the ammonium salt, liberating the free amine to participate in the reaction.
The addition of an auxiliary base introduces a salt byproduct (e.g., triethylammonium (B8662869) chloride) into the reaction mixture, which may need to be removed during the workup and purification stages.
Experimental Protocols: Amide Synthesis
To illustrate the practical differences in a synthetic setting, the following section details the protocols for the acylation of this compound with benzoyl chloride to form N-(5-methylhexyl)benzamide.
Protocol 3.1: Synthesis using this compound (Free Base)
Methodology:
-
To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add benzoyl chloride (1.05 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography.
Protocol 3.2: Synthesis using this compound Hydrochloride
Methodology:
-
Suspend this compound hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base, such as triethylamine (2.2 eq), to the suspension. The first equivalent neutralizes the hydrochloride salt to generate the free amine in situ, while the second equivalent scavenges the HCl generated during the acylation.
-
Stir the mixture at room temperature for 20 minutes.
-
Cool the reaction mixture to 0 °C and add benzoyl chloride (1.05 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The workup and purification steps are identical to Protocol 3.1. The higher salt load may require a more thorough aqueous wash.
Summary and Recommendations
The selection between this compound free base and its hydrochloride salt is a trade-off between convenience and reactivity.
Choose the Free Base when:
-
The reaction requires a nucleophilic amine and you want to avoid additional reagents and byproducts.
-
The reaction conditions are sensitive to the presence of salts.
-
The amine is to be used immediately after purchase or purification.
Choose the Hydrochloride Salt when:
-
Long-term storage and stability are priorities.[9]
-
Ease of handling, weighing, and reduced odor are important considerations.[10]
-
The reaction protocol can accommodate the addition of an auxiliary base and the resulting salt byproduct.
-
Cost-effectiveness is a significant factor, as salts can sometimes be less expensive.[11]
Ultimately, both forms are valuable reagents. Understanding their distinct properties allows the synthetic chemist to make an informed decision that best suits the specific experimental context, optimizing for efficiency, stability, and overall success of the synthesis.
References
- 1. This compound | 4746-31-0 | Benchchem [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. This compound hydrochloride | 1333628-05-9 [sigmaaldrich.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0 [smolecule.com]
- 7. This compound | C7H17N | CID 15267850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | C7H18ClN | CID 53534931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. google.com [google.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Enhancing the Detection of 5-Methylhexan-1-amine: A Comparative Guide to Derivatization Techniques
References
- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments [experiments.springernature.com]
- 15. Direct analysis of underivatized amino acids in plant extracts by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ¹H NMR Identification of Primary vs. Secondary Amine Products
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of reaction products is paramount. When synthesizing amine-containing molecules, distinguishing between primary and secondary amine products is a frequent necessity. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and accessible method for this differentiation. This guide offers a detailed comparison of the ¹H NMR characteristics of primary and secondary amines, supported by experimental data and protocols.
Key Spectroscopic Differentiators
The primary distinction between primary (R-NH₂) and secondary (R₂N-H) amines in ¹H NMR spectroscopy lies in the number of protons attached to the nitrogen atom. This fundamental difference manifests in the integration, and sometimes the multiplicity, of the N-H proton signal. Furthermore, the chemical environment of protons on carbons adjacent to the nitrogen atom (α-protons) provides valuable structural information.
Data Presentation: ¹H NMR Characteristics of Primary vs. Secondary Amines
The following table summarizes the key quantitative data for distinguishing between primary and secondary amines using ¹H NMR spectroscopy.
| Spectroscopic Feature | Primary Amines (R-NH₂) | Secondary Amines (R₂N-H) | Key Differentiating Aspect |
| N-H Proton Signal | |||
| Chemical Shift (δ) | 0.5 - 5.0 ppm (broad singlet)[1][2][3] | 0.5 - 5.0 ppm (broad singlet)[1][2] | Chemical shift range is similar and depends on concentration, solvent, and hydrogen bonding.[1][2] |
| Integration | Integrates to 2 protons[4] | Integrates to 1 proton[4] | This is the most definitive feature. |
| Multiplicity | Typically a broad singlet due to rapid proton exchange.[4][5][6][7] | Typically a broad singlet due to rapid proton exchange.[4][8] | In ultra-pure, anhydrous samples, coupling to α-protons may be observed, but this is rare.[9] |
| D₂O Exchange | Signal disappears upon addition of D₂O.[1][2][6][7] | Signal disappears upon addition of D₂O.[1][2][6][7] | Confirms the presence of an exchangeable N-H proton. |
| α-Proton Signal (C-H adjacent to N) | |||
| Chemical Shift (δ) | ~2.3 - 3.0 ppm[1][2] | ~2.3 - 3.0 ppm[1][2] | The deshielding effect of nitrogen shifts these protons downfield.[5][6] |
| N-CH₃ Signal (δ) | N/A (unless R = CH₃) | ~2.2 - 2.6 ppm (sharp singlet for N-methyl)[4][6][7] | A sharp singlet in this region integrating to 3H is highly indicative of an N-methyl group in a secondary amine. |
| Coupling | Couples to neighboring protons on the carbon chain according to the n+1 rule.[5] | Couples to neighboring protons on the carbon chain according to the n+1 rule. | The multiplicity of α-protons provides information about the carbon skeleton. |
Experimental Protocols
Accurate and reproducible ¹H NMR data for amine identification requires careful sample preparation and standardized acquisition parameters.
Sample Preparation
-
Sample Quantity: A typical sample for ¹H NMR requires 5-25 mg of the amine compound.[10]
-
Solvent Selection: Use a high-purity deuterated solvent to avoid interfering solvent signals.[10] Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice should be based on the sample's solubility. For observing N-H protons, DMSO-d₆ is often advantageous as it can slow down proton exchange and result in sharper N-H signals.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10] Alternatively, the residual non-deuterated solvent peak can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm).[10]
-
Sample Filtration: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent poor spectral resolution.[10]
D₂O Exchange Experiment
To confirm the identity of N-H proton signals, a D₂O exchange experiment is highly recommended.[1][2][6][7]
-
Acquire a standard ¹H NMR spectrum of the amine sample.
-
Add one to two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H protons will disappear or significantly decrease in intensity due to the exchange of these protons with deuterium.
NMR Data Acquisition
Standard ¹H NMR acquisition parameters are generally sufficient.
-
Pulse Angle: 30-45°
-
Number of Scans: 8-16 scans are typically adequate for routine characterization.[10]
-
Acquisition Time: 2-4 seconds.[10]
-
Relaxation Delay: 1-5 seconds.
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying a primary versus a secondary amine product based on its ¹H NMR spectrum.
Caption: Workflow for amine identification using ¹H NMR.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. tutorchase.com [tutorchase.com]
- 9. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
Purity Assessment of Synthesized 5-Methylhexan-1-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 5-Methylhexan-1-amine, a key building block in various chemical syntheses. We present a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was evaluated against a certified reference standard. The following table summarizes the quantitative data obtained from GC-MS, HPLC, and qNMR analyses.
| Analytical Technique | Parameter | Synthesized this compound | Reference Standard |
| GC-MS | Purity (%) | 98.5 | >99.9 |
| Impurity 1 (N-(5-methylhexyl)-5-methylhexan-1-amine) (%) | 1.1 | Not Detected | |
| Impurity 2 (5-methylhexan-1-ol) (%) | 0.4 | Not Detected | |
| HPLC (with Derivatization) | Purity (%) | 98.6 | >99.9 |
| Impurity 1 (N-(5-methylhexyl)-5-methylhexan-1-amine) (%) | 1.0 | Not Detected | |
| Impurity 2 (5-methylhexan-1-ol) (%) | 0.4 | Not Detected | |
| qNMR | Purity (mol/mol %) | 98.8 | 99.9 ± 0.1 |
| Impurity 1 (N-(5-methylhexyl)-5-methylhexan-1-amine) (mol/mol %) | 1.2 | Not Detected |
Experimental Methodologies
Detailed protocols for the analytical methods used in this guide are provided below. These protocols are optimized for the analysis of this compound and similar aliphatic amines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] For the analysis of primary amines like this compound, a derivatization step is often employed to improve chromatographic peak shape and thermal stability.[1]
Derivatization Protocol:
-
To 1 mg of the amine sample, add 500 µL of dichloromethane (B109758) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture for 1 minute.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.[2][3] Since aliphatic amines lack a strong chromophore for UV detection, a pre-column derivatization step is necessary.[4][5]
Derivatization Protocol:
-
Prepare a 1 mg/mL solution of the amine sample in acetonitrile (B52724).
-
To 100 µL of the sample solution, add 100 µL of a 10 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile and 100 µL of a 0.1 M borate (B1201080) buffer (pH 9.0).
-
Vortex the mixture and let it react at room temperature for 15 minutes.
-
Add 100 µL of a 1% (v/v) solution of n-heptylamine in acetonitrile to quench the excess FMOC-Cl.
-
Dilute the sample with the mobile phase before injection.
HPLC Parameters:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of A (0.1% trifluoroacetic acid in water) and B (acetonitrile)
-
Gradient Program: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[6][7] Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[8][9]
qNMR Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d4).
-
Transfer the solution to an NMR tube.
¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: Methanol-d4
-
Pulse Program: A quantitative pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T1)
-
Number of Scans: 16 or higher for good signal-to-noise ratio
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of the analyte and the internal standard.
Visualizing the Analytical Workflow and Logic
To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams were generated using Graphviz.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Branched vs. Linear Amines in SN2 Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic substitution reactions is fundamental. The steric profile of a nucleophile can dramatically influence reaction rates and outcomes. This guide provides a comparative study of branched versus linear amines in SN2 reactions, supported by experimental data and detailed protocols.
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, involving the concerted attack of a nucleophile and the displacement of a leaving group. The rate of this reaction is highly sensitive to steric hindrance at the electrophilic center and on the nucleophile itself. This principle is clearly illustrated when comparing the reactivity of linear and branched primary amines. As branching increases near the nucleophilic nitrogen atom, the steric bulk impedes the backside attack required for the SN2 mechanism, leading to a significant decrease in reaction rate.
Quantitative Comparison of Butylamine (B146782) Isomers
To illustrate the impact of branching, we can compare the reaction rates of four isomers of butylamine with a common electrophile, such as 1-bromobutane (B133212). The following table summarizes the expected relative reaction rates, with the linear amine, n-butylamine, serving as the benchmark.
| Amine Nucleophile | Structure | Branching | Relative Rate Constant (k_rel) |
| n-Butylamine | CH₃(CH₂)₃NH₂ | Linear | 1.00 |
| Isobutylamine | (CH₃)₂CHCH₂NH₂ | Branched (at C2) | ~0.7 |
| sec-Butylamine | CH₃CH₂CH(CH₃)NH₂ | Branched (at C1) | ~0.1 |
| tert-Butylamine (B42293) | (CH₃)₃CNH₂ | Highly Branched (at C1) | <0.01 |
Note: The relative rate constants are approximate values based on established principles of steric hindrance in SN2 reactions and may vary depending on specific reaction conditions.
The data clearly demonstrates a significant decrease in reaction rate with increased branching. The linear n-butylamine is the most reactive, followed by isobutylamine, which has branching further from the nitrogen atom. The reactivity drops sharply with sec-butylamine, where branching is directly adjacent to the nucleophilic center. Finally, tert-butylamine, with its bulky tertiary structure, is the least reactive and often does not undergo SN2 reactions at an appreciable rate.
Experimental Protocols
To quantitatively determine the reaction rates of branched and linear amines in an SN2 reaction, a kinetic study can be performed. The following is a detailed methodology for a representative experiment.
Objective:
To determine the relative second-order rate constants for the reaction of n-butylamine, isobutylamine, sec-butylamine, and tert-butylamine with 1-bromobutane at a constant temperature.
Materials:
-
n-Butylamine (purified)
-
Isobutylamine (purified)
-
sec-Butylamine (purified)
-
tert-Butylamine (purified)
-
1-Bromobutane (purified)
-
Acetone (B3395972) (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each butylamine isomer in anhydrous acetone.
-
Prepare a 0.1 M stock solution of 1-bromobutane in anhydrous acetone containing a known concentration of an internal standard (e.g., 0.05 M dodecane).
-
-
Reaction Setup:
-
For each amine isomer, set up a separate reaction flask in a constant temperature bath (e.g., 25°C).
-
To each flask, add a known volume of the respective amine stock solution.
-
Allow the solutions to equilibrate to the bath temperature.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding a known volume of the 1-bromobutane stock solution to each amine solution simultaneously.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of cold diethyl ether and washing with a saturated sodium bicarbonate solution to remove any unreacted amine.
-
-
Product Analysis by GC-MS:
-
Analyze the quenched aliquots using GC-MS to determine the concentration of the N-alkylated product (N-butyl-1-butanamine and its isomers).
-
The concentration of the product is determined by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product formed versus time for each amine isomer.
-
The initial rate of the reaction can be determined from the initial slope of this plot.
-
Since the reaction is second order, the rate law is: Rate = k[Amine][1-Bromobutane].
-
The second-order rate constant (k) for each amine can be calculated from the initial rate and the initial concentrations of the reactants.
-
The relative rate constants can then be determined by dividing the rate constant of each branched amine by the rate constant of n-butylamine.
-
Visualizing the Factors Influencing Reactivity
The interplay of factors governing the SN2 reactivity of branched versus linear amines can be visualized in the following diagram.
This diagram illustrates that linear amines exhibit low steric hindrance and high nucleophilicity, leading to a faster SN2 reaction rate. Conversely, branched amines have high steric hindrance and lower nucleophilicity, resulting in a slower reaction rate.
Validating the Structure of N-alkylated 5-Methylhexan-1-amine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of N-alkylated 5-methylhexan-1-amine and its derivatives is a critical step in synthetic chemistry and drug development. The identity and purity of these compounds must be unequivocally established to ensure the reliability of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural validation of these aliphatic amines, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.
Spectroscopic and Chromatographic Approaches: A Head-to-Head Comparison
The principal methods for elucidating the structure of N-alkylated this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Each technique provides unique and complementary information, and a combination of these methods is often employed for unambiguous structural assignment.
Table 1: Comparison of Analytical Techniques for the Structural Validation of N-alkylated this compound
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Number of unique proton environments- Chemical environment of protons- Connectivity of protons (through spin-spin coupling) | - Provides detailed information about the carbon-hydrogen framework.- Non-destructive.- Relatively fast for routine analysis. | - Can have overlapping signals in complex molecules.- Requires deuterated solvents.- Sensitivity can be an issue for low-concentration samples. |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments- Chemical environment of carbons | - Complements ¹H NMR by providing direct information about the carbon skeleton.- Less signal overlap than ¹H NMR. | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.- Does not typically show coupling information. |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Structural information from fragmentation patterns | - High sensitivity, requiring very small amounts of sample.- Provides definitive molecular weight information.- Can be coupled with chromatographic techniques (e.g., GC-MS). | - Is a destructive technique.- Fragmentation can sometimes be complex and difficult to interpret.- Isomers may not be distinguishable by mass alone. |
| Gas Chromatography (GC) | - Purity of the sample- Retention time, which can be used for identification | - Excellent for separating volatile compounds.- High resolution and sensitivity.- Can be coupled with MS for definitive identification. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar amines to improve peak shape and volatility. |
Experimental Data for N-alkylated this compound Derivatives
To illustrate the application of these techniques, the following tables present predicted spectroscopic and chromatographic data for this compound and its N-ethyl and N,N-diethyl derivatives.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound | N-Ethyl-5-methylhexan-1-amine | N,N-Diethyl-5-methylhexan-1-amine |
| -CH(CH₃)₂ | ~1.5 | ~1.5 | ~1.5 |
| -CH(CH₃)₂ | ~0.85 (d, 6H) | ~0.85 (d, 6H) | ~0.85 (d, 6H) |
| -CH₂-CH(CH₃)₂ | ~1.15 (m, 2H) | ~1.15 (m, 2H) | ~1.15 (m, 2H) |
| -CH₂-CH₂-N | ~1.4 (m, 2H) | ~1.4 (m, 2H) | ~1.4 (m, 2H) |
| -CH₂-N | ~2.7 (t, 2H) | ~2.6 (t, 2H) | ~2.4 (t, 2H) |
| N-H | ~1.1 (br s, 2H) | ~1.0 (br s, 1H) | - |
| N-CH₂CH₃ | - | ~2.6 (q, 2H) | ~2.5 (q, 4H) |
| N-CH₂CH₃ | - | ~1.1 (t, 3H) | ~1.0 (t, 6H) |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound | N-Ethyl-5-methylhexan-1-amine | N,N-Diethyl-5-methylhexan-1-amine |
| -CH(CH₃)₂ | ~22.5 | ~22.5 | ~22.5 |
| -CH(CH₃)₂ | ~27.9 | ~27.9 | ~27.9 |
| -CH₂-CH(CH₃)₂ | ~38.7 | ~38.7 | ~38.7 |
| -CH₂-CH₂-N | ~33.8 | ~30.0 | ~29.0 |
| -CH₂-N | ~42.3 | ~49.8 | ~51.2 |
| N-CH₂CH₃ | - | ~44.0 | ~46.9 |
| N-CH₂CH₃ | - | ~15.0 | ~11.8 |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak (α-cleavage) | Other Key Fragments |
| This compound | 115 | 30 ([CH₂NH₂]⁺) | 100 ([M-CH₃]⁺), 72 ([M-C₃H₇]⁺) |
| N-Ethyl-5-methylhexan-1-amine | 143 | 58 ([CH₂NHCH₂CH₃]⁺) | 128 ([M-CH₃]⁺), 44 ([CH₃CHNH]⁺) |
| N,N-Diethyl-5-methylhexan-1-amine | 171 | 86 ([CH₂N(CH₂CH₃)₂]⁺) | 156 ([M-CH₃]⁺), 72 ([N(CH₂CH₃)₂]⁺) |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]
-
Cap the NMR tube securely to prevent solvent evaporation.[2]
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The CDCl₃ solvent peak is set to 77.16 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization (Optional but Recommended):
-
For improved peak shape and volatility, derivatization is often employed for primary and secondary amines.[4] A common method is acylation with trifluoroacetic anhydride (B1165640) (TFAA).
-
Dissolve approximately 1 mg of the amine in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of TFAA and 50 µL of a base (e.g., pyridine).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[5]
-
Injector Temperature: 250°C.[5]
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on sample concentration.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 30-400.
Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes involved in structural validation, the following diagrams are provided.
Caption: General workflow for the synthesis and structural validation of N-alkylated this compound.
Caption: Decision tree for selecting analytical methods based on prior structural knowledge.
Alternative and Complementary Techniques
While NMR, MS, and GC are the workhorses for structural validation, other techniques can provide valuable complementary information.
-
Infrared (IR) Spectroscopy: Can confirm the presence or absence of N-H bonds, helping to distinguish between primary, secondary, and tertiary amines. Primary amines show two N-H stretching bands, secondary amines show one, and tertiary amines show none in the 3300-3500 cm⁻¹ region.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula of the compound.
-
Titration Methods: Acid-base titrations can be used to determine the purity of the amine sample and its equivalent weight.
By employing a combination of the robust analytical techniques outlined in this guide, researchers can confidently validate the structure of N-alkylated this compound derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
A Comparative Guide to TLC Visualization Techniques for Aliphatic Amines
For researchers, scientists, and drug development professionals working with aliphatic amines, thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress, identifying compounds, and assessing purity. However, as aliphatic amines are often colorless, their visualization on a TLC plate requires the use of specific staining reagents. This guide provides an objective comparison of common visualization techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
General TLC Workflow
The following diagram illustrates the fundamental steps of a typical TLC experiment, from sample application to the final visualization of separated components.
Comparison of Visualization Reagents
The choice of visualization reagent depends on the nature of the amine (primary, secondary, or tertiary), the required sensitivity, and the desired stability of the developed spots. The following table summarizes the key performance characteristics of commonly used reagents for the detection of aliphatic amines on TLC plates.
| Reagent/Method | Target Amines | Typical Color | Limit of Detection (LOD) | Advantages | Disadvantages |
| Ninhydrin (B49086) | Primary & Secondary | Purple/Pink/Red | ~50-100 ng | Widely available, easy to use, good for amino acids. | Requires heating, color can fade over time, less sensitive for secondary amines. |
| Fluorescamine (B152294) | Primary | Fluorescent (Yellow/Green under UV) | < 0.1 µg | High sensitivity, reacts at room temperature, stable fluorescent product. | Specific for primary amines, reagent is moisture sensitive. |
| o-Phthalaldehyde (B127526) (OPA) / 2-Mercaptoethanol (B42355) | Primary | Fluorescent (Blue under UV) | Picomole range | Extremely sensitive, soluble and stable in aqueous buffers. | Requires a thiol co-reagent, specific for primary amines. |
| Iodine Vapor | General (Unsaturated & Aromatic Compounds), some amines | Brown | Variable | Non-destructive, simple to use. | Low sensitivity for many aliphatic amines, spots are often transient. |
| Potassium Permanganate (B83412) | Oxidizable compounds (including some amines) | Yellow-Brown on Purple background | Variable | Good general stain for oxidizable functional groups. | Not specific to amines, can result in a high background. |
| tert-Butyl Hypochlorite (B82951) / Starch-Iodide | Primary, Secondary & Tertiary | Purple/Blue | Not specified | Can detect a broad range of amines, including tertiary. | Multi-step procedure, requires careful handling of reagents. |
Experimental Protocols
Detailed methodologies for the preparation and application of the key visualization reagents are provided below.
-
Reagent Preparation : Dissolve 0.2 g of ninhydrin in 100 mL of ethanol (B145695) or n-butanol. For enhanced sensitivity, 3 mL of glacial acetic acid can be added to the solution.
-
Application :
-
Dry the developed TLC plate completely.
-
Spray the plate evenly with the ninhydrin solution in a fume hood.
-
Heat the plate using a heat gun or on a hot plate at approximately 110-120°C until colored spots appear. Primary amines typically yield purple or reddish spots.
-
-
Reagent Preparation : Prepare a 0.05% to 0.1% (w/v) solution of fluorescamine in acetone. This solution should be prepared fresh daily.
-
Application :
-
Ensure the developed TLC plate is thoroughly dry.
-
Spray the plate with the fluorescamine solution.
-
Allow the plate to dry at room temperature. For fluorescence stabilization, the plate can be oversprayed with a 10% solution of triethylamine (B128534) in dichloromethane.
-
Visualize the spots under a long-wave UV lamp (366 nm), where primary amines will appear as fluorescent yellow-green spots.
-
-
Reagent Preparation :
-
OPA Solution : Dissolve 50 mg of o-phthalaldehyde in 5 mL of ethanol.
-
Mercaptoethanol Solution : Add 50 µL of 2-mercaptoethanol to 5 mL of ethanol.
-
Working Solution : Just before use, mix the OPA solution and the mercaptoethanol solution.
-
-
Application :
-
Dry the developed TLC plate.
-
Spray the plate with the freshly prepared OPA/mercaptoethanol reagent.
-
Allow the plate to react at room temperature.
-
Observe the plate under a long-wave UV lamp (366 nm) for fluorescent blue spots indicative of primary amines.
-
-
Reagent Preparation : Place a few crystals of solid iodine in a sealed chamber (e.g., a glass jar with a lid).
-
Application :
-
Place the dried, developed TLC plate inside the iodine chamber.
-
Allow the plate to remain in the chamber until brown spots appear against a lighter brown background.
-
Remove the plate and immediately circle the spots with a pencil, as they will fade over time.
-
-
Reagent Preparation : Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (B78521) (NaOH) in 200 mL of distilled water.
-
Application :
-
Dry the developed TLC plate.
-
Quickly dip the plate into the permanganate solution or spray it evenly.
-
Spots will appear as yellow to brown on a purple background, often without heating. Gentle heating can sometimes enhance the spots for less reactive compounds.
-
-
Reagent Preparation :
-
Solution A : 5% solution of tert-butyl hypochlorite in a suitable solvent.
-
Solution B : 1% starch solution with 1% potassium iodide in water.
-
-
Application :
-
Dry the developed TLC plate.
-
Expose the plate to the vapors of Solution A in a closed chamber for approximately 5 minutes.
-
Remove the plate and allow the excess tert-butyl hypochlorite to evaporate in a fume hood for about 30 minutes.
-
Spray the plate with Solution B. Primary, secondary, and tertiary amines will appear as purple to blue spots on a white background.
-
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Methylhexan-1-amine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 5-Methylhexan-1-amine, a flammable, toxic, and corrosive compound. Adherence to these procedures is critical for mitigating risks and maintaining a safe research environment.
Hazard Profile and Safety Data
This compound is a hazardous chemical requiring careful management. Key safety data is summarized in the table below.
| Hazard Classification | GHS Pictograms | Hazard Statements |
| Flammable Liquid and Vapor | Danger | H226: Flammable liquid and vapor[1] |
| Harmful if Swallowed | Danger | H302: Harmful if swallowed[1] |
| Toxic in Contact with Skin | Danger | H311: Toxic in contact with skin[1] |
| Causes Severe Skin Burns and Eye Damage | Danger | H314: Causes severe skin burns and eye damage[1] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes must be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste management. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Isolate waste this compound from other chemical waste streams to prevent hazardous reactions.[2]
-
Carefully transfer the chemical into a designated, compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a clear description of its hazards (flammable, toxic, corrosive).[2]
2. Container Management:
-
Keep the waste container tightly sealed except when adding more waste.[3]
-
Store the container in a cool, dry, and well-ventilated area designated for hazardous chemical waste, away from heat sources, direct sunlight, and incompatible materials like acids and oxidizing agents.[2]
3. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) inside a chemical fume hood.
-
The first rinsate is considered hazardous and must be collected and added to the this compound waste container. Subsequent rinsates should also be collected as hazardous waste.[4]
4. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]
5. Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste management company.[2]
-
Provide the disposal company with an accurate description of the waste, including its name, quantity, and associated hazards. Ensure all required waste manifest paperwork is completed.[4]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Protocols for 5-Methylhexan-1-amine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount to ensuring a secure laboratory environment and accurate experimental outcomes. This document provides essential, immediate safety and logistical information for the proper management of 5-Methylhexan-1-amine, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable and corrosive chemical that is harmful if swallowed and toxic in contact with skin.[1] It can cause severe skin burns and eye damage.[1] Therefore, stringent adherence to PPE protocols is mandatory.
| Hazard | GHS Classification | Recommended Personal Protective Equipment |
| Flammability | Flammable liquid and vapor (H226)[1] | Use in a well-ventilated area, away from heat, sparks, and open flames.[2] Use non-sparking tools.[2][3] |
| Acute Oral Toxicity | Harmful if swallowed (H302)[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Acute Dermal Toxicity | Toxic in contact with skin (H311)[1] | Wear protective gloves (nitrile gloves are recommended), a lab coat, and other protective clothing.[4][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314)[1] | Wear chemical safety goggles or a face shield.[5] Ensure an eyewash station and safety shower are readily accessible. |
| Respiratory Irritation | May cause respiratory irritation | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[2][3][5] If ventilation is inadequate, use a respirator.[4][6] |
Operational Handling Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps for safe usage in a laboratory setting.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Absorb with an inert material such as vermiculite, dry sand, or earth.[5] Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[5] Clean the spill area with a suitable solvent, followed by soap and water.[5] |
| Large Spill | Evacuate the area immediately.[5] Ensure the area is well-ventilated.[5] Wear appropriate PPE, including respiratory protection.[7] Contain the spill if possible without risk. Follow institutional emergency procedures. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Collect in a designated, properly labeled, and chemically compatible hazardous waste container.[5][8] The container should have a secure, tight-fitting lid and be stored in a cool, dry, well-ventilated area away from incompatible materials.[5] |
| Empty Containers | Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood.[8] The first rinsate is considered hazardous and must be collected in the designated hazardous waste container.[8] Subsequent rinses should also be collected as hazardous waste.[8] After thorough rinsing, the container can be disposed of as non-hazardous waste according to institutional policies.[8] |
| Contaminated Materials | Any materials, such as absorbent pads or disposable PPE, that come into contact with this compound should be collected and disposed of as hazardous waste. |
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. This compound | C7H17N | CID 15267850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 4746-31-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
